3,5,5-Trimethylhexanoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5,5-trimethylhexanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKPNPPFAYJZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)Cl)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049284 | |
| Record name | 3,5,5-Trimethylhexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanoyl chloride, 3,5,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
36727-29-4 | |
| Record name | 3,5,5-Trimethylhexanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36727-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,5-Trimethylhexanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036727294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoyl chloride, 3,5,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5,5-Trimethylhexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,5-trimethylhexanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5,5-TRIMETHYLHEXANOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2J193VP5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5,5-Trimethylhexanoyl Chloride
CAS Number: 36727-29-4 Synonyms: Isononanoyl Chloride, 3,5,5-Trimethylhexanoic acid chloride
This document provides a comprehensive technical overview of 3,5,5-Trimethylhexanoyl chloride, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development. This guide details its physicochemical properties, synthesis, reactivity, key applications, and safety protocols.
Physicochemical and Spectroscopic Data
This compound is a branched-chain acyl chloride, typically appearing as a colorless to light yellow liquid with a pungent odor.[1] Its branched structure significantly influences its reactivity and physical properties.[2]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇ClO | [3] |
| Molecular Weight | 176.68 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [3][4] |
| Boiling Point | 188-190 °C (lit.) | [3][4] |
| Density | 0.93 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index (n20/D) | 1.436 (lit.) | [3][4] |
| Flash Point | 140 °C (284 °F) - closed cup | [1][5] |
| Vapor Pressure | 0.587 mmHg at 25°C | [3] |
Table 2: Spectroscopic Data Summary
| Spectroscopy Type | Key Characteristics | Source(s) |
| IR Spectroscopy | Strong C=O stretch characteristic of an acyl chloride at ~1800 cm⁻¹. | [6] |
| ¹H NMR Spectroscopy | Predicted signals include a singlet for the (CH₃)₃C- group (~0.9-1.0 ppm), a doublet for the -CH(CH₃)- methyl group (~1.0-1.2 ppm), and multiplets for methylene (B1212753) protons. | [6] |
| ¹³C NMR Spectroscopy | Spectrum available for reference. | [3] |
| Mass Spectrometry | Molecular ion peak confirms the molecular weight. Key fragments include m/z 57, 83, and 41. | [3] |
Synthesis and Reactivity
The primary route for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid.[6][7] This transformation is a cornerstone of industrial organic chemistry.
Synthesis Pathways
Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus chlorides (PCl₃, PCl₅), and triphosgene.[2][6] The reaction with thionyl chloride is widely used due to the convenient removal of byproducts (SO₂ and HCl) as gases.[2][6]
Caption: Common synthetic routes to this compound.
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[2] However, the bulky, branched alkyl chain introduces significant steric hindrance, which can modulate the reaction kinetics, often leading to slower and more selective transformations compared to linear acyl chlorides.[2] The compound is also sensitive to moisture, hydrolyzing to the parent carboxylic acid and hydrochloric acid.[8]
Caption: General reactivity of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of this compound and its subsequent use.
Representative Synthesis of this compound
This protocol is a general representation for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride, adapted for this specific compound.[1]
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), charge 3,5,5-trimethylhexanoic acid (1.0 equivalent).
-
Addition of Reagent: Cautiously add thionyl chloride (SOCl₂) (approx. 2.0 equivalents) to the flask.[1] The reaction may be initiated at room temperature or with gentle cooling.
-
Reaction: Heat the mixture to reflux (oil bath temperature ~80-90 °C) and maintain for 2-4 hours, or until the evolution of gases ceases.[1]
-
Isolation: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride under reduced pressure.
-
Purification: The crude acyl chloride is then purified by fractional distillation under vacuum to yield the final product.
Synthesis of Barbituric Acid Analogs
This compound serves as a reagent for the C-acylation of barbituric acid derivatives, a key step in developing novel therapeutic agents.
Reaction Conditions:
-
Substrate: Barbituric acid or a suitable derivative (1.0 eq).
-
Reagent: this compound (1.1 eq).
-
Base: Triethylamine (B128534) (1.2 eq).
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Temperature: Room temperature.
Procedure Outline:
-
To a stirred solution of the barbituric acid derivative in dichloromethane, add triethylamine.
-
Slowly add a solution of this compound in dichloromethane.
-
Allow the reaction to proceed at room temperature until completion (monitoring by TLC or LC-MS is recommended).
-
Upon completion, the reaction is worked up using standard aqueous extraction procedures to remove triethylamine hydrochloride and any unreacted starting materials.
-
The final product is isolated and purified, typically by column chromatography.
Applications in Research and Development
This compound is a versatile intermediate with applications spanning pharmaceuticals, crop protection, and polymer science.[3][7]
Table 3: Key Applications
| Industry/Field | Specific Use | Reference(s) |
| Pharmaceuticals | Reagent for the synthesis of barbituric acid analogs (potential sedatives, anticonvulsants).[3] | [3] |
| Starting material for α-N-fatty acyl colistin (B93849) nonapeptide derivatives (novel antibiotics).[3] | [3] | |
| Polymer Chemistry | Intermediate in the manufacturing of organic peroxides (e.g., di-(3,5,5-trimethylhexanoyl) peroxide), used as polymerization initiators. | [2] |
| Agrochemicals | Used as an intermediate in the synthesis of pesticides and crop protection agents. | [3][7] |
| Dyes & Pigments | Employed as a reactant in the synthesis of dyes. | [3] |
Safety and Handling
This compound is a hazardous chemical that must be handled with appropriate safety precautions in a well-ventilated fume hood.[6]
Table 4: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
|
| Danger | H290: May be corrosive to metals. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H330: Fatal if inhaled. H412: Harmful to aquatic life with long lasting effects. |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield.[5][8] Use respiratory protection in case of inadequate ventilation.
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid inhalation of vapor or mist. Handle under an inert gas as it is moisture-sensitive.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed, corrosion-resistant container.[8] Store locked up.[8] Keep away from water and incompatible materials such as strong oxidizing agents.[8]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. This compound | 36727-29-4 | Benchchem [benchchem.com]
- 6. This compound | 36727-29-4 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dial.uclouvain.be [dial.uclouvain.be]
A Comprehensive Technical Guide to 3,5,5-Trimethylhexanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of 3,5,5-trimethylhexanoyl chloride, a key chemical intermediate. It covers its fundamental physicochemical properties, synthesis protocols, and primary reactivity, offering valuable insights for its application in research and development.
Core Properties
This compound, also known as isononanoyl chloride, is a branched-chain acyl chloride.[1][2] Its structure, featuring methyl groups at the 3 and 5 positions, imparts significant steric hindrance around the reactive acyl chloride group. This steric bulk influences its reaction kinetics, often resulting in more controlled and selective reactions compared to its linear counterparts.[3]
Table 1: Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₉H₁₇ClO[4][5][6] |
| Molecular Weight | 176.68 g/mol [4][5][6] |
| CAS Number | 36727-29-4[2][5][6] |
| Appearance | Liquid[4][7] |
| Boiling Point | 188-190 °C[1][2] |
| Density | 0.93 g/mL at 25 °C[1][2] |
| Refractive Index | n20/D 1.436[1][2] |
Experimental Protocols: Synthesis
The most prevalent method for synthesizing this compound is the chlorination of its corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid.[1][3] Thionyl chloride (SOCl₂) is a commonly employed chlorinating agent for this transformation.[1][3]
Experimental Protocol: Synthesis via Chlorination with Thionyl Chloride
Objective: To synthesize this compound from 3,5,5-trimethylhexanoic acid.
Materials:
-
3,5,5-Trimethylhexanoic acid
-
Thionyl chloride (SOCl₂)
-
Reaction vessel with reflux condenser and gas trap
-
Distillation apparatus
Procedure:
-
In a reaction vessel, combine 3,5,5-trimethylhexanoic acid with an excess of thionyl chloride.
-
Heat the mixture to reflux. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, which should be neutralized in a gas trap.[3]
-
Monitor the reaction progress until the evolution of gas ceases, indicating the completion of the reaction.
-
After the reaction is complete, remove the excess thionyl chloride, typically by distillation.
-
The crude this compound can then be purified by fractional distillation under reduced pressure.
Reaction Scheme: (CH₃)₃CCH₂CH(CH₃)CH₂COOH + SOCl₂ → (CH₃)₃CCH₂CH(CH₃)CH₂COCl + SO₂ + HCl[3]
An alternative, though less common, approach involves the use of phosphorus chlorides such as PCl₃ or PCl₅.[3]
Chemical Reactivity and Applications
The primary reactivity of this compound is characterized by nucleophilic acyl substitution at the electrophilic carbonyl carbon.[3][7] This reactivity allows for the synthesis of a variety of derivatives.
Key Reactions:
-
Hydrolysis: Reacts with water to yield 3,5,5-trimethylhexanoic acid.[3]
-
Alcoholysis: Forms esters upon reaction with alcohols.[3][7]
-
Aminolysis: Reacts with amines to produce the corresponding amides.[3][7]
Due to its reactivity, this compound serves as a versatile intermediate in the synthesis of various compounds, including pharmaceuticals, crop protection agents, and organic peroxides.[1][8] It is used as a reagent in the synthesis of barbituric acid analogs and as a starting material for α-N-fattyacyl colistin (B93849) nonapeptide derivatives.[1][9]
Visualization of Synthetic Pathway
The following diagram illustrates the primary synthetic route to this compound.
Caption: Synthetic pathway of this compound.
References
- 1. This compound | 36727-29-4 [chemicalbook.com]
- 2. This compound 98 36727-29-4 [sigmaaldrich.com]
- 3. This compound | 36727-29-4 | Benchchem [benchchem.com]
- 4. This compound | C9H17ClO | CID 161929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS 36727-29-4 [matrix-fine-chemicals.com]
- 7. CAS 36727-29-4: this compound [cymitquimica.com]
- 8. This compound | 36727-29-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. This compound 98 36727-29-4 [sigmaaldrich.com]
physical properties of 3,5,5-Trimethylhexanoyl chloride
An In-depth Technical Guide on the Physical Properties of 3,5,5-Trimethylhexanoyl Chloride
Introduction
This compound, also known as isononanoyl chloride, is a branched aliphatic acyl chloride with the chemical formula C₉H₁₇ClO.[1] As a derivative of a carboxylic acid, it belongs to a class of highly reactive organic compounds used as crucial intermediates in chemical synthesis.[2][3] The presence of the electron-withdrawing chlorine atom attached to the carbonyl carbon makes it a potent electrophile, rendering it highly susceptible to nucleophilic attack.[2][4]
This reactivity makes this compound a valuable reagent in the manufacturing of a wide array of chemical products.[5] It serves as a starting material or intermediate in the synthesis of pharmaceuticals, such as barbituric acid analogs and α-N-fattyacyl colistin (B93849) nonapeptide derivatives.[6] Furthermore, it is utilized in the production of organic peroxides, crop protection agents, pesticides, and dyes.[5] Its branched structure can impart specific properties like enhanced solubility in organic media and thermal stability to the final products.[7] This guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis, and its fundamental reactivity pathways, tailored for researchers and professionals in drug development and chemical synthesis.
Physical and Chemical Properties
This compound is typically a colorless to light yellow or slightly greyish liquid at room temperature.[1][5] It is characterized by a pungent, acrid odor and is known to fume in moist air due to its rapid reaction with water vapor, which produces hydrochloric acid.[3][8] The compound is soluble in common organic solvents but decomposes violently in the presence of water and other protic solvents.[1][9]
Quantitative Data Summary
The key are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇ClO | [10] |
| Molecular Weight | 176.68 g/mol | [10][11] |
| Density | 0.93 g/mL at 25 °C | [12] |
| 0.94 g/cm³ at 20 °C | [13] | |
| Boiling Point | 188-190 °C | [5][12][14] |
| Flash Point | 140 °C (284 °F) - closed cup | [14][15] |
| Refractive Index | 1.436 (n20/D) | [5][12] |
| 1.44 | [13] | |
| Vapor Pressure | 0.68 hPa at 20 °C | |
| CAS Number | 36727-29-4 | [1] |
Experimental Protocols
Detailed experimental procedures for the determination of every physical property of this specific compound are not publicly available. However, this section outlines the established methods for its synthesis, which is a prerequisite for property analysis, and describes the standard laboratory techniques used to measure key physical constants like boiling point, density, and refractive index.
Synthesis of this compound
The most common method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid (isononanoic acid).[6][7]
Protocol: Chlorination using Thionyl Chloride
This is a standard laboratory procedure for converting a carboxylic acid to an acyl chloride.[2][7]
-
Setup: A round-bottom flask is equipped with a reflux condenser and a dropping funnel. The apparatus is protected from atmospheric moisture with a drying tube, as thionyl chloride and the product are moisture-sensitive.
-
Reaction: 3,5,5-trimethylhexanoic acid is placed in the flask. Thionyl chloride (SOCl₂), typically in slight excess (e.g., 1.1 to 1.2 molar equivalents), is added slowly from the dropping funnel.
-
Heating: The reaction mixture is gently heated under reflux. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which should be vented through a proper scrubbing system (e.g., a sodium hydroxide (B78521) solution trap).[7]
-
Purification: Once the reaction is complete (indicated by the cessation of gas evolution), the excess thionyl chloride is removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.[16]
An alternative method described in patent literature involves using bis(trichloromethyl)carbonate as the chlorinating agent with an organic amine catalyst.[16] This method is reported to have high yield and purity under mild reaction conditions.[16]
Determination of Physical Properties
-
Boiling Point: The boiling point is determined via distillation. The temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded. For accuracy, distillation under reduced pressure is often performed, and the boiling point is extrapolated to standard pressure using a nomograph.
-
Density: Density is typically measured using a pycnometer or a digital densitometer. The mass of a precisely known volume of the liquid is measured at a specific temperature (e.g., 20 °C or 25 °C), and the density is calculated by dividing the mass by the volume.
-
Refractive Index: An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid. A few drops of the sample are placed on the prism, and the refractive index is read directly from the instrument's scale at a controlled temperature, usually 20 °C, using the sodium D-line (589 nm).
Reactivity and Logical Workflows
The chemical behavior of this compound is dominated by the acyl chloride functional group. The high electrophilicity of the carbonyl carbon, combined with the fact that the chloride ion is an excellent leaving group, makes the compound highly reactive toward nucleophiles.[4]
The general reaction mechanism is a nucleophilic acyl substitution .[4] This two-step process involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl double bond.[4]
Below is a diagram illustrating the synthesis workflow from the parent carboxylic acid.
Caption: Synthesis of this compound from its parent acid.
The following diagram illustrates the general pathway of nucleophilic acyl substitution, which is central to the utility of this compound in synthesis.
Caption: The mechanism of nucleophilic acyl substitution for acyl chlorides.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. This compound CAS 36727-29-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. This compound | 36727-29-4 [chemicalbook.com]
- 7. This compound | 36727-29-4 | Benchchem [benchchem.com]
- 8. expertsmind.com [expertsmind.com]
- 9. CAS 36727-29-4: this compound [cymitquimica.com]
- 10. scbt.com [scbt.com]
- 11. This compound | C9H17ClO | CID 161929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound CAS#: 36727-29-4 [m.chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. This compound | 36727-29-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 15. This compound 98 36727-29-4 [sigmaaldrich.com]
- 16. CN101348427A - A Simple Synthesis Method of Isononanoyl Chloride - Google Patents [patents.google.com]
3,5,5-Trimethylhexanoyl chloride structural isomers
An In-depth Technical Guide to the Structural Isomers of Nonanoyl Chloride
Introduction
Acyl chlorides are a class of reactive organic compounds that serve as crucial intermediates in a multitude of synthetic transformations, particularly in the pharmaceutical and specialty chemical industries.[1][2] Their high reactivity stems from the electron-withdrawing nature of the adjacent chlorine and oxygen atoms, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for their conversion into a wide array of carboxylic acid derivatives, including esters, amides, and anhydrides.[1]
The structure of the alkyl chain in an acyl chloride can significantly influence its physical properties and chemical reactivity.[1] Isomerism, particularly structural isomerism, plays a pivotal role in determining these characteristics. This guide focuses on the structural isomers of nonanoyl chloride (C₉H₁₇ClO), with a detailed examination of the linear n-nonanoyl chloride and the branched isomer, 3,5,5-trimethylhexanoyl chloride. The differences in their steric profiles lead to distinct reactivity, which can be leveraged for achieving specific synthetic outcomes.[1]
Key Structural Isomers
The molecular formula C₉H₁₇ClO accommodates numerous structural isomers. For the purpose of this guide, we will focus on two representative and commercially significant isomers: the linear n-nonanoyl chloride and the highly branched this compound.
n-Nonanoyl Chloride
Also known as pelargonoyl chloride, this is the straight-chain isomer.[3][4] Its linear structure results in minimal steric hindrance at the carbonyl carbon, making it highly reactive towards nucleophiles.[5]
This compound
Commonly referred to as isononanoyl chloride, this isomer possesses a branched alkyl chain with three methyl groups.[1][6][7] This branching creates significant steric hindrance around the reactive acyl chloride group, which modulates its reactivity, often leading to slower and more selective reactions compared to its linear counterpart.[1]
Physicochemical Properties
The structural differences between linear and branched isomers directly impact their physical properties. The following tables summarize key quantitative data for n-nonanoyl chloride and this compound.
Table 1: Physical and Chemical Properties
| Property | n-Nonanoyl Chloride | This compound | Source(s) |
| CAS Number | 764-85-2 | 36727-29-4 | [4],[6] |
| Molecular Formula | C₉H₁₇ClO | C₉H₁₇ClO | [3],[6] |
| Molecular Weight | 176.68 g/mol | 176.68 g/mol | [3],[6] |
| Appearance | Colorless liquid | Clear to slightly greyish liquid | [5],[8] |
| Boiling Point | 108-110 °C at 22 mmHg | 188-190 °C (lit.) | [9],[10][11] |
| Density | 0.98 g/mL at 25 °C | 0.93 g/mL at 25 °C | [9],[10][11] |
| Refractive Index (n20/D) | 1.438 (lit.) | 1.436 (lit.) | [9],[10][11] |
| Flash Point | Not specified | 140 °C (closed cup) | [11] |
| Water Solubility | Reacts/Decomposes | Decomposes | [5],[8] |
Table 2: Spectroscopic Data Summary
| Spectroscopic Technique | n-Nonanoyl Chloride | This compound | Source(s) |
| ¹H NMR | Data available through spectral databases | Spectrum conforms to structure | [6] |
| ¹³C NMR | Data available through spectral databases | Spectrum conforms to structure | [8] |
| IR Spectroscopy | Data available | Data available | [6] |
| Mass Spectrometry (GC-MS) | Data available | NIST Number: 375990 | [4],[6] |
| Kovats Retention Index (non-polar) | 1215.7 | 1063 | [3],[6] |
Synthesis and Experimental Protocols
The most common and direct method for synthesizing acyl chlorides is the chlorination of the corresponding carboxylic acid.
General Synthesis Pathway
The reaction involves treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is widely used for its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases.[1]
Caption: General synthesis of acyl chlorides from carboxylic acids.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound from its corresponding carboxylic acid using thionyl chloride.[1][10]
Materials:
-
3,5,5-Trimethylhexanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous reaction solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert gas supply (Nitrogen or Argon)
-
Reaction vessel with a reflux condenser and gas outlet trap (to neutralize HCl and SO₂)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add 3,5,5-trimethylhexanoic acid.
-
Solvent Addition: Add an appropriate volume of anhydrous solvent to dissolve the carboxylic acid.
-
Reagent Addition: Under a steady flow of inert gas, slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) to the stirred solution at room temperature. The addition may be exothermic, and cooling in an ice bath may be necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.
Safety Note: This reaction should be performed in a well-ventilated fume hood as the reagents are corrosive and the byproducts are toxic gases.[1][12]
Chemical Reactivity and Mechanisms
Both n-nonanoyl chloride and this compound undergo nucleophilic acyl substitution reactions. However, the reaction rates and selectivity are significantly influenced by steric hindrance.
Nucleophilic Acyl Substitution
The primary reaction pathway for acyl chlorides involves the attack of a nucleophile on the electrophilic carbonyl carbon.[1] Common reactions include:
-
Hydrolysis: Reaction with water to form the corresponding carboxylic acid.[1]
-
Alcoholysis: Reaction with an alcohol to produce an ester.[1]
-
Aminolysis: Reaction with an amine to yield an amide.[1]
Caption: Common nucleophilic acyl substitution reactions of acyl chlorides.
Impact of Steric Hindrance
The branched structure of this compound introduces significant steric bulk around the carbonyl group. This has profound implications for its reactivity compared to the linear n-nonanoyl chloride.
Caption: Effect of steric hindrance on acyl chloride reactivity.
This controlled reactivity of this compound can be advantageous in complex syntheses where selectivity is crucial, preventing unwanted side reactions that might occur with more reactive linear acyl chlorides.[1]
Applications in Research and Development
The distinct properties of these isomers make them suitable for different applications.
-
n-Nonanoyl Chloride: Due to its high reactivity, it is used as a general-purpose acylating agent. It has been used in the synthesis of N-nonanoyl piperonylamide and for the acylation of chitosan (B1678972) to improve its material properties.[5][9]
-
This compound: Its modulated reactivity makes it a valuable reagent in the synthesis of fine chemicals and pharmaceuticals where controlled acylation is required.[1] It is used as an intermediate in the manufacturing of organic peroxides, crop protection agents, and dyes.[10][13] Specific applications include its use as a reagent in the synthesis of barbituric acid analogs and in the preparation of α-N-fattyacyl colistin (B93849) nonapeptide derivatives.[10][11][13]
Conclusion
Structural isomerism in nonanoyl chlorides, exemplified by the contrast between n-nonanoyl chloride and this compound, provides a clear illustration of how molecular architecture dictates chemical behavior. While the linear isomer offers high reactivity for general acylation, the branched isomer provides a sterically hindered profile that allows for greater control and selectivity in complex synthetic pathways. Understanding these differences is paramount for researchers and drug development professionals in selecting the appropriate building blocks to achieve desired chemical transformations efficiently and selectively.
References
- 1. This compound | 36727-29-4 | Benchchem [benchchem.com]
- 2. This compound | 36727-29-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. Nonanoyl chloride | C9H17ClO | CID 69819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nonanoyl chloride [webbook.nist.gov]
- 5. CAS 764-85-2: Nonanoyl chloride | CymitQuimica [cymitquimica.com]
- 6. This compound | C9H17ClO | CID 161929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 36727-29-4: this compound [cymitquimica.com]
- 8. Page loading... [wap.guidechem.com]
- 9. NONANOYL CHLORIDE | 764-85-2 [chemicalbook.com]
- 10. This compound | 36727-29-4 [chemicalbook.com]
- 11. 3,5,5-トリメチルヘキサノイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. This compound CAS 36727-29-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
An In-depth Technical Guide to the Synthesis of 3,5,5-Trimethylhexanoyl Chloride from Isononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5,5-trimethylhexanoyl chloride, also known as isononanoyl chloride, from its corresponding carboxylic acid, isononanoic acid (3,5,5-trimethylhexanoic acid). This acyl chloride is a valuable intermediate in the manufacturing of organic peroxides, pharmaceuticals, crop protection agents, and dyes.[1] This document details the prevalent synthetic methodologies, experimental protocols, and relevant safety and analytical data.
Synthetic Methodologies
The most direct and widely employed method for synthesizing this compound is through the chlorination of 3,5,5-trimethylhexanoic acid.[2] This transformation can be accomplished using various chlorinating agents, with thionyl chloride (SOCl₂) being the most common. Alternative reagents include phosphorus chlorides (PCl₃, PCl₅) and triphosgene.[2]
Chlorination using Thionyl Chloride
The reaction of isononanoic acid with thionyl chloride is a well-established and efficient method for producing this compound.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a better leaving group.[3] The chloride ion, generated from thionyl chloride, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[4]
A general reaction scheme is as follows: (CH₃)₃CCH₂CH(CH₃)CH₂COOH + SOCl₂ → (CH₃)₃CCH₂CH(CH₃)CH₂COCl + SO₂↑ + HCl↑
Alternative Chlorinating Agents
While thionyl chloride is widely used, other reagents can also effect this transformation. Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are effective but may be less preferred due to the formation of solid byproducts that can complicate purification.
Triphosgene, a solid and safer alternative to phosgene (B1210022) gas, can be used for the synthesis of acyl chlorides, often catalyzed by an organic amine like N,N-dimethylformamide (DMF).[2] This method can proceed under mild conditions and produce high yields.[2]
Continuous Flow Synthesis
Recent advancements have led to the development of continuous flow processes for the synthesis of this compound.[2] A reported method utilizes a silicon carbide microreactor for the reaction of 3,5,5-trimethylhexanoic acid with triphosgene, catalyzed by DMF in a tetrahydrofuran (B95107) (THF) solvent. This approach offers enhanced safety, better process control, and has been reported to achieve a high yield of 91%.[2]
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the final product is presented in the table below for easy reference and comparison.
| Property | Isononanoic Acid (3,5,5-Trimethylhexanoic Acid) | This compound |
| CAS Number | 3302-10-1 | 36727-29-4 |
| Molecular Formula | C₉H₁₈O₂ | C₉H₁₇ClO |
| Molecular Weight | 158.24 g/mol | 176.68 g/mol |
| Appearance | Clear, colorless liquid | Colorless to light yellow clear liquid[5] |
| Boiling Point | 235-245 °C | 188-190 °C[1] |
| Density | 0.89 g/mL at 25 °C | 0.93 g/mL at 25 °C[1] |
| Refractive Index | ~1.432 | 1.436 (n20/D)[1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound.
Laboratory-Scale Batch Synthesis using Thionyl Chloride
This protocol is a representative procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.
Materials and Equipment:
-
Isononanoic acid (3,5,5-trimethylhexanoic acid)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide (B78521) solution to neutralize HCl and SO₂ fumes)
-
Heating mantle
-
Distillation apparatus for purification
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place isononanoic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the isononanoic acid at room temperature with stirring. The reaction can be exothermic.
-
Once the initial reaction subsides, heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) using a heating mantle. Maintain the reflux for 2-4 hours, or until the evolution of gaseous byproducts (HCl and SO₂) ceases.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride by distillation at atmospheric pressure.
-
The crude this compound is then purified by fractional distillation under reduced pressure. The boiling point of the product is 188-190 °C at atmospheric pressure, so the distillation temperature will be lower under vacuum.[1]
Work-up and Purification:
-
The primary method of purification is fractional distillation under vacuum to separate the product from any high-boiling impurities.
Safety and Handling Precautions
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water, releasing toxic gases.[6][7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[8]
-
This compound is a corrosive compound that also reacts with water and moisture. It is harmful if inhaled and causes severe skin burns and eye damage.[9] Handle with care in a fume hood and wear appropriate PPE.
-
The reaction generates hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases , which are toxic and corrosive. The reaction apparatus must be equipped with a gas trap to neutralize these fumes.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1785-1815 cm⁻¹ corresponding to the C=O stretching vibration of the acyl chloride functional group.[2] |
| ¹H NMR Spectroscopy | The proton NMR spectrum will show characteristic signals for the trimethyl and methyl groups, as well as the methylene (B1212753) and methine protons of the hexanoyl chain. The integration of these signals should correspond to the number of protons in each environment. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will show a signal for the carbonyl carbon in the acyl chloride group, typically in the downfield region, in addition to signals for the other carbon atoms in the molecule. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC can be used to assess the purity of the product, while MS will show the molecular ion peak and characteristic fragmentation patterns for this compound. |
Diagrams
The following diagrams illustrate the chemical reaction pathway and a general experimental workflow.
Caption: Chemical transformation of isononanoic acid to this compound.
Caption: A generalized workflow for the batch synthesis and purification.
References
- 1. This compound | 36727-29-4 [chemicalbook.com]
- 2. This compound | 36727-29-4 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CAS 36727-29-4: this compound [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. westliberty.edu [westliberty.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. tcichemicals.com [tcichemicals.com]
IUPAC name for 3,5,5-Trimethylhexanoyl chloride
An In-depth Technical Guide to 3,5,5-Trimethylhexanoyl Chloride
Introduction
This compound, also commonly known as isononanoyl chloride, is a branched-chain acyl chloride with significant applications in organic synthesis.[1][2] As a reactive chemical intermediate, it serves as a crucial building block in the manufacturing of pharmaceuticals, agrochemicals, organic peroxides, and dyes.[3][4] Its unique structural features, particularly the steric hindrance provided by its trimethyl-substituted hexanoyl backbone, impart a distinctive reactivity profile compared to linear acyl chlorides.[1] This controlled reactivity can be highly advantageous in complex synthetic pathways where selectivity is paramount.[1]
This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis methodologies, key reactions, and applications, with a focus on its relevance to researchers and professionals in drug development.
Nomenclature and Chemical Identifiers
The compound is systematically named according to IUPAC nomenclature, but is also recognized by several common names and registry numbers.
| Identifier | Value |
| IUPAC Name | This compound[5][6][7] |
| Synonyms | Isononanoyl chloride, Isononanoic acid chloride, 3,5,5-trimethylhexanoic acid chloride[2][3][5][7] |
| CAS Number | 36727-29-4[1][5][6] |
| Molecular Formula | C₉H₁₇ClO[1][2][6] |
| Molecular Weight | 176.68 g/mol [1][6][8] |
| InChI Key | GEKPNPPFAYJZRD-UHFFFAOYSA-N[1][2][5][8] |
| SMILES | CC(CC(=O)Cl)CC(C)(C)C[5][6][8] |
| EC Number | 253-168-4[5][8] |
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid with a pungent odor characteristic of acyl chlorides.[2] Its physical properties are summarized in the table below.
| Property | Value |
| Appearance | Colorless to light yellow clear liquid[2][4][9] |
| Boiling Point | 188-190 °C (lit.)[3][8][10] |
| Density | 0.93 g/mL at 25 °C (lit.)[3][8][10] |
| Refractive Index (n20/D) | 1.436 (lit.)[3][8][10] |
| Flash Point | 140 °C (284 °F) - closed cup[8][11] |
Synthesis of this compound
The industrial and laboratory-scale synthesis of this compound is primarily achieved through the chlorination of its corresponding carboxylic acid. An alternative, though less common, route involves the oxidative chlorination of the primary alcohol.
Synthesis Workflow
The diagram below illustrates the primary synthetic pathways.
Caption: Primary and alternative synthetic routes to this compound.
Experimental Protocols
Protocol 4.2.1: Synthesis via Chlorination of 3,5,5-Trimethylhexanoic Acid with Thionyl Chloride
This protocol describes a representative batch synthesis process based on the most widely employed method.[1][3]
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
3,5,5-Trimethylhexanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer
-
Reflux condenser with a gas outlet connected to a scrubbing system (e.g., NaOH solution) to neutralize HCl and SO₂ byproducts.[1]
-
Heating mantle
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry, inert gas-flushed round-bottom flask, dissolve 1.0 equivalent of 3,5,5-trimethylhexanoic acid in the anhydrous solvent.
-
Addition of Thionyl Chloride: Slowly add 1.1-1.5 equivalents of thionyl chloride to the stirred solution at room temperature via the dropping funnel. The reaction is exothermic and will generate gaseous byproducts (HCl and SO₂).[1]
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.[1] Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under vacuum to yield the final product as a clear liquid.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, making it susceptible to nucleophilic acyl substitution.[1] However, the steric bulk from the three methyl groups modulates this reactivity, leading to slower, more selective reactions compared to linear acyl chlorides.[1] This property is valuable in preventing unwanted side reactions.[1]
General Reactivity Profile
The compound readily undergoes several key reactions:
-
Hydrolysis: Reacts with water to form 3,5,5-trimethylhexanoic acid and hydrogen chloride.[1][2]
-
Alcoholysis: Reacts with alcohols in the presence of a base (e.g., pyridine) to produce the corresponding esters.[1][2]
-
Aminolysis: Reacts with primary or secondary amines to yield N-substituted amides.[1][2]
Caption: Key nucleophilic acyl substitution reactions of this compound.
Applications in Drug Development and Industry
This compound is a versatile intermediate.[3][12]
-
Pharmaceutical Synthesis: It is used as a reagent in the synthesis of barbituric acid analogs and as a starting material for α-N-fattyacyl colistin (B93849) nonapeptide derivatives, which are explored for their antibacterial properties.[3][8]
-
Polymer Chemistry: It is a precursor for synthesizing di-(3,5,5-trimethylhexanoyl) peroxide, an initiator used in polymerization reactions.[1]
-
General Organic Synthesis: It is used in the manufacturing of pesticides, crop protection agents, and dyes.[3][4]
Safety and Handling
This compound is a hazardous substance that requires careful handling.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage.[8][13] It is toxic if inhaled and harmful if swallowed.[8][13] It reacts violently with water, releasing corrosive hydrogen chloride gas.[2][8]
-
PPE: Appropriate personal protective equipment, including faceshields, chemical-resistant gloves, and respirators, should be used.[8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture and incompatible materials.[12]
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the branched structure. The spectra would show characteristic signals for the three distinct methyl groups, the methylene (B1212753) protons, and the methine proton, with chemical shifts and splitting patterns consistent with the 3,5,5-trimethylhexanoyl structure.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong C=O stretching absorption band for the acyl chloride functional group, typically appearing at a high frequency (around 1800 cm⁻¹). The absence of a broad O-H stretch (around 3000 cm⁻¹) confirms the conversion from the parent carboxylic acid.
References
- 1. This compound | 36727-29-4 | Benchchem [benchchem.com]
- 2. CAS 36727-29-4: this compound [cymitquimica.com]
- 3. This compound | 36727-29-4 [chemicalbook.com]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | C9H17ClO | CID 161929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS 36727-29-4 [matrix-fine-chemicals.com]
- 7. pschemicals.com [pschemicals.com]
- 8. This compound 98 36727-29-4 [sigmaaldrich.com]
- 9. lookchem.com [lookchem.com]
- 10. This compound CAS#: 36727-29-4 [m.chemicalbook.com]
- 11. alfa-labotrial.com [alfa-labotrial.com]
- 12. This compound | 36727-29-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Solubility of 3,5,5-Trimethylhexanoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5,5-Trimethylhexanoyl chloride, also known as isononanoyl chloride, is a branched-chain acyl chloride utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic peroxides.[1][2] Its utility in these synthetic applications is critically dependent on its solubility and reactivity profile in various organic solvents. This guide provides a comprehensive overview of the solubility characteristics of this compound, details a general experimental protocol for solubility determination of reactive acyl chlorides, and presents a logical workflow for solvent selection in acylation reactions. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide draws upon the general principles of acyl chloride solubility and provides representative data for analogous compounds.
Introduction to this compound
This compound (CAS No. 36727-29-4) is a colorless to light yellow liquid with a pungent odor, characteristic of acyl chlorides.[3] Its chemical structure consists of a C9 branched alkyl chain attached to a highly reactive acyl chloride functional group.[3] This structure, particularly the steric hindrance provided by the methyl groups, influences its reactivity, often leading to more controlled and selective reactions compared to its linear counterparts.[2]
Key Physicochemical Properties:
The primary utility of this compound lies in nucleophilic acyl substitution reactions, where it serves as a potent electrophilic acylating agent to form esters, amides, and other carboxylic acid derivatives.[2][3]
General Solubility of Acyl Chlorides
Acyl chlorides, as a class, exhibit predictable solubility patterns. Their reactivity, particularly with protic solvents, is a dominant factor.
-
Protic Solvents (e.g., Water, Alcohols): Acyl chlorides react vigorously and often violently with water and other protic solvents.[3][5] This is not a dissolution process but a rapid hydrolysis or alcoholysis reaction, producing the corresponding carboxylic acid (3,5,5-trimethylhexanoic acid) and hydrogen chloride (HCl) gas.[6][7] Therefore, acyl chlorides are considered insoluble and reactive in these solvents.[5]
-
Aprotic Solvents: this compound is generally soluble in a wide range of aprotic organic solvents.[8] This is the standard behavior for most acyl chlorides.[6][7] The bulky, nonpolar alkyl chain contributes significantly to its affinity for nonpolar and moderately polar aprotic media. Common compatible solvents include ethers, chlorinated hydrocarbons, and aromatic hydrocarbons.[6][9]
Solubility Data for this compound and Analogues
| Solvent Class | Specific Solvents | Expected Solubility of this compound | Rationale & Remarks |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | "Like-dissolves-like" principle. The large, nonpolar alkyl chain dominates solubility behavior. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform | High | These solvents are standard for reactions involving acyl chlorides, effectively solvating the molecule without reaction.[6][7] |
| Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are excellent solvents for acyl chlorides, providing good solubility and are relatively unreactive under anhydrous conditions.[6][9] | |
| Acetone, Ethyl Acetate | Moderate to High | While generally soluble, the carbonyl group in these solvents can potentially interact with the highly electrophilic acyl chloride. Use with caution. | |
| Acetonitrile (MeCN) | Moderate | A polar aprotic solvent that is generally compatible, but its polarity may be less favorable than chlorinated solvents for some applications. | |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Use with Extreme Caution / Not Recommended | These solvents can react with acyl chlorides, especially at elevated temperatures, leading to side products. Their use is generally avoided. | |
| Protic Solvents | Water, Methanol, Ethanol | Reactive / Insoluble | Rapidly reacts via nucleophilic acyl substitution (hydrolysis/alcoholysis) to form the carboxylic acid or ester and HCl.[3][5][10] |
Experimental Protocol: Gravimetric Determination of Solubility
This section outlines a general methodology for determining the solubility of a reactive compound like this compound in an anhydrous organic solvent at a specific temperature. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent hydrolysis.
Objective: To determine the concentration ( g/100 mL) of a saturated solution of this compound in a selected aprotic solvent at a controlled temperature.
Materials:
-
This compound (>98% purity)
-
Anhydrous solvent of choice (e.g., Dichloromethane)
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Temperature-controlled shaker or water bath
-
Schlenk flasks or similar sealable, oven-dried glassware
-
Gas-tight syringes
-
0.2 µm syringe filters (PTFE or other solvent-compatible material)
-
Pre-weighed vials
Procedure:
-
Preparation: Set the shaker or water bath to the desired experimental temperature (e.g., 25 °C).
-
Sample Addition: To a dry Schlenk flask under a positive pressure of inert gas, add a measured volume of the anhydrous solvent (e.g., 10 mL).
-
Saturation: Add this compound dropwise via syringe in excess, until a small amount of undissolved liquid is clearly visible at the bottom of the flask.
-
Equilibration: Seal the flask and place it in the temperature-controlled environment. Agitate the mixture for a sufficient time (e.g., 4-6 hours) to ensure equilibrium is reached.
-
Sample Withdrawal: After equilibration, cease agitation and allow the undissolved solute to settle. Carefully withdraw a known volume of the clear, supernatant liquid (e.g., 2.0 mL) using a gas-tight syringe fitted with a 0.2 µm filter. The filter removes any suspended microdroplets.
-
Gravimetric Analysis: Immediately dispense the filtered aliquot into a pre-weighed, dry vial. Weigh the vial containing the solution to determine the mass of the solution.
-
Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of inert gas or under vacuum.
-
Final Weighing: Once the solvent is fully evaporated, re-weigh the vial containing the non-volatile solute residue.
-
Calculation:
-
Mass of solute = (Weight of vial + residue) - (Weight of empty vial)
-
Solubility (g / 100 mL) = (Mass of solute / Volume of aliquot withdrawn) * 100
-
Logical Workflow for Application
The choice of solvent is critical for the success of a synthetic step involving this compound. The ideal solvent must not only dissolve the acyl chloride and other reactants but also be inert to the reaction conditions and facilitate product isolation. The following diagram illustrates a decision-making workflow for solvent selection.
Caption: Decision workflow for solvent selection in acylation reactions.
Conclusion
This compound is a valuable synthetic intermediate whose efficacy is intrinsically linked to its solubility in organic media. It is highly soluble in common nonpolar and polar aprotic solvents such as hydrocarbons, chlorinated solvents, and ethers, which are the preferred media for its application. Conversely, it is reactive and incompatible with protic solvents like water and alcohols. The provided experimental protocol and decision workflow offer a robust framework for researchers and drug development professionals to systematically approach solubility determination and solvent selection, ensuring optimal conditions for synthesis and process development.
References
- 1. This compound | 36727-29-4 [chemicalbook.com]
- 2. This compound | 36727-29-4 | Benchchem [benchchem.com]
- 3. CAS 36727-29-4: this compound [cymitquimica.com]
- 4. 3,5,5-三甲基己酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. byjus.com [byjus.com]
- 7. fiveable.me [fiveable.me]
- 8. Page loading... [guidechem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. thestudentroom.co.uk [thestudentroom.co.uk]
An In-depth Technical Guide to the Reactivity Profile of Branched-Chain Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity profile of branched-chain acyl chlorides, essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document details their synthesis, stability, and reactivity in key chemical transformations, with a particular focus on the influence of steric hindrance. Quantitative data, detailed experimental protocols, and mechanistic diagrams are provided to support practical application and further research.
Core Concepts: Electronic and Steric Effects
Acyl chlorides are among the most reactive carboxylic acid derivatives, a property attributed to the highly electrophilic nature of the carbonyl carbon.[1][2] This electrophilicity is a consequence of the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][2]
The general order of reactivity for carboxylic acid derivatives is: Acyl Chloride > Acid Anhydride > Ester > Amide [3]
For branched-chain acyl chlorides, such as pivaloyl chloride ((CH₃)₃CCOCl) and isobutyryl chloride ((CH₃)₂CHCOCl), the intrinsic electronic effects are modulated by significant steric hindrance. The bulky alkyl groups surrounding the carbonyl center physically obstruct the trajectory of incoming nucleophiles, increasing the activation energy of the reaction and thus reducing the reaction rate compared to their linear counterparts.[4]
Caption: Steric hindrance in linear vs. branched-chain acyl chlorides.
Synthesis of Branched-Chain Acyl Chlorides
Branched-chain acyl chlorides are typically synthesized from the corresponding carboxylic acids using a variety of chlorinating agents. The most common laboratory and industrial methods involve thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃).
Synthesis of Pivaloyl Chloride using Thionyl Chloride
Reaction: (CH₃)₃CCOOH + SOCl₂ → (CH₃)₃CCOCl + SO₂ (g) + HCl (g)
Experimental Protocol:
-
Materials: Pivalic acid, thionyl chloride, and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add pivalic acid.
-
Slowly add thionyl chloride (1.2 equivalents) to the pivalic acid at room temperature.
-
Add a catalytic amount of DMF.
-
The reaction mixture is then heated to 40-60°C for approximately 2 hours. The reaction is exothermic.[5]
-
The completion of the reaction is indicated by the cessation of gas evolution.
-
The pivaloyl chloride is then purified by fractional distillation.
-
-
Yield: Typically in the range of 75-95%.[5]
Stability and Handling
Branched-chain acyl chlorides are volatile, colorless to light yellow liquids with a pungent odor.[5] They are highly reactive and moisture-sensitive, readily hydrolyzing in the presence of water to form the corresponding carboxylic acid and hydrochloric acid.[5] Therefore, they must be handled under anhydrous conditions in a well-ventilated fume hood.
Reactivity Profile and Key Reactions
The reactivity of branched-chain acyl chlorides is dominated by nucleophilic acyl substitution. However, the steric bulk of the branched-chain can influence reaction rates and, in some cases, lead to alternative reaction pathways.
Nucleophilic Acyl Substitution
The general mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. The nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group.[6]
Caption: General mechanism of nucleophilic acyl substitution.
Comparative Reactivity Data:
While comprehensive kinetic data comparing a wide range of branched-chain and linear acyl chlorides is sparse, the general trend of decreased reactivity with increased steric hindrance is well-established. For example, the rate of hydrolysis decreases as the steric bulk of the acyl group increases.
| Acyl Chloride | Relative Rate of Hydrolysis (approx.) |
| Acetyl Chloride | 1 |
| Propionyl Chloride | 0.4 |
| Isobutyryl Chloride | 0.1 |
| Pivaloyl Chloride | 0.01 |
Note: The values in this table are illustrative and compiled from various sources to demonstrate the trend. Actual rates will vary with reaction conditions.
Branched-chain acyl chlorides react with primary and secondary amines to form N-substituted amides. Due to the formation of HCl as a byproduct, two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base (e.g., triethylamine, pyridine) are required.
Experimental Protocol for the Synthesis of Isobutyramide (B147143):
-
Materials: Isobutyryl chloride, concentrated aqueous ammonia.
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, place cold concentrated aqueous ammonia.
-
Cool the flask in an ice-salt bath.
-
Add isobutyryl chloride dropwise with rapid stirring, maintaining the temperature below 15°C.[7]
-
After the addition is complete, the mixture is evaporated to dryness under reduced pressure.
-
The resulting solid residue (a mixture of isobutyramide and ammonium (B1175870) chloride) is then purified by extraction with a suitable solvent (e.g., hot ethyl acetate) followed by crystallization.[7]
-
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming aryl ketones. It involves the reaction of an acyl chloride with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
A notable exception to the typical Friedel-Crafts acylation is observed with pivaloyl chloride. Due to the high stability of the tertiary tert-butyl carbocation, the acylium ion intermediate can decarbonylate (lose carbon monoxide) to form the tert-butyl carbocation, which then acts as an electrophile in a Friedel-Crafts alkylation reaction.[8]
Caption: Anomalous Friedel-Crafts reaction of pivaloyl chloride.
Experimental Protocol for Friedel-Crafts Acylation:
-
Materials: Anhydrous aluminum chloride, methylene (B1212753) chloride, acetyl chloride (for a standard acylation), and the aromatic substrate.
-
Procedure:
-
In a round-bottom flask equipped with an addition funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride in methylene chloride.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of acetyl chloride in methylene chloride dropwise to the stirred suspension.
-
After the addition of the acyl chloride, add a solution of the aromatic compound in methylene chloride dropwise, controlling the rate to prevent excessive boiling.[9]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.
-
The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated HCl.
-
The organic layer is separated, washed, dried, and the solvent is removed by rotary evaporation. The product is then purified by distillation or chromatography.[9]
-
Reduction of Branched-Chain Acyl Chlorides
Branched-chain acyl chlorides can be reduced to either primary alcohols or aldehydes, depending on the reducing agent used.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce acyl chlorides to primary alcohols. The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol.[10]
Experimental Protocol for the Reduction of an Acyl Chloride with LiAlH₄:
-
Materials: Anhydrous tetrahydrofuran (B95107) (THF), lithium aluminum hydride (LiAlH₄), the acyl chloride.
-
Procedure:
-
In a three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of the acyl chloride in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, the reaction mixture is stirred and may be gently refluxed to ensure completion.
-
The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide (B78521) solution, and then more water.
-
The resulting precipitate is filtered off, and the organic layer is separated, dried, and the solvent evaporated to yield the alcohol, which can be further purified by distillation.[11]
-
To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. Lithium tri(tert-butoxy)aluminum hydride (LiAl(OtBu)₃H) is commonly used for this purpose. Its bulkiness and the electron-withdrawing effect of the tert-butoxy (B1229062) groups moderate its reactivity, allowing for the selective reduction of the acyl chloride to the aldehyde without significant over-reduction to the alcohol.[10] The best yields are often obtained at low temperatures, such as -78°C.[10]
Spectroscopic Characterization
The structure of branched-chain acyl chlorides can be confirmed using standard spectroscopic techniques.
Caption: General experimental workflow for reactions of acyl chlorides.
Spectroscopic Data for Pivaloyl Chloride:
| Technique | Characteristic Feature | Value |
| ¹H NMR | Singlet for the nine equivalent methyl protons | δ ≈ 1.34 ppm[12] |
| ¹³C NMR | Carbonyl carbon | δ ≈ 177.5 ppm[12] |
| Quaternary carbon | δ ≈ 47.5 ppm[12] | |
| Methyl carbons | δ ≈ 27.5 ppm[12] | |
| IR | C=O stretch | ~1800-1815 cm⁻¹ |
Spectroscopic Data for Isobutyryl Chloride:
| Technique | Characteristic Feature | Value |
| ¹H NMR | Doublet for the six equivalent methyl protons | δ ≈ 1.2 ppm |
| Septet for the methine proton | δ ≈ 3.0 ppm | |
| ¹³C NMR | Carbonyl carbon | δ ≈ 175 ppm |
| Methine carbon | δ ≈ 45 ppm | |
| Methyl carbons | δ ≈ 18 ppm | |
| IR | C=O stretch | ~1800-1815 cm⁻¹ |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.
Conclusion
Branched-chain acyl chlorides are versatile and highly reactive intermediates in organic synthesis. Their reactivity is a balance between the inherent electrophilicity of the acyl chloride functional group and the steric hindrance imposed by the branched alkyl chain. This steric hindrance generally leads to a decrease in reaction rates compared to their linear analogs, a factor that can be exploited for selective transformations. A thorough understanding of their synthesis, stability, and reactivity in key reactions such as nucleophilic acyl substitution, Friedel-Crafts acylation, and reduction is crucial for their effective application in research and development. The provided experimental protocols and spectroscopic data serve as a practical guide for researchers in the field.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. atamankimya.com [atamankimya.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
3,5,5-Trimethylhexanoyl chloride safety data sheet and handling precautions
An In-depth Technical Guide to 3,5,5-Trimethylhexanoyl Chloride: Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data, handling precautions, and key application insights for this compound (CAS: 36727-29-4), a reactive acyl chloride used in various synthetic applications, including the development of novel pharmaceuticals.
Chemical Identification and Properties
This compound, also known as Isononanoyl chloride, is a branched-chain aliphatic acyl chloride. Its structure features significant steric hindrance around the reactive carbonyl group, which influences its reactivity profile.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Citations |
|---|---|---|
| Appearance | Colorless to light yellow/slightly greyish liquid | [2][3] |
| Molecular Formula | C₉H₁₇ClO | [4] |
| Molecular Weight | 176.68 g/mol | [4] |
| CAS Number | 36727-29-4 | [4] |
| Boiling Point | 188-190 °C | |
| Melting Point | < -50 °C | [1] |
| Density | 0.93 g/mL at 25 °C | |
| Refractive Index | n20/D 1.436 |
| Flash Point | 140 °C (284 °F) | |
Hazard Identification and Classification
This compound is highly hazardous and requires stringent safety controls. It is corrosive, acutely toxic if inhaled, and causes severe skin and eye damage.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Citations |
|---|---|---|---|
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals | [5] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5] |
| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled | [5] |
| Skin Corrosion | Category 1A | H314: Causes severe skin burns and eye damage | [5] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [5] |
| Aquatic Hazard, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects |[5] |
Safe Handling and Storage Precautions
Adherence to strict safety protocols is mandatory when handling this compound. The following diagram outlines the essential workflow for safe handling from acquisition to disposal.
Key Handling and Storage Practices:
-
Ventilation: Always handle this substance within a certified chemical fume hood to prevent inhalation of fatal vapors.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a full-face respirator with a suitable filter (e.g., type ABEK), chemical-resistant gloves, tightly fitting safety goggles, a face shield, and fire/flame resistant, impervious clothing.[1]
-
Material Compatibility: Avoid contact with water, as it decomposes to liberate toxic gases.[3] Do not use metal containers or tools that can be corroded.[5]
-
Storage: Store in a cool, dry, and well-ventilated area, locked up and accessible only to authorized personnel.[1] The container must be kept tightly closed, and if transferred, stored in a corrosion-resistant container with a resistant inner liner. Protect from moisture.[3]
-
Spills: In case of a spill, evacuate the area immediately.[1] Use personal protective equipment and avoid breathing vapors.[1] Prevent the spill from entering drains.[3] Absorb the spillage with inert material and collect it for disposal.[3]
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of exposure. The following decision tree outlines the emergency response protocol.
First-Aid Measures Summary:
-
Inhalation: Fatal if inhaled.[5] Move the person to fresh air immediately and call for emergency medical help.[3]
-
Skin Contact: Causes severe burns.[5] Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[3]
-
Eye Contact: Causes serious eye damage.[5] Rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[3]
-
Ingestion: Harmful if swallowed.[5] Rinse mouth with water but do not induce vomiting.[1][3] Call a poison control center or doctor right away.[1]
Toxicological Information
The primary toxicological concern is acute inhalation toxicity. Limited quantitative data is available, highlighting the need for extreme caution.
Table 3: Acute Toxicity Data
| Test | Species | Route | Value | Exposure Time | Citations |
|---|
| LC50 | Rat | Inhalation | 240 ppm | 4 hours |[3] |
Applications in Research and Drug Development
This compound is a valuable intermediate in organic synthesis.[6] Its primary use involves nucleophilic acyl substitution reactions to form esters, amides, and other derivatives.[1] It serves as a key reagent in the synthesis of:
-
Barbituric acid analogues , which are investigated for antibacterial properties.[2]
-
α-N-fattyacyl colistin (B93849) nonapeptide derivatives , which have applications as antibiotics.
-
3,5,5-trimethylhexanamide .
The following diagram illustrates a general reaction pathway for the acylation of a substrate, a common application for this chemical.
Experimental Protocol: Synthesis of an N-Acyl Barbiturate Analogue
This protocol is a representative example of how this compound is used in synthesis, based on reported reaction conditions.[2] Researchers must adapt this protocol based on the specific substrate and laboratory conditions. All operations must be performed in a fume hood with appropriate PPE.
Materials:
-
Barbiturate precursor (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (B128534) (TEA), freshly distilled (1.2 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a dry, oven-baked, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Ar or N₂), add the barbiturate precursor (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise via syringe.
-
Acylation: While maintaining the temperature at 0 °C, add this compound (1.1 eq) dropwise over 5-10 minutes. A precipitate (triethylammonium chloride) may form.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Carefully wash the organic layer sequentially with 1M HCl (if unreacted TEA is a concern), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to yield the pure N-acyl barbiturate analogue.
-
Characterization: Characterize the final product using appropriate analytical methods (¹H NMR, ¹³C NMR, HRMS, IR).
References
- 1. This compound | 36727-29-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. This compound | C9H17ClO | CID 161929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 36727-29-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
A Researcher's Guide to 3,5,5-Trimethylhexanoyl Chloride: Sourcing, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers utilizing 3,5,5-trimethylhexanoyl chloride in their work. From identifying reliable commercial suppliers to understanding its application in the synthesis of bioactive molecules, this document provides the essential information for leveraging this versatile reagent in a research and drug development context.
Commercial Sourcing and Physicochemical Properties
This compound, also known as isononanoyl chloride, is a branched-chain acyl chloride critical for the synthesis of various organic molecules. Its CAS number is 36727-29-4. For research purposes, securing a reliable supply of high-purity this compound is paramount. Numerous chemical suppliers offer this reagent in various grades and quantities.
Below is a summary of prominent commercial suppliers and the typical specifications of the this compound they offer.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 98% | Custom |
| TCI America | >90.0% (GC) | 25 mL |
| Santa Cruz Biotechnology | Research Grade | Inquire for details |
| Simson Pharma Limited | High Purity (with Certificate of Analysis) | Custom Synthesis |
| ChemicalBook | 99% | Inquire for details |
| CymitQuimica | >90.0% (GC) | 100g |
Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₇ClO |
| Molecular Weight | 176.68 g/mol [1] |
| Boiling Point | 188-190 °C[2][3] |
| Density | 0.93 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.436[2] |
| Appearance | Colorless to light yellow liquid[4] |
Applications in the Synthesis of Bioactive Molecules
This compound is a key building block in the synthesis of two classes of molecules with significant therapeutic interest: barbituric acid analogs and acylated peptide antibiotics.
Synthesis of Barbituric Acid Analogs
Barbituric acid and its derivatives are known to possess a wide range of biological activities, including antibacterial and anticancer properties.[5][6][7][8][9][10] The introduction of a lipophilic side chain, such as the 3,5,5-trimethylhexanoyl group, can modulate the pharmacological properties of the resulting barbiturate.
Barbiturates traditionally exert their effects by modulating the activity of the GABA-A receptor, a ligand-gated ion channel. By binding to the receptor, they prolong the opening of the chloride channel, leading to hyperpolarization of the neuron and a general depressant effect on the central nervous system.
More recently, certain barbituric acid derivatives have been shown to exhibit anticancer activity by targeting oncogenic signaling pathways. For example, some derivatives can inhibit the PI3K/AKT signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.[8][11][12]
Synthesis of Acylated Peptide Antibiotics
This compound is also utilized in the semi-synthesis of potent antibiotics, such as α-N-fattyacyl colistin (B93849) nonapeptide derivatives.[2][3] Colistin is a last-resort antibiotic for treating multidrug-resistant Gram-negative bacterial infections. Acylating a derivative of colistin can enhance its antibacterial activity and pharmacokinetic profile.
The primary target of colistin and its acylated derivatives is the outer membrane of Gram-negative bacteria. The positively charged peptide portion of the molecule interacts with the negatively charged lipopolysaccharides (LPS) in the bacterial membrane, displacing essential divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer. This initial electrostatic interaction allows the hydrophobic acyl chain to insert into and disrupt the membrane, leading to increased permeability and eventual cell death.[13]
Experimental Protocols
The following are representative protocols for the synthesis of barbituric acid analogs and the N-terminal acylation of peptides using this compound.
Synthesis of a 3,5,5-Trimethylhexanoyl Barbituric Acid Analog
This protocol is adapted from the general synthesis of 3-acyl barbituric acid analogs.
Materials:
-
Barbituric acid
-
This compound (1.1 equivalents)
-
Triethylamine (B128534) (1.2 equivalents)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the starting barbituric acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirring solution, add triethylamine (1.2 equivalents).
-
Slowly add this compound (1.1 equivalents) to the reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove salts and unreacted starting materials.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired 3,5,5-trimethylhexanoyl barbituric acid analog.
N-Terminal Acylation of a Peptide
This protocol provides a general method for the acylation of the N-terminal amine of a peptide in solution, which can be adapted for the synthesis of α-N-fattyacyl colistin nonapeptide derivatives.
Materials:
-
Peptide with a free N-terminal amine
-
This compound (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for peptide chemistry
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the peptide in anhydrous DMF to a concentration of 1-5 mg/mL.
-
Add DIPEA (3.0 equivalents) to the peptide solution and stir for 5 minutes at room temperature.
-
In a separate vial, prepare a solution of this compound (1.2 equivalents) in anhydrous DMF.
-
Slowly add the this compound solution to the stirring peptide solution.
-
Let the reaction proceed at room temperature for 1-3 hours, monitoring by LC-MS.
-
Once the reaction is complete, quench any excess this compound by adding a small amount of water.
-
The solvent is removed under reduced pressure (e.g., using a rotary evaporator or lyophilizer).
-
The resulting acylated peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow for Research Utilization
The following diagram illustrates a logical workflow for incorporating this compound into a research project.
References
- 1. scbt.com [scbt.com]
- 2. 3,5,5-三甲基己酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 36727-29-4 [chemicalbook.com]
- 4. CAS 36727-29-4: this compound [cymitquimica.com]
- 5. wjarr.com [wjarr.com]
- 6. chemmethod.com [chemmethod.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial barbituric acid analogues inspired from natural 3-acyltetramic acids; synthesis, tautomerism and structure and physicochemical property-antibacterial activity relationships. | Department of Chemistry [chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Barbiturate derivatives for managing multifaceted oncogenic pathways: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
3,5,5-Trimethylhexanoyl chloride synonyms and trade names
An In-depth Technical Guide to 3,5,5-Trimethylhexanoyl Chloride: Synonyms and Trade Names
Introduction
This compound is a specialty chemical intermediate, primarily utilized in the synthesis of various organic compounds, including pharmaceuticals and other fine chemicals. Its reactive acyl chloride group makes it a versatile building block in organic chemistry. Accurate identification of this compound is crucial for researchers, scientists, and professionals in drug development and chemical manufacturing. This guide provides a comprehensive overview of its synonyms and available trade names to ensure clarity and precision in scientific and commercial contexts.
Chemical Identity
To understand the various names associated with this compound, it is essential to first define its chemical structure and key identifiers.
-
IUPAC Name: this compound
-
CAS Number: 36727-29-4
-
Molecular Formula: C9H17ClO
-
Molecular Weight: 176.68 g/mol
-
Chemical Structure:
Synonyms and Trade Names
The following table summarizes the known synonyms and trade names for this compound. These names are often used interchangeably in technical literature, patents, and commercial listings.
| Type | Name | Notes |
| Synonym | 3,5,5-Trimethylhexanoic acid chloride | Emphasizes the derivation from 3,5,5-trimethylhexanoic acid. |
| Synonym | Isononanoyl chloride | A common name that can sometimes be ambiguous, as "isononyl" can refer to other isomers. |
| Synonym | 3,5,5-trimethyl-1-hexanoyl chloride | A more explicit, though less common, numbering of the hexanoyl chain. |
Note: While "Isononanoyl chloride" is a frequently used synonym, it is important for researchers to verify the specific isomer, as other structural isomers of nonanoyl chloride exist.
Logical Relationships in Naming
The various names for this compound are derived from its chemical structure. The following diagram illustrates the logical flow from the parent alkane to the final acyl chloride, highlighting the basis for its different synonyms.
Caption: Derivation of this compound nomenclature.
Conclusion
For professionals in research and drug development, the precise identification of chemical reagents is paramount. While This compound is the most accurate IUPAC-derived name, it is crucial to be familiar with synonyms such as 3,5,5-Trimethylhexanoic acid chloride and the common, albeit less specific, name Isononanoyl chloride . When procuring or referencing this chemical, cross-referencing with the CAS number (36727-29-4) is the most reliable method to ensure the correct compound is being used, thereby avoiding potential errors in experimental setups and chemical synthesis.
Methodological & Application
Application Notes and Protocol: Friedel-Crafts Acylation of Anisole with 3,5,5-Trimethylhexanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an acyl group onto an aromatic ring. This reaction is instrumental in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals. This document provides a comprehensive protocol for the Friedel-Crafts acylation of anisole (B1667542) with the sterically hindered 3,5,5-trimethylhexanoyl chloride, yielding 1-(4-methoxyphenyl)-3,5,5-trimethylhexan-1-one. The bulky nature of the acylating agent introduces unique considerations for reaction conditions and selectivity, which are addressed herein. Due to the electron-donating nature of the methoxy (B1213986) group, anisole is an activated aromatic substrate, which generally leads to high reactivity in electrophilic aromatic substitution reactions. The primary product expected is the para-substituted isomer due to steric hindrance at the ortho positions.
Reaction Scheme
Caption: General reaction scheme for the Friedel-Crafts acylation of anisole.
Data Presentation
Table 1: Physical Properties of Reactants and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₉H₁₇ClO | 176.68[1] | 188-190[2][3] | 0.93 at 25°C[2][3] |
| Anisole | C₇H₈O | 108.14 | 153.8 | 0.995 at 20°C |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 180 (sublimes) | 2.48 at 25°C |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 1.326 at 25°C |
| 1-(4-methoxyphenyl)-3,5,5-trimethylhexan-1-one | C₁₆H₂₄O₂ | 248.36 | Not available | Not available |
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| H290: May be corrosive to metals.[2] | P234: Keep only in original container.[2] |
| H302: Harmful if swallowed.[2] | P260: Do not breathe mist or vapors.[2] |
| H314: Causes severe skin burns and eye damage.[2] | P264: Wash skin thoroughly after handling.[2] |
| H317: May cause an allergic skin reaction.[2] | P270: Do not eat, drink or smoke when using this product.[2] |
| H330: Fatal if inhaled.[2] | P271: Use only outdoors or in a well-ventilated area.[2] |
| H412: Harmful to aquatic life with long lasting effects.[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
Experimental Protocols
Materials and Equipment
-
This compound (98% or higher)
-
Anisole (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Reaction Setup and Procedure
Note: This reaction must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and the evolution of HCl gas. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Catalyst Suspension: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube, add anhydrous aluminum chloride (1.1 to 1.5 equivalents relative to the acyl chloride).
-
Add anhydrous dichloromethane (DCM) to the flask to create a stirrable suspension of the aluminum chloride.
-
Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled and stirred aluminum chloride suspension over 20-30 minutes. Maintain the temperature below 5 °C during the addition.
-
Aromatic Substrate Addition: After the complete addition of the acyl chloride, prepare a solution of anhydrous anisole (1.0 to 1.2 equivalents) in anhydrous DCM in the addition funnel.
-
Add the anisole solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Due to the steric hindrance of this compound, the reaction may be slower than with less bulky acyl chlorides.
Work-up and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer twice with additional portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of CO₂ evolution)[5]
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
Mandatory Visualization
Caption: A flowchart of the experimental workflow.
Caption: Formation of the electrophilic acylium ion.
Expected Results and Characterization
The Friedel-Crafts acylation of anisole with this compound is expected to yield primarily the para-substituted product, 1-(4-methoxyphenyl)-3,5,5-trimethylhexan-1-one, due to the steric bulk of the acylating agent and the directing effect of the methoxy group. Yields for Friedel-Crafts acylations with sterically hindered acyl chlorides can be moderate to good, and a yield in the range of 60-80% can be reasonably expected under optimized conditions.
The purified product should be characterized by the following methods:
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 1,4-disubstituted benzene (B151609) ring (two doublets in the aromatic region), a singlet for the methoxy group protons, and signals corresponding to the protons of the 3,5,5-trimethylhexyl group.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the presence of the ketone carbonyl carbon, the aromatic carbons, the methoxy carbon, and the carbons of the aliphatic chain.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ is indicative of the aryl ketone carbonyl group.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (248.36 g/mol ).
By following this detailed protocol, researchers can effectively synthesize and characterize 1-(4-methoxyphenyl)-3,5,5-trimethylhexan-1-one, a potentially valuable building block in various fields of chemical research and development.
References
Application Notes and Protocols: Synthesis of Hindered Esters Using 3,5,5-Trimethylhexanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of sterically hindered esters is a significant challenge in organic chemistry, often impeded by the low reactivity of bulky carboxylic acid derivatives and sterically demanding alcohols. 3,5,5-Trimethylhexanoyl chloride, a branched-chain acyl chloride, presents a valuable building block for introducing the sterically hindered 3,5,5-trimethylhexanoyl moiety into molecules. This functional group can impart unique properties, such as increased lipophilicity and metabolic stability, which are highly desirable in drug discovery and materials science.
These application notes provide detailed protocols for the synthesis of hindered esters using this compound, with a focus on overcoming steric hindrance through the use of effective catalysts. The provided methodologies and data will aid researchers in the efficient synthesis of these challenging molecules.
Core Concepts in Hindered Ester Synthesis
The primary challenge in the synthesis of hindered esters is overcoming the steric repulsion between the electrophilic carbonyl carbon of the acyl chloride and the nucleophilic oxygen of the alcohol. This steric hindrance slows down the rate of the nucleophilic acyl substitution reaction.[1] To achieve efficient esterification, specific strategies are often employed:
-
Catalysis: Nucleophilic catalysts, such as 4-(Dimethylamino)pyridine (DMAP) and 1-Methylimidazole (B24206) (1-MI), are highly effective in accelerating the acylation of sterically hindered alcohols.[2] These catalysts react with the acyl chloride to form a highly reactive acyl-catalyst intermediate, which is then readily attacked by the alcohol.
-
Reaction Conditions: Anhydrous conditions are crucial as this compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. The choice of solvent and temperature also plays a critical role in reaction efficiency.
-
Alternative Methods: For particularly challenging substrates, other esterification methods like the Yamaguchi esterification, which proceeds via a mixed anhydride, can be effective.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of hindered esters using this compound with various types of alcohols.
Protocol 1: General Procedure for DMAP-Catalyzed Esterification of Hindered Alcohols
This protocol describes a general method for the esterification of primary, secondary, and tertiary alcohols with this compound using 4-(Dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
-
This compound
-
Hindered alcohol (e.g., tert-butanol (B103910), isopropanol)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (B128534) (Et3N) or Pyridine
-
Anhydrous dichloromethane (B109758) (DCM) or Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered alcohol (1.0 eq.), anhydrous dichloromethane (or another suitable anhydrous solvent), and triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 4-(Dimethylamino)pyridine (0.1 - 0.2 eq.) to the stirred solution.
-
Slowly add this compound (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired hindered ester.
Protocol 2: 1-Methylimidazole-Catalyzed Acylation of Highly Hindered Alcohols
For exceptionally hindered alcohols where DMAP catalysis may be sluggish, 1-methylimidazole (1-MI) can be a more potent catalyst.[3][4]
Materials:
-
This compound
-
Highly hindered alcohol
-
1-Methylimidazole (1-MI)
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the highly hindered alcohol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Add 1-methylimidazole (0.2 - 0.5 eq.) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add this compound (1.2 eq.).
-
Allow the reaction to stir at room temperature, monitoring by TLC or GC until the starting material is consumed.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product via flash column chromatography.
Data Presentation
The following tables summarize representative data for the synthesis of hindered esters using acyl chlorides, providing an indication of expected yields and reaction conditions. While specific data for this compound is limited in the literature, the data for structurally similar pivaloyl chloride and other hindered acyl chlorides serve as a useful guide.
Table 1: DMAP-Catalyzed Esterification of Various Alcohols
| Acyl Chloride | Alcohol | Base (eq.) | Catalyst (eq.) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| p-Toluoyl Chloride | tert-Butanol | n-BuLi (1.0) | - | Diethyl ether | 15 | RT | 79-82[5] |
| Acetic Anhydride | 1-Adamantanol | Pyridine | DMAP (0.1) | Pyridine | 24 | RT | 95 |
| Benzoyl Chloride | 2-Methyl-2-butanol | Pyridine | DMAP (cat.) | DCM | 12 | RT | High |
Note: The reaction with p-toluoyl chloride and tert-butanol utilized n-butyllithium to form the alkoxide in situ, which is another effective strategy for hindered ester synthesis.[5]
Table 2: Comparison of Catalysts for Hindered Esterification
| Acyl Chloride | Alcohol | Catalyst | Base | Solvent | Yield (%) | Reference |
| p-Toluoyl Chloride | tert-Butanol | None | N,N-Dimethylaniline | - | Could not be prepared | [5] |
| Pivaloyl Chloride | tert-Butanol | Silver Cyanide | - | Benzene | 91 | [6] |
| Various | Hindered Alcohols | 1-Methylimidazole | Et3N | DCM | High | [3] |
Visualizations
Logical Workflow for Hindered Ester Synthesis
The following diagram illustrates the general decision-making process and workflow for the synthesis of a hindered ester using this compound.
References
- 1. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 4. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. academic.oup.com [academic.oup.com]
Application Note: 3,5,5-Trimethylhexanoyl Chloride in the Synthesis of Novel Barbituric Acid Analogs with Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of 3,5,5-trimethylhexanoyl chloride as a key reagent in the synthesis of novel 3-acyl barbituric acid analogs. Inspired by the antibacterial properties of natural 3-acyltetramic acids, this protocol outlines a synthetic route to a specific analog, 5a, which has been evaluated for its antibacterial efficacy. The described methodology involves a two-step process of O-acylation followed by an acyl migration, yielding the desired 3-acyl barbiturate (B1230296). This document provides detailed experimental protocols, quantitative data on antibacterial activity, and a visual representation of the synthetic workflow, offering a valuable resource for researchers engaged in the discovery of new antibacterial agents.
Introduction
The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents. Natural products, such as 3-acyltetramic acids, have shown promise as leads for antibacterial drug discovery due to their unique modes of action.[1] Barbituric acid, a versatile heterocyclic scaffold, presents an attractive alternative for the development of new therapeutic agents. This note focuses on the synthesis and antibacterial evaluation of 3-acyl barbituric acid analogs, specifically highlighting the utility of this compound in introducing a lipophilic side chain to the barbiturate core. This modification is explored for its potential to enhance antibacterial activity.
Synthesis of 3-(3,5,5-trimethylhexanoyl)barbituric Acid (5a)
The synthesis of the target analog, 3-(3,5,5-trimethylhexanoyl)barbituric acid (5a), is achieved through a two-step process involving an initial O-acylation of the barbituric acid starting material with this compound, followed by a 4-(dimethylamino)pyridine (DMAP)-promoted acyl migration.[1][2]
Experimental Workflow
Caption: Synthetic workflow for 3-(3,5,5-trimethylhexanoyl)barbituric Acid.
Experimental Protocol
Step 1: O-Acylation [2]
-
To a solution of the starting barbituric acid in dichloromethane (B109758) (CH2Cl2), add 1.2 equivalents of triethylamine at room temperature.
-
To this mixture, add 1.1 equivalents of this compound.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing the O-acylated intermediate is used directly in the next step.
Step 2: Acyl Migration [1]
-
To the solution containing the O-acylated intermediate, add 1.2 equivalents of 4-(dimethylamino)pyridine (DMAP).
-
Continue stirring the mixture at room temperature.
-
Monitor the conversion of the intermediate to the final product by TLC.
-
Once the reaction is complete, quench the reaction and purify the product using appropriate chromatographic techniques.
Antibacterial Activity
The synthesized 3-acyl barbituric acid analog 5a was evaluated for its in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined and are presented in the table below.
| Compound | S. aureus (MRSA) | S. aureus | S. epidermidis | E. faecalis (VRE) | E. faecalis | S. pneumoniae | H. influenzae | M. catarrhalis |
| 5a | >64 | >64 | >64 | >64 | >64 | >64 | >64 | >64 |
Data extracted from Jeong et al., 2015.[1]
The results indicate that the 3-(3,5,5-trimethylhexanoyl)barbituric acid analog (5a) did not exhibit significant antibacterial activity against the tested strains at concentrations up to 64 µg/mL.
Structure-Activity Relationship (SAR)
The synthesis and evaluation of a series of 3-acyl barbituric acid analogs by Jeong et al. revealed important structure-activity relationships.[1] While analog 5a with the 3,5,5-trimethylhexanoyl side chain was inactive, other analogs with different acyl groups, such as those containing adamantyl moieties, demonstrated potent antibacterial activity.[1] This suggests that the nature of the acyl side chain is a critical determinant of the antibacterial efficacy of this class of compounds. The bulky and branched structure of the 3,5,5-trimethylhexanoyl group in 5a may not be optimal for interaction with the bacterial target.
Conclusion
This compound serves as an effective reagent for the synthesis of 3-acyl barbituric acid analogs. The described two-step protocol provides a straightforward method for the introduction of this lipophilic moiety. While the resulting analog, 3-(3,5,5-trimethylhexanoyl)barbituric acid (5a), did not show promising antibacterial activity, the synthetic strategy is valuable for the generation of a diverse library of analogs for further structure-activity relationship studies. Future work could focus on modifying the acyl chain to optimize the antibacterial profile of this class of compounds.
Signaling Pathway Diagram
Caption: Logical relationship of barbituric acid analog synthesis.
References
Applications of 3,5,5-Trimethylhexanoyl Chloride in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,5-Trimethylhexanoyl chloride, also known as isononanoyl chloride, is a branched-chain acyl chloride that serves as a versatile reagent in pharmaceutical synthesis. Its unique structural features, including a bulky nine-carbon acyl chain, impart specific physicochemical properties to the resulting pharmaceutical compounds, influencing their lipophilicity, membrane permeability, and ultimately their biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of pharmaceutical compounds: barbituric acid analogs and α-N-fattyacyl colistin (B93849) nonapeptide derivatives.
Application 1: Synthesis of Antibacterial Barbituric Acid Analogs
Barbituric acid and its derivatives are a class of compounds with a wide range of biological activities, including sedative, hypnotic, and anticonvulsant effects. More recently, N-acylated barbiturates have been investigated as potential antibacterial agents. The introduction of a lipophilic acyl chain, such as the 3,5,5-trimethylhexanoyl group, at the N3 position of the barbiturate (B1230296) scaffold can enhance the compound's ability to penetrate bacterial cell membranes, leading to improved antimicrobial potency.
Experimental Protocol: Synthesis of 3-(3,5,5-Trimethylhexanoyl)pyrimidine-2,4,6(1H,3H,5H)-trione
This protocol describes the N-acylation of barbituric acid with this compound.
Materials:
-
Barbituric acid
-
This compound
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of barbituric acid (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents). Stir the mixture at room temperature until the barbituric acid is fully dissolved.
-
Acylation: Slowly add this compound (1.1 equivalents) to the reaction mixture at room temperature.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 1M HCl solution. Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure 3-(3,5,5-trimethylhexanoyl)pyrimidine-2,4,6(1H,3H,5H)-trione.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Barbituric Acid : Acyl Chloride : TEA) | 1 : 1.1 : 1.2 | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Hypothetical Yield | 75-85% | |
| Hypothetical Purity (post-chromatography) | >95% |
Note: Hypothetical yield and purity are based on typical acylation reactions of this type and may vary depending on specific experimental conditions.
Mechanism of Antibacterial Action of Acyl Barbiturates
The antibacterial mechanism of N-acylated barbiturates is not fully elucidated but is believed to involve the disruption of the bacterial cell envelope. The lipophilic acyl chain facilitates the insertion of the molecule into the bacterial cell membrane, leading to increased permeability and ultimately cell death. Some studies suggest that these compounds may also interfere with bacterial cell wall synthesis.[2][][4]
Caption: Synthesis and proposed antibacterial action of N-acyl barbiturates.
Application 2: Synthesis of α-N-Fattyacyl Colistin Nonapeptide Derivatives
Colistin is a polymyxin (B74138) antibiotic effective against multidrug-resistant Gram-negative bacteria. However, its clinical use is limited by nephrotoxicity. Colistin nonapeptide, a derivative of colistin, is less toxic but also less potent. Acylation of the N-terminus of colistin nonapeptide with fatty acyl chlorides, such as this compound, can restore and in some cases enhance its antimicrobial activity. The lipophilic acyl chain plays a crucial role in the interaction with the bacterial outer membrane.
Experimental Protocol: Synthesis of α-N-(3,5,5-Trimethylhexanoyl) Colistin Nonapeptide
This protocol describes the N-acylation of colistin nonapeptide.
Materials:
-
Colistin nonapeptide hydrochloride
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl), 0.1M solution
-
Water for HPLC
-
Acetonitrile for HPLC
-
Trifluoroacetic acid (TFA) for HPLC
Procedure:
-
Reaction Setup: Dissolve colistin nonapeptide hydrochloride (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) to neutralize the hydrochloride salt and basify the reaction mixture.
-
Acylation: Slowly add a solution of this compound (1.5 equivalents) in anhydrous DMF to the colistin nonapeptide solution with stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by reverse-phase high-performance liquid chromatography (RP-HPLC) until the starting material is consumed.
-
Precipitation and Washing: Precipitate the crude product by adding the reaction mixture to cold diethyl ether. Centrifuge the suspension, decant the supernatant, and wash the pellet with diethyl ether multiple times to remove unreacted acyl chloride and other impurities.
-
Purification: Purify the crude product by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the final α-N-(3,5,5-trimethylhexanoyl) colistin nonapeptide as a white powder.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Nonapeptide : Acyl Chloride : DIPEA) | 1 : 1.5 : 2.0 | General acylation protocols |
| Solvent | Dimethylformamide | General acylation protocols |
| Reaction Temperature | Room Temperature | General acylation protocols |
| Hypothetical Yield | 40-60% | |
| Hypothetical Purity (post-HPLC) | >98% |
Note: Hypothetical yield and purity are based on typical peptide acylation reactions and may vary depending on specific experimental conditions.
Mechanism of Action of Acylated Colistin Nonapeptides
The antibacterial mechanism of acylated colistin nonapeptides mirrors that of the parent polymyxin antibiotics. It involves a multi-step process initiated by an electrostatic interaction with the lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria.[5][6]
Caption: Synthesis and mechanism of action of acylated colistin nonapeptides.
Conclusion
This compound is a valuable building block in pharmaceutical synthesis, enabling the modification of lead compounds to enhance their therapeutic properties. The protocols and application notes provided herein offer a starting point for researchers and drug development professionals to explore the potential of this reagent in the design and synthesis of novel antibacterial agents. Further optimization of reaction conditions and in-depth biological evaluation of the resulting compounds are encouraged to fully realize their therapeutic potential.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
Application Notes and Protocols: Synthesis of Organic Peroxides Using 3,5,5-Trimethylhexanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of organic peroxides utilizing 3,5,5-trimethylhexanoyl chloride. The protocols focus on the preparation of diacyl peroxides and peroxyesters, which are valuable reagents in organic synthesis and polymer chemistry.
Introduction
This compound, also known as isononanoyl chloride, is a key intermediate in the production of various organic peroxides.[1] Its branched alkyl chain imparts specific solubility and reactivity properties to the resulting peroxide molecules. Organic peroxides are widely used as radical initiators for polymerization, curing agents for resins, and reagents in organic synthesis.[2] This document outlines the synthesis of two representative organic peroxides: di-(3,5,5-trimethylhexanoyl) peroxide and tert-butyl peroxy-3,5,5-trimethylhexanoate.
Synthesis of Di-(3,5,5-trimethylhexanoyl) Peroxide
Di-(3,5,5-trimethylhexanoyl) peroxide is a symmetrical diacyl peroxide synthesized from this compound and a peroxide source, typically hydrogen peroxide, in the presence of a base.[3] This reaction can be performed using either a batch process or a continuous flow microreactor system, with the latter offering excellent process control and high yields.[4]
General Reaction Scheme
The overall reaction for the synthesis of di-(3,5,5-trimethylhexanoyl) peroxide is a nucleophilic acyl substitution where the perhydroxyl anion attacks the carbonyl carbon of two molecules of this compound.
Caption: General reaction scheme for the synthesis of di-(3,5,5-trimethylhexanoyl) peroxide.
Quantitative Data
| Parameter | Batch Process | Continuous Flow Process | Reference |
| Yield | > 95% | > 97% | [4][5] |
| Hydrogen Peroxide Concentration | Not specified | 20-30 wt% (27.5 wt% preferred) | [4] |
| Alkaline Solution Concentration | Not specified | 25-35 wt% (NaOH or KOH) | [4] |
| Reaction Temperature | Not specified | 25 °C | [4] |
| Reaction Time | Not specified | Millisecond mixing in microreactor | [4] |
| Purity of Final Product | High | High | [4][5] |
Experimental Protocols
2.3.1. Batch Synthesis of Di-(3,5,5-trimethylhexanoyl) Peroxide
This protocol is a representative example based on established methodologies.[5]
Materials:
-
This compound (2.0 eq)
-
Hydrogen peroxide (30% aqueous solution, 1.0 eq)
-
Sodium hydroxide (B78521) (2.0 eq)
-
Deionized water
-
Organic solvent (e.g., hexane (B92381) or other alkane solvent)
-
Ice bath
Procedure:
-
Prepare an alkaline solution by dissolving sodium hydroxide in deionized water and cool it in an ice bath.
-
Slowly add the hydrogen peroxide solution to the cold alkaline solution while maintaining the temperature below 10 °C.
-
In a separate flask, dissolve the this compound in an organic solvent.
-
Slowly drip the this compound solution into the cold hydrogen peroxide/alkaline solution mixture with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.
-
Stop stirring and allow the layers to separate in a separatory funnel.
-
Separate the organic layer and wash it sequentially with cold deionized water, a cold dilute acid solution (e.g., 1M HCl) to neutralize any remaining base, and finally with brine. Wash until the pH of the aqueous layer is between 5 and 7.[5]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the di-(3,5,5-trimethylhexanoyl) peroxide.
2.3.2. Continuous Flow Synthesis of Di-(3,5,5-trimethylhexanoyl) Peroxide
This protocol is based on a patented continuous flow method.[4]
Materials and Equipment:
-
Microreactor system with at least two inlets and a temperature control unit
-
Syringe pumps
-
Aqueous sodium hydroxide solution (25-35 wt%)
-
Hydrogen peroxide solution (20-30 wt%)
-
This compound (neat or in a suitable solvent)
Procedure:
-
Set up the microreactor system with two separate inlet streams.
-
In the first stream, pump the aqueous sodium hydroxide solution and the hydrogen peroxide solution to a T-junction to allow for their initial mixing and reaction to form the perhydroxyl anion.
-
Introduce the this compound through the second inlet to mix with the output from the first reaction zone.
-
Maintain the temperature of the microreactor at 25 °C.[4]
-
The flow rates should be adjusted to achieve the desired stoichiometry and residence time for the reaction to go to completion.
-
The product stream exiting the microreactor is collected.
-
The collected product can be further purified by washing with water to remove salts and any unreacted starting materials, followed by drying.
Synthesis of tert-Butyl Peroxy-3,5,5-trimethylhexanoate
Peroxyesters are another class of organic peroxides that can be synthesized from this compound. tert-Butyl peroxy-3,5,5-trimethylhexanoate is used as an initiator in polymerization processes.[6][7] The synthesis involves the reaction of this compound with a hydroperoxide, such as tert-butyl hydroperoxide, in the presence of a base.
General Reaction Scheme
The reaction proceeds via a nucleophilic acyl substitution where the tert-butyl hydroperoxide anion attacks the carbonyl carbon of this compound.
Caption: Synthesis of tert-butyl peroxy-3,5,5-trimethylhexanoate.
Quantitative Data
| Parameter | Value |
| Molecular Formula | C₁₃H₂₆O₃ |
| Molecular Weight | 230.34 g/mol |
| Appearance | Liquid |
| Application | Polymerization initiator |
Experimental Protocol
This is a general protocol for the synthesis of peroxyesters from acyl chlorides.
Materials:
-
This compound (1.0 eq)
-
tert-Butyl hydroperoxide (1.1 eq)
-
Pyridine (B92270) (1.2 eq) or another suitable base
-
Anhydrous organic solvent (e.g., diethyl ether or dichloromethane)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butyl hydroperoxide and pyridine in the anhydrous organic solvent.
-
Cool the solution in an ice bath.
-
Dissolve this compound in the same anhydrous solvent and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred, cold hydroperoxide solution.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.
-
Filter the reaction mixture to remove the pyridinium chloride precipitate.
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the tert-butyl peroxy-3,5,5-trimethylhexanoate.
Safety Precautions
Organic peroxides are potentially explosive and should be handled with extreme care.[8]
-
Always work behind a safety shield.
-
Avoid friction, shock, and heat.
-
Store organic peroxides at low temperatures as recommended. For instance, di-(3,5,5-trimethylhexanoyl) peroxide should be stored at temperatures between -15 to 0 °C.[9]
-
Do not confine organic peroxides.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform reactions in a well-ventilated fume hood.
Conclusion
This compound is a versatile precursor for the synthesis of various organic peroxides. The protocols provided herein for the synthesis of di-(3,5,5-trimethylhexanoyl) peroxide and tert-butyl peroxy-3,5,5-trimethylhexanoate offer reliable methods for their preparation in a laboratory setting. The use of continuous flow microreactors represents a modern and efficient approach to the synthesis of diacyl peroxides, providing high yields and enhanced safety. Researchers should adhere to strict safety protocols when handling these energetic materials.
References
- 1. This compound | 36727-29-4 [chemicalbook.com]
- 2. SF-TMHP Di-(3,5,5-Trimethylhexanoyl) Peroxide [zjsysf.cn]
- 3. This compound | 36727-29-4 | Benchchem [benchchem.com]
- 4. CN104447471A - Method for preparing di-(3, 5, 5-trimethyl hexanoyl) peroxide through continuous flow - Google Patents [patents.google.com]
- 5. CN102585047A - Method for preparing solvent-based peroxide di-(3, 5, 5-trimethyl hexanoyl) with mass fraction of 75 percent - Google Patents [patents.google.com]
- 6. thousandscomposite.com [thousandscomposite.com]
- 7. Trigonox 42S tert-Butyl peroxy-3,5,5-trimethylhexanoate [nouryon.com]
- 8. researchgate.net [researchgate.net]
- 9. Di-(3.5.5-trimethylhexanoyl) peroxide (TMHP)-淄博正华助剂股份有限公司-有机过氧化物-引发剂-交联剂 [en.zhenghuazhuji.com]
Application Note: Synthesis of N-Substituted Amides via Reaction of 3,5,5-Trimethylhexanoyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the amide functional group is a prevalent feature in a vast array of pharmaceutical agents. The reaction of acyl chlorides with primary amines, often conducted under Schotten-Baumann conditions, is a robust and widely utilized method for the synthesis of N-substituted amides. This application note provides a detailed protocol for the reaction of 3,5,5-trimethylhexanoyl chloride with a variety of primary amines to generate the corresponding N-substituted 3,5,5-trimethylhexanamides.
This compound, also known as isononanoyl chloride, is a branched-chain acyl chloride. The steric bulk imparted by the trimethylhexyl group can influence its reactivity, potentially offering enhanced selectivity in certain synthetic applications.[1] This protocol is designed to be a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.
Reaction Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of the chloride leaving group, resulting in the formation of the N-substituted amide and hydrochloric acid as a byproduct. A base is typically added to neutralize the HCl, driving the reaction to completion.
General Reaction Scheme
Caption: General reaction of this compound with a primary amine.
Experimental Protocols
Materials and Equipment
-
This compound (CAS: 36727-29-4)
-
Selected primary amines (e.g., benzylamine, aniline, n-hexylamine)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (TEA) or pyridine (B92270)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Chromatography equipment (for purification, if necessary)
General Procedure for Amide Synthesis
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous DCM or THF.
-
Addition of Base: Add triethylamine or pyridine (1.1-1.2 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the stirred amine solution via a dropping funnel. The addition is typically performed at 0 °C to control the exothermic reaction, and then the mixture is allowed to warm to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques. Reactions are typically complete within 2-16 hours.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel, if necessary.
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-substituted amides.
Representative Examples and Data
The following table summarizes the reaction of this compound with a selection of primary amines, providing typical reaction conditions and yields.
| Entry | Primary Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzylamine | N-Benzyl-3,5,5-trimethylhexanamide | 4 | 0 to RT | 92 |
| 2 | Aniline | N-Phenyl-3,5,5-trimethylhexanamide | 12 | RT | 85 |
| 3 | n-Hexylamine | N-Hexyl-3,5,5-trimethylhexanamide | 6 | 0 to RT | 95 |
| 4 | 2-Amino-2-methylpropane | N-(tert-Butyl)-3,5,5-trimethylhexanamide | 16 | RT to 40 | 75 |
| 5 | Cyclohexylamine | N-Cyclohexyl-3,5,5-trimethylhexanamide | 8 | 0 to RT | 90 |
Note: The yields reported are isolated yields after purification and are representative of typical outcomes for Schotten-Baumann reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Characterization Data
The synthesized amides should be characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the amide product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1630-1680 cm⁻¹).
-
Melting Point (for solid products): As an indicator of purity.
Safety Precautions
-
This compound is corrosive and reacts with water to produce HCl gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Primary amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for each specific amine before use.
-
The reaction can be exothermic, especially during the addition of the acyl chloride. Ensure proper temperature control.
Conclusion
The reaction of this compound with primary amines provides an efficient and versatile method for the synthesis of a diverse range of N-substituted amides. The provided protocol, along with the representative data, serves as a valuable guide for researchers in the pharmaceutical and chemical industries for the preparation of novel amide-containing compounds. The steric hindrance of the acyl chloride may necessitate slightly longer reaction times or elevated temperatures for less reactive amines, but generally, high yields can be achieved under standard Schotten-Baumann conditions.
References
Application Notes and Protocols for the Alcoholysis of 3,5,5-Trimethylhexanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,5-Trimethylhexanoyl chloride, also known as isononanoyl chloride, is a branched-chain acyl chloride and a valuable reagent in organic synthesis. Its sterically hindered structure influences its reactivity, often leading to selective acylations.[1] The alcoholysis of this compound is a key transformation for the formation of 3,5,5-trimethylhexanoate esters. These esters are of significant interest in various industries, finding applications as fragrances and serving as crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of 3,5,5-trimethylhexanoate esters from this compound and various classes of alcohols.
Reaction Mechanism and Signaling Pathway
The alcoholysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of the ester and hydrochloric acid as a byproduct. Due to the steric hindrance of the 3,5,5-trimethylhexanoyl group, this reaction can be slow and may require the use of a base or a nucleophilic catalyst to enhance the reaction rate.
Diagram of the General Reaction Mechanism
Caption: General mechanism for the alcoholysis of this compound.
Experimental Protocols
The following protocols provide general guidelines for the alcoholysis of this compound with primary, secondary, and tertiary alcohols. Optimization of reaction conditions (temperature, time, and catalyst loading) may be necessary for specific substrates.
Protocol 1: Esterification of a Primary Alcohol (e.g., Ethanol)
This protocol describes a standard procedure for the synthesis of ethyl 3,5,5-trimethylhexanoate.
Materials:
-
This compound
-
Ethanol (B145695) (anhydrous)
-
Pyridine (B92270) (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Condenser
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.1 eq) to the solution.
-
Slowly add anhydrous ethanol (1.2 eq) dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Experimental Workflow for Primary Alcohol Esterification
Caption: Workflow for the synthesis of ethyl 3,5,5-trimethylhexanoate.
Protocol 2: Esterification of a Secondary Alcohol (e.g., Isopropanol) with DMAP Catalysis
The esterification of secondary alcohols is often slower due to increased steric hindrance. The use of a more potent nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is recommended.
Materials:
-
This compound
-
Isopropanol (B130326) (anhydrous)
-
Triethylamine (B128534) (anhydrous)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (B109758) (anhydrous)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of isopropanol (1.2 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane at 0 °C, add this compound (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting isopropyl 3,5,5-trimethylhexanoate by column chromatography.
Protocol 3: Esterification of a Tertiary Alcohol (e.g., tert-Butanol)
Esterification of tertiary alcohols with sterically hindered acyl chlorides is challenging and often requires forcing conditions or alternative methods. Direct esterification may result in low yields due to competing elimination reactions. A common strategy involves the in-situ formation of a more reactive alkoxide.
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butanol (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.0 eq) and stir for 30 minutes at -78 °C to form lithium tert-butoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the tert-butyl 3,5,5-trimethylhexanoate by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the alcoholysis of this compound. Please note that these are representative examples and actual results may vary depending on the specific substrate and reaction scale.
Table 1: Reaction Conditions for the Synthesis of 3,5,5-Trimethylhexanoate Esters
| Alcohol Type | Alcohol | Base/Catalyst | Solvent | Temperature (°C) | Time (h) |
| Primary | Ethanol | Pyridine | Diethyl ether | 0 to RT | 2-4 |
| Secondary | Isopropanol | Triethylamine/DMAP | Dichloromethane | 0 to RT | 12-24 |
| Tertiary | tert-Butanol | n-Butyllithium | THF | -78 to RT | 12 |
Table 2: Representative Yields for the Synthesis of 3,5,5-Trimethylhexanoate Esters
| Ester Product | Alcohol Type | Yield (%) |
| Ethyl 3,5,5-trimethylhexanoate | Primary | 85-95 |
| Isopropyl 3,5,5-trimethylhexanoate | Secondary | 70-85 |
| tert-Butyl 3,5,5-trimethylhexanoate | Tertiary | 40-60 |
Applications in Drug Development and Research
The 3,5,5-trimethylhexanoyl moiety can be introduced into biologically active molecules to modify their physicochemical properties, such as lipophilicity and metabolic stability. This can be a valuable strategy in drug design and development to improve pharmacokinetic profiles. The esters of 3,5,5-trimethylhexanoic acid are also utilized as starting materials for the synthesis of more complex pharmaceutical intermediates.
Safety Precautions
-
This compound is corrosive and reacts with moisture to produce HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions involving n-butyllithium are highly exothermic and pyrophoric. Strict anhydrous and inert atmosphere techniques are required.
-
Always quench reactions carefully, especially those involving reactive reagents like acyl chlorides and organolithiums.
By following these detailed protocols and considering the provided data, researchers can effectively utilize the alcoholysis of this compound for the synthesis of a variety of esters for applications in research and development.
References
The Role of Steric Hindrance in Reactions of 3,5,5-Trimethylhexanoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,5-Trimethylhexanoyl chloride, a branched-chain acyl chloride, presents a unique reactivity profile governed significantly by steric hindrance. The bulky trimethyl-substituted hexanoyl backbone plays a critical role in modulating its reactivity in nucleophilic acyl substitution reactions. This steric bulk can lead to slower reaction rates but also offers opportunities for enhanced selectivity compared to its linear counterparts.[1][2] Understanding and leveraging these steric effects are crucial for the strategic design of synthetic routes in pharmaceutical and fine chemical development. These application notes provide detailed protocols and an analysis of the impact of steric hindrance on key reactions involving this compound.
Impact of Steric Hindrance on Reactivity
The primary mode of reaction for this compound is nucleophilic acyl substitution. The electrophilic carbonyl carbon is the site of attack by various nucleophiles, leading to the formation of esters, amides, and other carboxylic acid derivatives.[1][2] The multiple methyl groups in the acyl chain create a sterically congested environment around this reactive center.[1]
This steric hindrance has two major consequences:
-
Decreased Reaction Rates: The bulky structure impedes the approach of nucleophiles, slowing down the reaction kinetics compared to linear acyl chlorides.[1] To achieve reasonable reaction times, elevated temperatures or the use of catalysts may be necessary to overcome the higher activation energy barrier.[2]
-
Enhanced Selectivity: The steric bulk can be advantageous in achieving greater regioselectivity and, in some cases, stereoselectivity. It can prevent unwanted side reactions that might occur with less hindered, more reactive acyl chlorides, leading to cleaner reaction profiles and higher yields of the desired product.[1][2]
Data Presentation: Quantitative Analysis of Steric Effects
The following tables summarize quantitative data, where available, to illustrate the influence of steric hindrance on reactions with this compound and related compounds.
Table 1: Comparative Yields in Friedel-Crafts Acylation
| Acyl Chloride | Aromatic Substrate | Catalyst | Product | Yield (%) | Reference |
| Acetyl Chloride | Toluene (B28343) | AlCl₃ | 4-Methylacetophenone | ~82% (calculated from reported mass) | [3] |
| Acetyl Chloride | Anisole | FeCl₃·6H₂O | 4-Methoxyacetophenone | 97% | [1][3] |
| Benzoyl Chloride | Toluene | Solid Superacids | o, m, p-Methylbenzophenones | up to 92% | [4] |
| This compound | Benzene (B151609) | AlCl₃ | (3,5,5-Trimethyl-1-oxohexyl)benzene | Data not available |
Table 2: Esterification of Hindered Alcohols
| Acyl Chloride | Alcohol | Base/Catalyst | Product | Yield (%) | Reference |
| p-Toluoyl Chloride | tert-Butyl Alcohol | n-Butyllithium | tert-Butyl p-toluate | 79-82% | [5] |
| Phenylacetyl Chloride | tert-Butyl Alcohol | n-Butyllithium | tert-Butyl phenylacetate | 47% | [6] |
| This compound | tert-Butyl Alcohol | n-Butyllithium | tert-Butyl 3,5,5-trimethylhexanoate | Data not available |
Table 3: Amidation with Bulky Amines
| Acyl Chloride | Amine | Base | Product | Yield (%) | Reference |
| Various | Diisopropylamine (B44863) | Acetic Acid | N,N-diisopropylamides | up to 75% | [7] |
| Maleic Anhydride | Cyclohexylamine | Phosphoric acid/Vanadium Pentoxide | N-cyclohexylmaleimide | 65.4-77.4% | [8] |
| This compound | Diisopropylamine | Triethylamine (B128534) | N,N-Diisopropyl-3,5,5-trimethylhexanamide | Data not available |
Experimental Protocols
The following are detailed protocols for key reactions involving this compound.
Protocol 1: Friedel-Crafts Acylation of Toluene
This protocol describes the acylation of toluene, where the steric bulk of this compound is expected to favor the formation of the para-substituted product.
Materials:
-
This compound
-
Toluene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
In a separate, dry flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Transfer the acyl chloride solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, add a solution of anhydrous toluene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.
-
Once the addition of toluene is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel or distillation under reduced pressure.
Expected Outcome: The major product is expected to be 4-(3,5,5-trimethyl-1-oxohexyl)toluene due to the steric hindrance of the acyl chloride directing substitution to the less hindered para position.[3]
Protocol 2: Esterification of a Hindered Tertiary Alcohol (tert-Butanol)
This protocol is adapted for the esterification of a sterically hindered tertiary alcohol, where traditional methods often fail.
Materials:
-
This compound
-
tert-Butanol (B103910) (anhydrous)
-
n-Butyllithium (in hexane)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Syringe
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous tert-butanol (1.05 equivalents) and anhydrous diethyl ether or THF.
-
Cool the solution in an ice-water bath.
-
Slowly add n-butyllithium (1.0 equivalent) to the stirred solution via syringe. Allow the mixture to stir for 15 minutes at 0°C to form lithium tert-butoxide.
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Transfer the acyl chloride solution to an addition funnel and add it dropwise to the lithium tert-butoxide solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and add more diethyl ether.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by distillation under reduced pressure.
Expected Outcome: This method is effective for the synthesis of esters from hindered alcohols, and a good yield of tert-butyl 3,5,5-trimethylhexanoate is anticipated.[5][6]
Protocol 3: Amidation of a Bulky Secondary Amine (Diisopropylamine)
This protocol describes the synthesis of an amide from a sterically hindered secondary amine.
Materials:
-
This compound
-
Diisopropylamine
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve diisopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and transfer it to an addition funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by column chromatography or recrystallization.
Expected Outcome: The reaction should produce N,N-diisopropyl-3,5,5-trimethylhexanamide. The use of a base like triethylamine is crucial to neutralize the HCl byproduct.
Visualizations
Conclusion
The steric hindrance of this compound is a double-edged sword. While it generally leads to slower reaction rates, it provides a powerful tool for controlling selectivity in organic synthesis. By carefully choosing reaction conditions, researchers can exploit these steric effects to achieve desired transformations with high precision, which is particularly valuable in the complex molecular architectures often encountered in drug development. The provided protocols offer a starting point for exploring the synthetic utility of this versatile, sterically hindered building block. Further quantitative studies are warranted to fully elucidate the kinetic and thermodynamic parameters governing its reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 36727-29-4 | Benchchem [benchchem.com]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. Isobutyl 3,5,5-trimethylhexanoate | C13H26O2 | CID 3018136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. CN1962633A - Process for preparing N-cyclohexyl maleimide - Google Patents [patents.google.com]
experimental setup for reactions involving 3,5,5-Trimethylhexanoyl chloride
Application Notes: Reactions Involving 3,5,5-Trimethylhexanoyl Chloride
Introduction
This compound (also known as isononanoyl chloride), CAS 36727-29-4, is a branched-chain acyl chloride widely utilized as a reactive intermediate in organic synthesis.[1][2] Its chemical structure features a bulky 3,5,5-trimethylhexyl group attached to a highly reactive acyl chloride moiety. This combination of steric hindrance and electrophilicity defines its reaction profile, making it a valuable reagent for introducing the isononanoyl group into various molecules.[1] The primary reactions of this compound are nucleophilic acyl substitutions, where the chlorine atom is displaced by a nucleophile.[1][2] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, organic peroxides, and dyes.[3][4] The steric bulk of the alkyl chain can influence reaction kinetics, often leading to slower, more selective transformations compared to linear acyl chlorides, which can be advantageous in complex syntheses.[1]
Key Applications & Reaction Types:
-
Aminolysis: Reacts with primary or secondary amines to form N-substituted amides.[1] This is a cornerstone reaction for creating complex molecules with tailored properties.
-
Alcoholysis/Esterification: Reacts with alcohols to produce the corresponding esters, which have applications as flavoring agents or plasticizers.[1][5]
-
Friedel-Crafts Acylation: Used to acylate aromatic rings in the presence of a Lewis acid catalyst, forming aryl ketones which are key intermediates in drug synthesis.[6][7]
-
Hydrolysis: Reacts with water to form 3,5,5-trimethylhexanoic acid. This reaction is often a consideration for handling and storage, as the compound is moisture-sensitive.[1][2]
Physicochemical and Safety Data
A summary of key physical, chemical, and safety data for this compound is presented below. It is critical to consult the full Safety Data Sheet (SDS) before handling this chemical.[8]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₇ClO | [2][9] |
| Molecular Weight | 176.68 g/mol | [4][9] |
| Appearance | Colorless to light yellow clear liquid | [2][4] |
| Boiling Point | 188-190 °C | [4][10] |
| Density | 0.93 g/mL at 25 °C | [4][10] |
| Refractive Index | n20/D 1.436 | [4][10] |
| Flash Point | 140 °C (284 °F) | [10][11] |
| Primary Hazards | Corrosive, Reacts violently with water, Causes severe skin burns and eye damage | [2][8] |
| Handling | Handle under inert gas in a well-ventilated area. Wear appropriate PPE. | [8] |
General Reaction Pathways
This compound serves as a versatile electrophile for a range of nucleophilic substitution reactions. The diagram below illustrates its primary synthetic transformations.
Experimental Protocols
The following protocols provide detailed methodologies for common reactions involving this compound.
Protocol 1: Synthesis of N-Substituted Amides (Aminolysis)
This protocol describes a general procedure for the acylation of a primary or secondary amine using Schotten-Baumann conditions.[12][13]
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (B128534) (TEA) or Pyridine (1.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add this compound (1.0 eq) dropwise to the stirred solution via a dropping funnel over 20-30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude amide.
-
Purify the product by column chromatography on silica (B1680970) gel or recrystallization as needed.
Protocol 2: Synthesis of Esters (Alcoholysis)
This protocol provides a general method for the base-catalyzed synthesis of esters from an alcohol.[14][15]
Materials:
-
This compound (1.2 eq)
-
Alcohol (1.0 eq)
-
Dichloromethane (DCM) or Diethyl Ether, anhydrous
-
Pyridine or Triethylamine (1.5 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq, optional catalyst)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Flame-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (if used) dissolved in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq) dropwise to the stirred solution. A precipitate (triethylammonium chloride) may form.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.[16]
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic phase sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude ester can be purified by distillation or column chromatography.
Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound
This protocol describes the acylation of an activated aromatic compound (e.g., anisole, toluene) to form an aryl ketone.[6][17]
Materials:
-
This compound (1.0 eq)
-
Aromatic Compound (e.g., Anisole) (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Ice/water mixture
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Flame-dried, three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas outlet (to vent HCl gas to a trap)
-
Inert atmosphere setup
-
Ice bath
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous AlCl₃ (1.3 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In a dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 20-30 minutes, allowing the acylium ion complex to form.[6]
-
Following this, add a solution of the aromatic compound (1.0 eq) in anhydrous DCM dropwise over 20-30 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction may require gentle heating (reflux) to proceed to completion.[17]
-
Monitor the reaction by TLC.
-
Once complete, carefully and slowly quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[16]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aryl ketone by column chromatography or recrystallization.
Visualized Experimental Workflow & Mechanism
A generalized workflow for the reactions described above and the mechanism for the key Friedel-Crafts acylation step are depicted below.
Summary of Quantitative Data
Due to the steric hindrance of the 3,5,5-trimethylhexanoyl group, reaction times may be longer or require slightly elevated temperatures compared to less hindered acyl chlorides. The following table summarizes typical quantitative data, with some values extrapolated from reactions with analogous acyl chlorides.
| Reaction Type | Nucleophile | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference(s) |
| Aminolysis | Glycine | NaOH (aq) | Water | 0 - RT | 2-3 | ~94% | [16] |
| Aminolysis | Secondary Amine | Triethylamine | DCM | 0 - RT | 2-4 | Good to Excellent | [18][19] |
| Esterification | Primary Alcohol | Triethylamine/DMAP | DCM | 0 - RT | 2-6 | Good to Excellent | [16][20] |
| Esterification | tert-Butyl alcohol | n-Butyllithium | Ether | RT | 15 | 79-82% | [20] |
| Friedel-Crafts | Anisole | AlCl₃ | DCM | 0 - RT | 2-3 | ~86% | [16] |
| Friedel-Crafts | Benzene | AlCl₃ | Benzene | 60 | 0.5 | Good | [17]* |
*Data based on reactions with analogous acyl chlorides (e.g., decanoyl chloride, p-toluoyl chloride, ethanoyl chloride) and are representative of expected outcomes.
References
- 1. This compound | 36727-29-4 | Benchchem [benchchem.com]
- 2. CAS 36727-29-4: this compound [cymitquimica.com]
- 3. This compound | 36727-29-4 [chemicalbook.com]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | 36727-29-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | C9H17ClO | CID 161929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alfa-labotrial.com [alfa-labotrial.com]
- 11. CN101348427A - A Simple Synthesis Method of Isononanoyl Chloride - Google Patents [patents.google.com]
- 12. Amide Synthesis [fishersci.it]
- 13. m.youtube.com [m.youtube.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3,5,5-Trimethylhexanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing reaction conditions for 3,5,5-Trimethylhexanoyl chloride. Due to its branched structure, this acyl chloride exhibits unique reactivity that can be leveraged for selective synthesis.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Acylation Reactions
Low product yield is a common challenge, often stemming from the steric hindrance of the 3,5,5-trimethylhexanoyl group. Here are potential causes and solutions:
| Potential Cause | Recommended Solutions |
| Insufficient Reagent Reactivity | The bulky nature of this compound can slow down reactions with nucleophiles.[1] Consider increasing the reaction temperature in increments of 10-20°C to overcome the activation energy barrier. For reactions with less reactive nucleophiles like phenols, converting the nucleophile to a more reactive form (e.g., using a base to form a phenoxide) can significantly improve the reaction rate.[2][3][4] |
| Catalyst Inefficiency or Absence | For Friedel-Crafts acylations, a Lewis acid catalyst is essential to activate the acyl chloride.[1] Ensure you are using a suitable and active Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[5] For other acylations, particularly with sterically hindered substrates, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be highly effective. |
| Presence of Moisture | Acyl chlorides are highly sensitive to moisture, which leads to hydrolysis back to the carboxylic acid. Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are generally good choices for acylation reactions. Ensure your reactants are soluble in the chosen solvent. |
Issue 2: Formation of Side Products
The formation of unintended byproducts can complicate purification and reduce the yield of your desired product.
| Potential Cause | Recommended Solutions |
| Reaction with Solvent | Highly reactive acyl chlorides can sometimes react with certain solvents. Ensure your chosen solvent is inert under the reaction conditions. |
| Over-acylation (in specific cases) | While the steric bulk of this compound generally helps prevent multiple acylations on a single molecule, it can still occur with highly activated substrates. To minimize this, consider slow, dropwise addition of the acyl chloride to the reaction mixture. Using a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acyl chloride is also advisable. |
| Side Reactions due to High Temperature | While elevated temperatures can improve the rate of the desired reaction, excessive heat can also promote decomposition or unwanted side reactions. Monitor your reaction closely when increasing the temperature and consider conducting a temperature optimization study to find the ideal balance. |
Frequently Asked Questions (FAQs)
Q1: What makes this compound's reactivity different from other acyl chlorides?
A1: The key difference lies in its structure. This compound is a branched-chain acyl chloride, which introduces significant steric hindrance around the reactive acyl chloride group.[1] This steric bulk can make it react more slowly than linear acyl chlorides but also offers the advantage of increased selectivity in complex syntheses, as it may prevent unwanted side reactions.[1]
Q2: What are the typical reaction types where this compound is used?
A2: It is primarily used in nucleophilic acyl substitution reactions to introduce the 3,5,5-trimethylhexanoyl group.[1] Common applications include:
-
Esterification: Reaction with alcohols and phenols to form esters.[1]
-
Amidation: Reaction with primary and secondary amines to form amides.[1]
-
Friedel-Crafts Acylation: Acylation of aromatic and heterocyclic compounds in the presence of a Lewis acid catalyst.[1]
Q3: How should I handle and store this compound?
A3: this compound is corrosive and reacts with moisture. It should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Store it in a tightly sealed container in a cool, dry place, away from water and other protic substances.
Q4: What is the best way to synthesize this compound?
A4: The most common and direct method is the chlorination of 3,5,5-trimethylhexanoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂).[1] An alternative route is the oxidative chlorination of 3,5,5-trimethyl-1-hexanol, which can achieve the conversion in a single step with reported yields around 88%.[1]
Experimental Protocols
General Protocol for Esterification of a Phenol (B47542)
This protocol outlines a general procedure for the esterification of a phenol using this compound, taking into account the reduced reactivity of phenols.
Methodology:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq) and a suitable base (e.g., triethylamine (B128534) or pyridine, 1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Friedel-Crafts Acylation of an Aromatic Compound
This protocol provides a general method for the acylation of an electron-rich aromatic compound.
Methodology:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
To the cooled suspension, add this compound (1.0 eq) dropwise.
-
Slowly add the aromatic substrate (1.1 eq) to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-12 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
References
Technical Support Center: Synthesis of 3,5,5-Trimethylhexanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5,5-trimethylhexanamide (B2369444) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 3,5,5-trimethylhexanamide?
A1: 3,5,5-trimethylhexanamide is typically synthesized from 3,5,5-trimethylhexanoic acid. The most common laboratory methods involve:
-
Conversion to an acyl chloride followed by amination: This is a two-step process where 3,5,5-trimethylhexanoic acid is first converted to its more reactive acyl chloride, which then reacts with ammonia (B1221849) to form the amide.
-
Direct amidation using coupling agents: This one-pot method involves the use of coupling agents to activate the carboxylic acid in situ, allowing it to react directly with an ammonia source.
Q2: What is the precursor for 3,5,5-trimethylhexanoic acid?
A2: The common precursor for 3,5,5-trimethylhexanoic acid is 3,5,5-trimethylhexanal (B1630633). This aldehyde is typically produced on an industrial scale through the hydroformylation of diisobutylene.[1] The resulting 3,5,5-trimethylhexanal can then be oxidized to 3,5,5-trimethylhexanoic acid.[2]
Q3: I am getting a low yield. What are the most likely causes?
A3: Low yields in the synthesis of 3,5,5-trimethylhexanamide can stem from several factors:
-
Incomplete conversion of the carboxylic acid: If using the acyl chloride route, the conversion of 3,5,5-trimethylhexanoic acid to 3,5,5-trimethylhexanoyl chloride may be incomplete.
-
Hydrolysis of the acyl chloride: The acyl chloride is highly reactive and can be hydrolyzed back to the carboxylic acid by any moisture present in the reaction. It is crucial to use anhydrous solvents and reagents.
-
Formation of byproducts: Side reactions can consume starting materials or intermediates, reducing the yield of the desired amide.
-
Suboptimal reaction conditions: Temperature, reaction time, and the choice of solvent and base can significantly impact the reaction's efficiency.
Q4: What are some common side products I should be aware of?
A4: In the synthesis of primary amides from carboxylic acids, particularly via the acyl chloride route, potential side products include:
-
Anhydride (B1165640) formation: The acyl chloride can react with unreacted carboxylic acid to form an anhydride.
-
Ester formation: If an alcohol is used as a solvent or is present as an impurity, it can react with the acyl chloride to form an ester.
-
Over-alkylation (less common for primary amides): In some cases, the newly formed amide can be deprotonated and react with another molecule of the acyl chloride, though this is less likely under standard amidation conditions with ammonia.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of 3,5,5-trimethylhexanoic acid to acyl chloride | Inactive chlorinating agent (e.g., thionyl chloride, oxalyl chloride). | Use a fresh bottle of the chlorinating agent. Ensure it has been stored under anhydrous conditions. |
| Insufficient heating or reaction time. | For thionyl chloride, reflux is often required. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). | |
| Low yield of 3,5,5-trimethylhexanamide from the acyl chloride | Presence of water in the reaction. | Dry all glassware thoroughly. Use anhydrous solvents and a fresh, dry source of ammonia (e.g., ammonia gas or a solution of ammonia in an anhydrous solvent like dioxane or THF). |
| Loss of ammonia gas from the reaction. | If using ammonia gas, ensure a closed system or a continuous flow. If using a solution, ensure the temperature is low enough to prevent significant evaporation of ammonia. | |
| Reaction of acyl chloride with the solvent. | Avoid protic solvents like alcohols. Dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are generally suitable. | |
| Formation of a significant amount of anhydride byproduct | Incomplete reaction of the acyl chloride with ammonia. | Add the acyl chloride slowly to a solution with an excess of ammonia to ensure the acyl chloride reacts with ammonia before it can react with any unreacted starting material. |
| Difficulty in purifying the final product | Presence of unreacted 3,5,5-trimethylhexanoic acid. | Wash the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acid. |
| Presence of the ammonium (B1175870) salt of 3,5,5-trimethylhexanoic acid. | Ensure complete conversion to the acyl chloride before amination. The final product can be purified by recrystallization or column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 3,5,5-trimethylhexanamide via the Acyl Chloride Intermediate
Step 1: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3,5,5-trimethylhexanoic acid (1.0 eq).
-
Add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature under a nitrogen atmosphere. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound is typically used in the next step without further purification.
Step 2: Synthesis of 3,5,5-trimethylhexanamide
-
Cool a solution of concentrated aqueous ammonia (excess) in a flask immersed in an ice bath.
-
Slowly add the crude this compound dropwise to the cold ammonia solution with vigorous stirring.
-
A white precipitate of 3,5,5-trimethylhexanamide should form.
-
Continue stirring for 30 minutes at low temperature, then allow the mixture to warm to room temperature.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Direct Amidation of 3,5,5-trimethylhexanoic Acid using a Coupling Agent
-
In a round-bottom flask, dissolve 3,5,5-trimethylhexanoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU, HBTU, or EDC, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a source of ammonia (e.g., ammonium chloride, 1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Due to the lack of specific literature data for the synthesis of 3,5,5-trimethylhexanamide, the following table provides an illustrative example of how reaction parameters can influence the yield of a primary amide synthesis from a carboxylic acid. The data is based on general principles of amidation and should be used as a guideline for optimization.
| Entry | Chlorinating Agent (eq) | Ammonia Source | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| 1 | Thionyl Chloride (1.2) | Aq. Ammonia | Dichloromethane | 0 to RT | 2 | 65 |
| 2 | Oxalyl Chloride (1.1) | Aq. Ammonia | Dichloromethane | 0 to RT | 2 | 70 |
| 3 | Thionyl Chloride (1.5) | NH₃ in Dioxane | Dioxane | 0 to RT | 3 | 85 |
| 4 | Oxalyl Chloride (1.2) with cat. DMF | NH₃ in Dioxane | Tetrahydrofuran | 0 to RT | 3 | 90 |
Disclaimer: The yields presented in this table are for illustrative purposes only and are not based on experimentally verified results for the synthesis of 3,5,5-trimethylhexanamide. Actual yields may vary depending on the specific reaction conditions and experimental technique.
Visualizations
Caption: Synthesis pathway of 3,5,5-trimethylhexanamide.
Caption: Experimental workflow for amide synthesis.
Caption: Troubleshooting logic for low yield.
References
Technical Support Center: Handling Corrosive Byproducts of 3,5,5-Trimethylhexanoyl Chloride Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosive byproducts generated during reactions involving 3,5,5-Trimethylhexanoyl chloride. The primary corrosive byproduct of concern is hydrogen chloride (HCl), which is formed upon the reaction of this compound with nucleophiles such as water, alcohols, and amines.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, with a focus on problems related to corrosive byproducts.
Question: My reaction is producing a significant amount of white fumes upon exposure to air. What is happening and what should I do?
Answer: The white fumes are likely hydrogen chloride (HCl) gas reacting with atmospheric moisture.[4] This indicates that either your reaction vessel is not properly sealed or there is a leak in your apparatus.
-
Immediate Action: Ensure your reaction is being conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a lab coat.[5]
-
Troubleshooting Steps:
-
Check for Leaks: Carefully inspect all joints and connections in your glassware for any potential leaks.
-
Ensure Inert Atmosphere: If your reaction is sensitive to moisture, ensure you have a properly functioning inert gas (e.g., nitrogen or argon) blanket or balloon.
-
Quenching: If the fuming is excessive and poses a safety risk, you may need to quench the reaction. Refer to the detailed quenching protocols below.
-
Question: I've noticed corrosion on the stainless steel parts of my equipment after a reaction with this compound. How can I prevent this?
Answer: Stainless steel, particularly common grades like 304 and 316, has poor resistance to hydrochloric acid, especially at higher concentrations and temperatures.[6][7][8] The HCl generated as a byproduct is likely causing the corrosion.
-
Material Selection: Whenever possible, use glassware for reactions involving this compound. For other equipment, consider using more resistant materials.
-
Neutralization: Ensure that any reaction mixture containing HCl is properly neutralized before it comes into contact with incompatible materials.
-
Cleaning: Thoroughly clean all equipment immediately after use to remove any residual acid.
Question: My product is contaminated with a crystalline solid after workup. What could it be?
Answer: If you used an amine base to scavenge HCl during your reaction, the crystalline solid is likely the hydrochloride salt of the amine.
-
Troubleshooting Steps:
-
Washing: The salt can typically be removed by washing the organic layer with water or a dilute aqueous base solution (e.g., sodium bicarbonate) during the workup.
-
Filtration: If the salt is insoluble in your reaction solvent, it may be removed by filtration before quenching the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary corrosive byproducts of reactions with this compound?
A1: The main corrosive byproduct is hydrogen chloride (HCl) gas, which is generated when this compound reacts with water, alcohols, amines, or other nucleophiles.[1][2][3]
Q2: What personal protective equipment (PPE) should I wear when working with this compound?
A2: You should always work in a fume hood and wear chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat.[5]
Q3: How should I store this compound?
A3: Store it in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and amines. The container should be tightly sealed to prevent exposure to moisture.[1]
Q4: How do I safely quench a reaction containing unreacted this compound?
A4: Slowly add the reaction mixture to a stirred, cooled solution of a suitable quenching agent. Common quenching agents include water, dilute sodium bicarbonate solution, or an alcohol like methanol (B129727) or isopropanol. The process is exothermic and will release HCl gas, so it must be done cautiously in a fume hood. Refer to the detailed protocols below.
Q5: What is the best way to neutralize the HCl byproduct in my reaction?
A5: You can use a non-nucleophilic base, such as triethylamine (B128534) or pyridine, as an acid scavenger in your reaction mixture. Alternatively, the HCl can be neutralized during the workup by washing with a dilute aqueous base like sodium bicarbonate or sodium carbonate.
Q6: How should I dispose of waste containing this compound and its byproducts?
A6: All waste should be collected in a designated, properly labeled hazardous waste container. The unreacted this compound should be quenched and the entire solution neutralized before disposal according to your institution's and local regulations.[9]
Data Presentation
Table 1: Material Compatibility with Hydrogen Chloride (HCl)
| Material | Compatibility with HCl | Notes |
| Borosilicate Glass | Excellent | Preferred material for reaction vessels. |
| Stainless Steel (304, 316) | Poor | Susceptible to pitting and crevice corrosion.[6][7][8] |
| Hastelloy C-276 | Excellent | A nickel-molybdenum-chromium alloy with excellent resistance to HCl.[10] |
| Polypropylene | Good | Suitable for secondary containment and some transfer applications. |
| Polyethylene | Good | Good for storage containers for neutralized waste. |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant, suitable for tubing and seals. |
| PVC (Polyvinyl Chloride) | Good | Resistant to aqueous HCl, but not to organic solvents.[8] |
Table 2: Recommended Quenching Agents and Conditions
| Quenching Agent | Molar Ratio (Agent:Acyl Chloride) | Temperature | Byproducts | Considerations |
| Water | >10 equivalents | 0 °C to RT | 3,5,5-Trimethylhexanoic acid, HCl | Vigorous reaction, ensure slow addition and efficient cooling.[2] |
| Saturated Sodium Bicarbonate (aq) | >10 equivalents | 0 °C to RT | 3,5,5-Trimethylhexanoic acid sodium salt, CO2, NaCl, H2O | Generates CO2 gas, which can cause foaming. Add slowly. |
| Methanol | >5 equivalents | 0 °C | Methyl 3,5,5-trimethylhexanoate, HCl | Less vigorous than water, but still exothermic.[4] |
| Isopropanol | >5 equivalents | 0 °C | Isopropyl 3,5,5-trimethylhexanoate, HCl | Slower reaction than with methanol. |
Experimental Protocols
Protocol 1: Aqueous Quenching and Neutralization
This protocol is suitable for reactions where the desired product is stable to aqueous basic conditions.
-
Preparation: In a separate flask, prepare a 1 M solution of sodium bicarbonate (NaHCO3) in water. The volume should be sufficient to neutralize both the unreacted this compound and the generated HCl. Cool this solution to 0 °C in an ice bath.
-
Slow Addition: While vigorously stirring the cold NaHCO3 solution, slowly add the reaction mixture dropwise using an addition funnel.
-
Gas Evolution: Be aware that CO2 gas will be evolved. The rate of addition should be controlled to prevent excessive foaming.
-
Temperature Control: Maintain the temperature of the quenching mixture below 20 °C throughout the addition.
-
Final Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes to ensure complete hydrolysis and neutralization.
-
Workup: Proceed with the standard extraction workup for your product.
Protocol 2: Alcoholic Quenching
This protocol is useful when the desired product is sensitive to water or when the formation of the corresponding ester does not interfere with purification.
-
Preparation: In a separate flask, place a sufficient amount of anhydrous methanol (at least 10 molar equivalents relative to the starting this compound). Cool the methanol to 0 °C in an ice bath.
-
Slow Addition: While stirring the cold methanol, slowly add the reaction mixture dropwise.
-
Temperature Control: Maintain the temperature of the quenching mixture below 20 °C.
-
Neutralization (Optional): After the addition is complete, a non-nucleophilic base such as triethylamine can be added to neutralize the HCl formed.
-
Workup: The resulting ester can be removed during purification (e.g., by distillation or chromatography).
Visualizations
Caption: Experimental workflow for reactions involving this compound.
Caption: Troubleshooting guide for issues related to corrosive byproducts.
References
- 1. download.basf.com [download.basf.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. bssa.org.uk [bssa.org.uk]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. laballey.com [laballey.com]
- 10. surfacesciencewestern.com [surfacesciencewestern.com]
catalyst selection for 3,5,5-Trimethylhexanoyl chloride mediated reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5,5-Trimethylhexanoyl chloride mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for reactions involving this compound?
A1: The choice of catalyst is highly dependent on the specific reaction. For Friedel-Crafts acylation reactions, strong Lewis acids like Aluminum Chloride (AlCl₃) and Ferric Chloride (FeCl₃) are frequently employed. For esterification reactions, especially with sterically hindered alcohols, organocatalysts such as 4-Dimethylaminopyridine (DMAP) or carbodiimide-based coupling agents are often preferred.
Q2: How does the steric hindrance of this compound affect catalyst selection?
A2: The bulky 3,5,5-trimethylhexyl group introduces significant steric hindrance, which can impede the approach of the acyl chloride to the catalyst and the substrate. For Friedel-Crafts acylations, this may necessitate the use of stronger Lewis acids or higher catalyst loading to achieve a reasonable reaction rate. In esterifications, traditional acid catalysts may be ineffective, making activation by more potent reagents like DMAP necessary to facilitate the nucleophilic attack by the alcohol.
Q3: Can I use a heterogeneous catalyst for reactions with this compound?
A3: Yes, heterogeneous catalysts can be used and offer the advantage of easier separation from the reaction mixture. For example, solid acid catalysts like zeolites or sulfated zirconia have been explored for Friedel-Crafts acylation, potentially reducing the amount of hazardous waste associated with traditional Lewis acids. However, reaction rates may be slower due to mass transfer limitations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Yield in Friedel-Crafts Acylation | 1. Insufficient Catalyst Activity: The Lewis acid may be old, hydrated, or not strong enough for the specific aromatic substrate. 2. Catalyst Inhibition: The substrate or solvent may contain impurities (e.g., water) that deactivate the Lewis acid catalyst. 3. Steric Hindrance: The position of acylation on the aromatic ring is highly hindered. | 1. Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Consider a stronger Lewis acid if necessary. 2. Ensure all reactants and the solvent are thoroughly dried before the reaction. 3. Increase the reaction temperature or try a different solvent to improve solubility and reactivity. |
| Formation of Side Products | 1. Rearrangement of Acylium Ion: The intermediate acylium ion may undergo rearrangement, although this is less common with a stable structure like 3,5,5-trimethylhexanoyl. 2. Multiple Acylations: The aromatic substrate is highly activated, leading to di- or tri-acylation. | 1. Run the reaction at a lower temperature to minimize side reactions. 2. Use a milder Lewis acid or reduce the stoichiometry of the acyl chloride relative to the aromatic substrate. |
| Difficult Catalyst Removal | 1. Homogeneous Lewis Acid: Catalysts like AlCl₃ can be difficult to remove completely from the reaction mixture. | 1. Perform a careful aqueous workup, but be aware of potential hydrolysis of the product. 2. Consider using a solid, heterogeneous catalyst like a zeolite to simplify purification. |
| Slow Esterification Reaction | 1. Steric Hindrance: Both the acyl chloride and the alcohol substrate may be sterically hindered. 2. Poor Nucleophilicity of Alcohol: The alcohol may not be a strong enough nucleophile. | 1. Use a highly effective acylation catalyst like 4-DMAP in combination with a base (e.g., triethylamine) to activate the acyl chloride. 2. For very hindered alcohols, consider using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide). |
Catalyst Performance Data
The following tables summarize typical performance data for different catalysts in the Friedel-Crafts acylation of a model aromatic compound (e.g., Toluene) with this compound.
Table 1: Comparison of Lewis Acid Catalysts
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | 120 | 25 | 4 | 92 |
| FeCl₃ | 120 | 25 | 6 | 85 |
| ZnCl₂ | 150 | 50 | 12 | 65 |
| TiCl₄ | 120 | 0 | 8 | 78 |
Data is illustrative and may vary based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation using AlCl₃
-
To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 equivalents) in a dry solvent (e.g., dichloromethane), add the aromatic substrate (1.0 equivalent).
-
Slowly add this compound (1.1 equivalents) to the mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or GC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and an aqueous HCl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: General workflow for a Lewis acid-catalyzed Friedel-Crafts acylation.
Caption: Decision tree for catalyst selection in common reactions.
Technical Support Center: Scale-Up of Reactions with 3,5,5-Trimethylhexanoyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the considerations for scaling up reactions involving 3,5,5-Trimethylhexanoyl chloride. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guides
This section addresses specific challenges that may arise during the scale-up of reactions with this compound, offering potential causes and solutions.
Issue 1: Reaction is Sluggish or Incomplete, Resulting in Low Yield
-
Question: My reaction with this compound is not going to completion, even with extended reaction times. What could be the cause and how can I improve the yield?
-
Answer: Incomplete conversion is a common issue when scaling up reactions with sterically hindered acyl chlorides like this compound. The bulky trimethylhexanoyl group can impede the approach of nucleophiles.[1]
Potential Causes:
-
Insufficient Reaction Temperature: The steric hindrance may require higher temperatures to overcome the activation energy barrier.
-
Inadequate Mixing: Poor mixing can lead to localized areas of low reactant concentration, slowing down the reaction rate. This is particularly critical in larger vessels where achieving homogeneity is more challenging.
-
Low Nucleophile Reactivity: The nucleophile itself might not be reactive enough to efficiently attack the sterically hindered carbonyl carbon of the acyl chloride. Secondary amines, for instance, will react more slowly than primary amines due to increased steric bulk.[2][3]
-
Moisture Contamination: this compound is sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid, reducing the amount of acyl chloride available for the desired reaction.
Solutions:
-
Optimize Reaction Temperature: Carefully increase the reaction temperature in small increments, monitoring for any increase in side product formation.
-
Improve Agitation: Ensure the stirring is vigorous enough for the scale of the reaction. Consider using overhead stirrers for larger flasks or reactors.
-
Use a More Reactive Nucleophile or a Catalyst: If possible, consider a less hindered nucleophile. Alternatively, a catalyst (e.g., 4-dimethylaminopyridine (B28879) (DMAP) for esterifications) can be used to enhance the reaction rate.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Handle this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Uncontrolled Exotherm or Thermal Runaway
-
Question: During the addition of this compound, I observed a rapid and difficult-to-control temperature increase. What are the immediate actions and long-term preventative measures?
-
Answer: Acylation reactions are often exothermic, and poor heat dissipation at larger scales can lead to a dangerous thermal runaway.
Immediate Actions:
-
Stop the addition of the acyl chloride immediately.
-
Increase the efficiency of the cooling system (e.g., by lowering the temperature of the cooling bath).
-
If the temperature continues to rise, be prepared to quench the reaction by adding a cold, inert solvent.
Preventative Measures for Scale-Up:
-
Controlled Addition: Add the this compound slowly and sub-surface to the reaction mixture. This allows for better heat dissipation.
-
Adequate Cooling: Ensure the cooling system is appropriately sized for the scale of the reaction. The surface-area-to-volume ratio decreases as the scale increases, making heat removal less efficient.[4][5]
-
Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.
-
Reaction Calorimetry: For larger scale-ups, consider performing reaction calorimetry studies to determine the heat of reaction and the maximum temperature rise under adiabatic conditions.
-
Issue 3: Formation of Impurities and Difficult Purification
-
Question: My final product is contaminated with byproducts, making purification difficult. What are the likely impurities and how can I minimize their formation?
-
Answer: Impurity formation can be exacerbated during scale-up due to longer reaction times and potential temperature gradients.
Common Impurities and Their Prevention:
-
3,5,5-Trimethylhexanoic Acid: This is formed by the hydrolysis of the acyl chloride.
-
Prevention: Use anhydrous conditions and an inert atmosphere.
-
-
Diacylated Product (for reactions with primary amines): The initially formed amide can be further acylated.
-
Prevention: Use a slight excess of the amine and maintain a lower reaction temperature.
-
-
Side reactions with the solvent: Some solvents can react with the acyl chloride.
-
Prevention: Choose an inert solvent that is stable under the reaction conditions.
-
-
Unreacted Starting Materials: Due to the lower reactivity of this compound, you may have unreacted starting materials.
-
Prevention: Optimize reaction conditions (temperature, time) and consider using a slight excess of the more easily removable reactant.
-
Purification Strategies:
-
Aqueous Work-up: A wash with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities like 3,5,5-trimethylhexanoic acid and HCl.
-
Crystallization: If the product is a solid, crystallization is an effective purification method for larger quantities.
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns when working with this compound at a larger scale?
-
A1: this compound is corrosive and reacts with moisture to produce hydrochloric acid gas.[6] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The risk of a significant exotherm during reaction is a major safety concern at scale.[7]
-
-
Q2: How does the steric hindrance of this compound affect the choice of reaction conditions?
-
A2: The bulky 3,5,5-trimethylhexanoyl group significantly slows down the rate of nucleophilic attack.[1] Consequently, reactions may require more forcing conditions, such as higher temperatures and longer reaction times, compared to less hindered acyl chlorides. The choice of nucleophile is also critical; primary amines will generally react faster than more sterically demanding secondary amines.[2][3]
-
-
Q3: What is a suitable solvent for scaling up reactions with this compound?
-
A3: The ideal solvent should be inert to the reactants and products, have a suitable boiling point for the desired reaction temperature, and allow for easy product isolation. Common choices include dichloromethane (B109758), tetrahydrofuran, and toluene. It is essential to use anhydrous grades of solvents to prevent hydrolysis of the acyl chloride.
-
-
Q4: How should I quench a large-scale reaction involving this compound?
-
A4: The quenching procedure should be performed carefully to control the exotherm from the reaction of any unreacted acyl chloride. A common method is to slowly add the reaction mixture to a separate, well-stirred vessel containing a cold quenching solution. Suitable quenching agents include water, dilute aqueous base (e.g., sodium bicarbonate), or an alcohol (e.g., isopropanol).[6][8] Never add the quenching agent directly to the bulk reaction mixture at a fast rate.
-
Quantitative Data
The following table summarizes general quantitative parameters for reactions involving this compound. It is important to note that optimal conditions are highly dependent on the specific nucleophile and the scale of the reaction.
| Parameter | Typical Range | Notes |
| Reaction Temperature | 0 °C to 100 °C | Lower temperatures are used for initial mixing to control the exotherm. Higher temperatures may be required to drive the reaction to completion due to steric hindrance.[1] |
| Reaction Time | 2 to 24 hours | Longer reaction times are often necessary for less reactive nucleophiles and at lower temperatures. |
| Stoichiometry | 1.0 to 1.2 equivalents of nucleophile | A slight excess of the nucleophile is often used to ensure complete consumption of the acyl chloride. |
| Yield | 70% to 95% | Yields can be high under optimized conditions. A continuous flow process for the synthesis of this compound itself has been reported with a 91% isolated yield. |
Experimental Protocols
Representative Protocol: Synthesis of N-benzyl-3,5,5-trimethylhexanamide
This protocol is a representative example of an amidation reaction and should be optimized for specific applications and scales.
Materials:
-
This compound
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice/water bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the stirred amine solution via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Simplified reaction pathway for amidation.
References
- 1. Highly sterically hindered carbon acids: the intrinsic reactivity of 5,5′,5″-trimethyl- and 3,3′,3″,5,5′,5″-hexamethyl-2,2′,2″,4,4′,4″-hexanitrotriphenylmethanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. helgroup.com [helgroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Monitoring 3,5,5-Trimethylhexanoyl Chloride Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving 3,5,5-trimethylhexanoyl chloride using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is monitoring its reactions important?
A1: this compound is a branched-chain acyl chloride.[1][2] As an acyl chloride, it is a highly reactive compound used in organic synthesis to introduce the 3,5,5-trimethylhexanoyl group into other molecules, such as in the formation of esters and amides.[2][3] Monitoring its reactions is crucial to determine the point of completion, assess the formation of byproducts, and ensure the desired product is obtained.
Q2: Can I directly spot the reaction mixture containing this compound onto a silica (B1680970) TLC plate?
A2: Caution is advised. This compound is highly reactive and sensitive to moisture.[4] Standard silica TLC plates can have adsorbed water, which can cause the acyl chloride to hydrolyze back to its corresponding carboxylic acid on the plate.[5][6] This can lead to streaking and inaccurate results.[5] It is recommended to use anhydrous solvents for sample preparation and to consider drying the TLC plate in an oven before use.[5][7]
Q3: What is a suitable mobile phase (eluent) for TLC analysis of a reaction with this compound?
A3: The choice of mobile phase depends on the polarity of the product. This compound itself is relatively non-polar. For a typical reaction, such as an esterification or amidation, the product will likely be more polar than the starting acyl chloride. A common starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate (B1210297).[8][9] A 1:1 mixture of hexane:ethyl acetate is often a good starting point.[9] You can then adjust the ratio to achieve optimal separation, where the Rf values of the components are ideally between 0.15 and 0.85.[8]
Q4: How can I visualize the spots on the TLC plate?
A4: Since this compound and its likely products (simple esters or amides) may not be UV-active, visualization can be challenging.[10] Here are some common methods:
-
UV Light (for UV-active compounds): If your product contains a UV-active functional group (like an aromatic ring), you can use a UV lamp (254 nm) to visualize the spots on a TLC plate containing a fluorescent indicator.[11][12] The compounds will appear as dark spots.[11][12]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as yellow-brown spots.[12][13] These spots will fade over time, so they should be circled with a pencil immediately.[14]
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols, amines, and alkenes.[13] Spots will appear as yellow or brown on a purple background.[11][13]
-
p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with many functional groups to produce colored spots upon heating.[13]
Q5: My starting material and product have very similar Rf values. How can I improve the separation?
A5: If the Rf values are too close, you can try changing the solvent system.[15] Adjusting the polarity of the mobile phase can help to improve separation.[9][15] If changing the solvent system is not effective, you might consider using a different type of TLC plate, such as one with a different stationary phase (e.g., alumina).[16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | 1. The sample is too concentrated.[17] 2. The acyl chloride is hydrolyzing on the TLC plate due to moisture.[5][6] 3. The compound is strongly acidic or basic.[18] | 1. Dilute the sample before spotting.[19] 2. Dry the TLC plate in an oven before use. Spot the plate and run it immediately.[5] Consider quenching a small aliquot of the reaction mixture with an alcohol (e.g., methanol) to form the more stable ester before running the TLC.[7][20] 3. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[18][19] |
| No spots are visible on the TLC plate | 1. The sample is too dilute.[18] 2. The compound is not UV-active, and an inappropriate visualization technique was used.[18] 3. The solvent level in the developing chamber was above the spotting line.[18] 4. The compound is volatile and may have evaporated.[19] | 1. Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[19] 2. Use a chemical stain (e.g., iodine, potassium permanganate) for visualization.[10] 3. Ensure the solvent level is below the baseline where the sample is spotted.[18] 4. Develop the TLC plate immediately after spotting. |
| Rf values are too high (spots near the solvent front) | The mobile phase is too polar.[19] | Decrease the proportion of the polar solvent in your mobile phase or choose a less polar solvent system.[19] |
| Rf values are too low (spots near the baseline) | The mobile phase is not polar enough.[19] | Increase the proportion of the polar solvent in your mobile phase or choose a more polar solvent system.[19] |
| An unexpected spot appears | This could be a byproduct of the reaction or degradation of the starting material or product on the silica plate.[15] | To check for stability on the silica plate, you can run a 2D TLC. Spot the compound in one corner, run the plate, then turn it 90 degrees and run it again in a new mobile phase. If new spots appear off the diagonal, the compound is degrading.[15] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Line a developing jar with filter paper and add the chosen mobile phase to a depth of about 0.5 cm. Cover the jar and let the atmosphere saturate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Spot the Plate: On the baseline, apply small spots of your starting material (if available), the reaction mixture, and a "co-spot" (where both the starting material and reaction mixture are spotted on top of each other).[21] Use a capillary tube for spotting.[17]
-
Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the solvent level is below the baseline.[18] Cover the chamber and allow the solvent to travel up the plate.
-
Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry.
-
Visualize the Spots: View the plate under a UV lamp if your compounds are UV-active.[12] If not, use an appropriate chemical stain or an iodine chamber.[10][13] Circle the visible spots with a pencil.
-
Interpret the Results: The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot indicate the progress of the reaction.[21]
Data Presentation
Table 1: Hypothetical Rf Values for a Reaction of this compound with an Alcohol
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |
| This compound | 9:1 | 0.8 |
| Ester Product | 9:1 | 0.5 |
| This compound | 4:1 | 0.9 |
| Ester Product | 4:1 | 0.7 |
Note: These are example values. Actual Rf values will depend on the specific reaction and conditions.
Visualizations
Caption: Experimental workflow for monitoring a reaction by TLC.
Caption: Troubleshooting logic for common TLC issues.
References
- 1. This compound | 36727-29-4 | Benchchem [benchchem.com]
- 2. CAS 36727-29-4: this compound [cymitquimica.com]
- 3. This compound | 36727-29-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. theory.labster.com [theory.labster.com]
- 11. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chromatography [chem.rochester.edu]
- 16. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. pharmashare.in [pharmashare.in]
- 19. silicycle.com [silicycle.com]
- 20. reddit.com [reddit.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Work-up Procedures for 3,5,5-Trimethylhexanoyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the quenching and work-up of reactions involving 3,5,5-trimethylhexanoyl chloride. Due to its branched structure, this sterically hindered acyl chloride can present unique challenges during reaction work-up.[1]
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching and work-up procedure for a reaction involving this compound and an amine?
A typical procedure involves quenching the excess acyl chloride, followed by a series of aqueous washes to remove byproducts and unreacted starting materials. The general steps are:
-
Quenching: Slowly add the reaction mixture to a cold (0 °C) aqueous solution (e.g., water or a dilute sodium bicarbonate solution) to hydrolyze any unreacted this compound. This step should be performed with caution as the reaction can be exothermic.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane.
-
Aqueous Washes:
-
Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine and the amine hydrochloride salt formed during the reaction.
-
Wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove the 3,5,5-trimethylhexanoic acid byproduct.
-
Wash with brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous layer and help break any emulsions.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Q2: I've quenched my reaction, but I'm observing a persistent emulsion during the extraction. What should I do?
Emulsions can form during the work-up of reactions involving this compound due to the presence of salts and potentially surfactant-like properties of the product or byproducts. Here are several techniques to break the emulsion:
-
Add Brine: Wash the mixture with a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of an emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite®.
-
Centrifugation: If the emulsion persists, centrifuging the mixture can effectively separate the layers.
-
Let it Sit: Sometimes, simply letting the separatory funnel stand for an extended period can lead to the separation of the layers.
Q3: My reaction seems to be incomplete, and I have a significant amount of unreacted amine. How can I best remove it during the work-up?
Unreacted amine can be effectively removed by washing the organic layer with a dilute aqueous acid solution. A 1 M solution of hydrochloric acid (HCl) is commonly used. The acid will protonate the amine, forming a water-soluble ammonium (B1175870) salt that will partition into the aqueous layer. Multiple washes may be necessary for complete removal.
Q4: I have a significant amount of 3,5,5-trimethylhexanoic acid in my crude product. How can I remove it?
The carboxylic acid byproduct, formed from the hydrolysis of unreacted this compound, can be removed by washing the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is typically effective. The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move into the aqueous phase.
Q5: What are suitable TLC eluent systems for monitoring reactions with this compound?
The choice of eluent will depend on the polarity of your product. A good starting point for many amides derived from this compound is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. You can adjust the ratio to achieve an Rf value of around 0.3-0.5 for your starting material or product. For example, you could start with a 4:1 mixture of hexanes:ethyl acetate and adjust the polarity as needed.[2] It is good practice to use a co-spot on your TLC plate, where you spot both the starting material and the reaction mixture in the same lane, to help with identification.[3]
Q6: What are some recommended recrystallization solvents for N-substituted 3,5,5-trimethylhexanamides?
The choice of recrystallization solvent will depend on the specific properties of your amide product. For amides, polar solvents are often a good starting point.[4] You can try single solvents like ethanol, acetone, or acetonitrile, or a mixed solvent system. A common technique for mixed solvent recrystallization is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Then, gentle heating to redissolve the solid followed by slow cooling can yield pure crystals.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Steric hindrance of this compound slowing the reaction. | - Increase reaction temperature.- Use a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).- Consider using a more potent coupling reagent to activate the corresponding carboxylic acid in situ. |
| Persistent Emulsion During Extraction | Formation of stable micelles or surfactant-like byproducts. | - Add saturated brine to the separatory funnel.- Gently swirl instead of shaking vigorously.- Filter the mixture through Celite®.- Centrifuge the mixture to force layer separation. |
| Product is Contaminated with Starting Amine | Incomplete reaction or insufficient removal during work-up. | - Ensure the reaction has gone to completion using TLC.- Perform multiple washes of the organic layer with dilute aqueous acid (e.g., 1 M HCl). |
| Product is Contaminated with 3,5,5-Trimethylhexanoic Acid | Incomplete reaction and hydrolysis of unreacted acyl chloride during work-up. | - Perform multiple washes of the organic layer with saturated aqueous sodium bicarbonate. |
| Difficulty in Product Purification by Recrystallization | "Oiling out" of the product instead of crystallization. | - Try a different solvent or a mixed solvent system.- Ensure slow cooling of the saturated solution.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product. |
Experimental Protocols
Protocol 1: General Quenching and Aqueous Work-up for Amide Synthesis
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add the reaction mixture to a beaker containing a stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (CO₂) and an exothermic reaction may occur.
-
-
Extraction and Washes:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
1 M HCl (2 x 50 mL) to remove unreacted amine.
-
Saturated aqueous NaHCO₃ (2 x 50 mL) to remove 3,5,5-trimethylhexanoic acid.
-
Brine (1 x 50 mL) to aid in drying and break emulsions.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude amide.
-
Quantitative Data Summary (Illustrative)
The following table provides illustrative quantitative data for a hypothetical reaction between this compound and a primary amine. Actual values will vary depending on the specific reactants and reaction conditions.
| Parameter | Value |
| Starting Materials | |
| This compound | 1.0 eq |
| Primary Amine | 1.1 eq |
| Triethylamine (Base) | 1.2 eq |
| Dichloromethane (Solvent) | 10 mL / mmol of acyl chloride |
| Work-up Reagents | |
| Saturated NaHCO₃ (Quenching) | 50 mL |
| Ethyl Acetate (Extraction) | 3 x 50 mL |
| 1 M HCl (Wash) | 2 x 50 mL |
| Saturated NaHCO₃ (Wash) | 2 x 50 mL |
| Brine (Wash) | 1 x 50 mL |
| Typical Yield (after purification) | 70-90% |
Visualizations
Caption: Workflow for quenching and work-up of this compound reactions.
References
effect of temperature on the stability of 3,5,5-Trimethylhexanoyl chloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3,5,5-Trimethylhexanoyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the stability of this compound, along with detailed experimental protocols.
Troubleshooting Guide: Temperature-Related Issues
| Issue | Possible Cause | Recommended Action |
| Fuming or visible vapor release upon opening the container at room temperature. | Reaction with atmospheric moisture, which is accelerated at higher ambient temperatures. | Work in a well-ventilated area, preferably in a fume hood. Minimize the time the container is open. Store the compound in a cool, dry place. |
| Noticeable pressure buildup in the container. | Decomposition of the compound due to elevated storage temperatures, leading to the formation of gaseous byproducts like HCl. | Handle the container with extreme caution. Cool the container before opening. Open the container slowly in a fume hood to vent any pressure. |
| Discoloration or change in the appearance of the liquid. | Potential degradation of the compound. This can be initiated by prolonged exposure to heat or light. | Do not use the compound if significant discoloration is observed. Dispose of the material according to safety protocols. |
| Inconsistent or poor reaction yields. | Degradation of the this compound due to improper storage or handling temperatures. | Ensure the compound is stored under recommended conditions. Allow the container to reach room temperature before opening to prevent moisture condensation. Use freshly opened or properly stored material for reactions. |
| Corrosion of metal equipment or containers. | Release of corrosive byproducts such as HCl gas due to thermal decomposition or reaction with moisture.[1][2] | Use glass or other corrosion-resistant equipment. Store in non-metal containers.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: It is recommended to store this compound in a cool, dry, and well-ventilated place, away from sources of heat and ignition.[4] The container should be tightly closed to prevent contact with moisture.[4]
Q2: At what temperature does this compound start to decompose?
A2: While a specific decomposition temperature is not well-documented in standard literature, it is advised to avoid "strong heating".[3] The auto-ignition temperature is 372 °C.[4] Decomposition can occur at lower temperatures, especially over prolonged periods.
Q3: What are the hazardous decomposition products of this compound when exposed to high temperatures?
A3: In the event of a fire or strong heating, hazardous decomposition products include carbon oxides and hydrogen chloride gas.[3]
Q4: Can I heat this compound for my reaction?
A4: While some reactions may require elevated temperatures, it is crucial to do so under controlled conditions and in an inert atmosphere to minimize decomposition.[5] The stability of the compound decreases with increasing temperature. Continuous monitoring of the reaction is recommended.
Q5: How does moisture affect the stability of this compound at different temperatures?
A5: this compound is sensitive to moisture and reacts with water in a process called hydrolysis to form 3,5,5-trimethylhexanoic acid and corrosive hydrogen chloride (HCl) gas.[3] This reaction is accelerated by an increase in temperature. It is critical to handle the compound in a dry environment and use dry solvents and reagents.
Quantitative Data Summary
The following table summarizes key temperature-related data for this compound.
| Parameter | Value | Source |
| Boiling Point | 188-190 °C | [3] |
| Flash Point | 74 °C | [4] |
| Auto-ignition Temperature | 372 °C | [4] |
Experimental Protocols
Protocol for Assessing Thermal Stability using Isothermal Analysis
This protocol provides a general method for evaluating the stability of this compound at a constant elevated temperature.
Objective: To determine the rate of degradation of this compound at a specific temperature over time.
Materials:
-
This compound
-
A stable, high-boiling point, inert solvent (e.g., high-purity mineral oil or a suitable high-boiling point alkane)
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Temperature-controlled oil bath or heating block
-
Reaction vials with septa
-
Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)
-
Internal standard
Procedure:
-
Prepare a stock solution of this compound in the chosen inert solvent at a known concentration. Add a suitable internal standard.
-
Aliquot the solution into several reaction vials.
-
Purge each vial with an inert gas and securely seal with a septum.
-
Place the vials in the pre-heated and temperature-controlled oil bath or heating block set to the desired experimental temperature (e.g., 50 °C, 75 °C, 100 °C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heat source and immediately cool it in an ice bath to quench any further degradation.
-
Analyze the sample using GC-MS or HPLC to quantify the remaining concentration of this compound relative to the internal standard.
-
Plot the concentration of this compound versus time to determine the degradation kinetics at that temperature.
Visualizations
Caption: Logical workflow of temperature-induced decomposition of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
Technical Support Center: Purification Strategies for Product Mixtures Containing 3,5,5-Trimethylhexanoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for the effective removal of residual 3,5,5-trimethylhexanoic acid from product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 3,5,5-trimethylhexanoic acid that are important for its removal?
A1: Understanding the physicochemical properties of 3,5,5-trimethylhexanoic acid (TMHA) is crucial for selecting an appropriate purification strategy. It is a carboxylic acid with a pKa of approximately 4.80, making it readily convertible to a water-soluble salt under basic conditions.[1][2] It is a high-boiling point liquid that is miscible with most organic solvents but only sparingly soluble in water.[1][2][3][4]
Q2: What is the most common and straightforward method for removing residual 3,5,5-trimethylhexanoic acid?
A2: For most neutral or basic organic products, the most effective method is a liquid-liquid acid-base extraction. By washing the organic solution of the product mixture with a mild aqueous base, such as sodium bicarbonate, the acidic TMHA is converted into its corresponding sodium salt. This salt is highly soluble in the aqueous phase and can be easily separated from the desired product, which remains in the organic phase.[5][6]
Q3: My desired product is sensitive to basic conditions. What are alternative removal methods?
A3: If your product is unstable in the presence of bases, you should avoid acid-base extraction. Alternative methods include:
-
Flash Column Chromatography: This technique separates compounds based on polarity. Since TMHA is a relatively polar carboxylic acid, it will have a strong affinity for polar stationary phases like silica (B1680970) gel, allowing for separation from less polar products.
-
Distillation: If your product has a significantly lower boiling point than TMHA (which boils at ~253°C at atmospheric pressure), fractional or vacuum distillation can be an effective method for separation.[7][8]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can leave the liquid TMHA impurity behind in the mother liquor.[9]
Q4: How can I remove TMHA if my desired product is also an acid?
A4: Separating two acidic compounds can be challenging. The feasibility of a specific method depends on the difference in their properties:
-
pKa Difference: If there is a significant difference in acidity ( > 2 pKa units), a carefully controlled extraction with a specific pH-buffered aqueous solution may be possible.
-
Polarity Difference: Flash column chromatography is often the most reliable method in this scenario, provided there is a sufficient difference in polarity to achieve separation.
-
Boiling Point Difference: Fractional vacuum distillation may be effective if the boiling points of the two acids are sufficiently different.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion forms during extraction. | Vigorous shaking of the separatory funnel; high concentration of materials; presence of surfactants. | • Add a small amount of brine (saturated aq. NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase.• Instead of shaking, gently invert the funnel multiple times to mix the layers.• If an emulsion persists, allow the mixture to stand for a longer period or pass the entire mixture through a pad of Celite. |
| Low recovery of the desired product. | The product may have some solubility in the basic aqueous wash; the product may be partially degraded by the base; incomplete phase separation. | • Use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide) to minimize product degradation.[6]• Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.• Ensure complete transfer of the organic layer and minimize the number of transfer steps. |
| TMHA is still present after extraction. | Insufficient amount of base used; insufficient mixing or number of washes; pH of the aqueous layer was not high enough. | • Ensure the aqueous base is used in molar excess relative to the amount of TMHA.• Perform at least two to three separate washes with the basic solution to ensure complete removal.[6]• After separation, check the pH of the aqueous layer to confirm it is basic. |
| Product co-elutes with TMHA during column chromatography. | The chosen solvent system (eluent) has incorrect polarity. | • Develop a better solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your product and a different Rf for TMHA.• Consider using a solvent system containing a small percentage (0.5-1%) of acetic or formic acid to suppress the ionization of TMHA on the silica, which can often improve peak shape and separation. |
Data Presentation
Table 1: Key Physicochemical Properties of 3,5,5-Trimethylhexanoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O₂ | [10] |
| Molecular Weight | 158.24 g/mol | [10] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 253.4 °C at 760 mmHg | |
| Density | 0.919 g/cm³ | [2] |
| Water Solubility | ~700 mg/L (at 20°C) (Sparingly soluble) | [1][2][4] |
| pKa | ~4.80 (Predicted) | [1][2] |
| Solubility in Organics | Miscible with common organic solvents (ether, ethanol, etc.) | [1][4] |
Table 2: Comparison of Primary Purification Methods
| Method | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| Acid-Base Extraction | Difference in acidity (pKa) | Neutral or basic products stable to mild aqueous base. | Fast, inexpensive, scalable, and highly effective. | Not suitable for base-sensitive products; potential for emulsion formation. |
| Flash Chromatography | Difference in polarity | Products with different polarity than TMHA; base-sensitive products. | High resolution; applicable to a wide range of compounds. | More time-consuming and expensive (solvents, silica); can be difficult to scale up. |
| Distillation | Difference in boiling point | Non-volatile or high-boiling products. | Good for large scales; can be very effective for large boiling point differences. | Requires high temperatures or vacuum, which can degrade sensitive products; not effective for products with similar boiling points. |
| Recrystallization | Difference in solubility | Solid products with good crystallization properties. | Can yield very high purity product; relatively inexpensive. | Only applicable to solid products; some product loss in the mother liquor is inevitable. |
Experimental Protocols & Visualizations
Protocol 1: Removal of TMHA via Acid-Base Extraction
This protocol describes the standard procedure for removing 3,5,5-trimethylhexanoic acid from a solution containing a neutral organic product.
Methodology:
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
First Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and vent frequently to release CO₂ pressure. Gently mix the layers for 1-2 minutes.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Collection: Drain the lower aqueous layer. If using a solvent less dense than water (like ethyl acetate), the aqueous layer is on the bottom.
-
Repeat: Repeat the wash (steps 2-5) two more times with fresh NaHCO₃ solution to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated aq. NaCl) to remove residual water and break any minor emulsions. Separate and discard the aqueous brine layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Isolation: Filter or decant the dried organic solution away from the drying agent and concentrate it under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
Caption: Workflow for removing acidic impurities via extraction.
Protocol 2: Removal of TMHA via Flash Column Chromatography
This protocol is suitable for separating TMHA from products where extraction is not feasible.
Methodology:
-
Solvent System Selection: On a TLC plate, test various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find a system that provides good separation between your product and TMHA. A small amount of acetic acid (0.5%) can be added to the eluent to improve the resolution of acidic compounds.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen mobile phase (eluent). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure to begin flowing the solvent through the silica.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the final product.
Caption: General workflow for purification by flash chromatography.
References
- 1. 3,5,5-Trimethylhexanoic acid | 3302-10-1 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. fnatchem.com [fnatchem.com]
- 4. 3,5,5-Trimethylhexanoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis routes of 3,5,5-Trimethylhexanoic acid [benchchem.com]
- 8. GB664180A - The manufacture of 3,5,5-trimethylhexanoic acid - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. 3,5,5-Trimethylhexanoic acid | C9H18O2 | CID 90960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 3,5,5-Trimethylhexanoyl Chloride vs. Pivaloyl Chloride in Sterically Hindered Reactions
For Researchers, Scientists, and Drug Development Professionals
The acylation of sterically hindered substrates is a frequent challenge in organic synthesis, particularly in the fields of pharmaceutical and materials science. The selection of an appropriate acylating agent is paramount to achieving desired yields and minimizing side reactions. This guide provides an in-depth comparison of two bulky acyl chlorides: 3,5,5-trimethylhexanoyl chloride (also known as isononanoyl chloride) and pivaloyl chloride (trimethylacetyl chloride). This comparison is based on their structural differences, inferred reactivity from established chemical principles, and representative experimental data for the acylation of hindered nucleophiles.
Structural and Physical Properties
Both this compound and pivaloyl chloride are branched-chain acyl chlorides, a feature that imparts significant steric bulk around the reactive carbonyl center. However, the nature and extent of this steric hindrance differ, influencing their reactivity in crowded chemical environments.
Pivaloyl chloride possesses a highly compact tert-butyl group directly attached to the carbonyl carbon. This arrangement creates a significant steric shield, making it a well-established reagent for introducing the bulky and metabolically robust pivaloyl group. The tert-butyl group's steric hindrance is known to "lock" conformations in cyclic systems.
In contrast, this compound features a more extended, yet still highly branched, alkyl chain. The presence of a quaternary carbon at the 5-position and a methyl branch at the 3-position contributes to its steric profile. While also sterically demanding, the reactive center is one carbon removed from the bulky tert-butyl group at the end of the chain, which may influence its interaction with exceptionally hindered nucleophiles.
A summary of their key physical properties is presented in Table 1.
| Property | This compound | Pivaloyl Chloride |
| CAS Number | 36727-29-4 | 3282-30-2 |
| Molecular Formula | C₉H₁₇ClO | C₅H₉ClO |
| Molecular Weight | 176.68 g/mol | 120.58 g/mol |
| Boiling Point | 188-190 °C | 105-106 °C |
| Density | 0.93 g/mL at 25 °C | 0.979 g/mL at 25 °C |
Performance in Sterically Hindered Reactions
Direct, side-by-side comparative studies for these two specific acyl chlorides are not extensively documented in peer-reviewed literature. However, based on fundamental principles of organic chemistry, we can infer their relative performance in reactions with sterically demanding nucleophiles, such as tertiary alcohols and highly substituted amines.
Esterification of a Hindered Tertiary Alcohol
The esterification of tertiary alcohols is notoriously difficult due to the steric congestion around the hydroxyl group, which impedes the approach of the acylating agent. Acyl chlorides, being highly reactive, are often employed for this transformation, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
In a representative reaction with a highly hindered tertiary alcohol, such as 1-adamantanol (B105290), both acyl chlorides are expected to provide the corresponding ester. However, the difference in the steric environment around the carbonyl group may lead to variations in reaction rates and yields. The more compact steric shield of pivaloyl chloride might allow for a slightly more favorable approach to the nucleophile compared to the longer, branched chain of this compound in certain contexts.
Table 2: Representative Data for Esterification of 1-Adamantanol
| Acyl Chloride | Reaction Time (h) | Yield (%) |
| This compound | 24 | 75 |
| Pivaloyl Chloride | 18 | 85 |
| Note: These are plausible, representative yields under optimized conditions for comparative purposes and may not reflect actual experimental outcomes. |
Amidation of a Hindered Aniline
The acylation of sterically hindered anilines, such as 2,6-diisopropylaniline (B50358), presents another significant synthetic challenge. The two isopropyl groups flanking the amino group create a formidable steric barrier to N-acylation.
In this scenario, the less sterically encumbered carbonyl of pivaloyl chloride might be expected to react more readily than this compound. The extended alkyl chain of the latter could lead to increased non-bonded interactions with the bulky ortho-substituents of the aniline, thus disfavoring the transition state for acylation.
Table 3: Representative Data for Amidation of 2,6-Diisopropylaniline
| Acyl Chloride | Reaction Time (h) | Yield (%) |
| This compound | 48 | 40 |
| Pivaloyl Chloride | 36 | 60 |
| Note: These are plausible, representative yields under optimized conditions for comparative purposes and may not reflect actual experimental outcomes. |
Experimental Protocols
The following are representative experimental protocols for the comparative evaluation of this compound and pivaloyl chloride in sterically hindered reactions.
General Procedure for the Esterification of 1-Adamantanol
-
To a stirred solution of 1-adamantanol (1.0 eq.) and pyridine (B92270) (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM, 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the respective acyl chloride (1.2 eq., either this compound or pivaloyl chloride) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 2, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ester.
General Procedure for the Amidation of 2,6-Diisopropylaniline
-
To a stirred solution of 2,6-diisopropylaniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) (2.0 eq.) in anhydrous toluene (B28343) (0.5 M) at room temperature under an inert atmosphere, add the respective acyl chloride (1.5 eq., either this compound or pivaloyl chloride).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for the time indicated in Table 3, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography or recrystallization to yield the pure amide.
Mechanistic and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the general reaction mechanism and a logical workflow for comparing the two acyl chlorides.
A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for the Synthesis of 3,5,5-Trimethylhexanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Two Common Chlorinating Agents for the Synthesis of a Sterically Hindered Acyl Chloride.
The conversion of carboxylic acids to acyl chlorides is a cornerstone of organic synthesis, yielding highly reactive intermediates essential for the production of esters, amides, and other derivatives. For the synthesis of 3,5,5-trimethylhexanoyl chloride, a sterically hindered acyl chloride, the choice of chlorinating agent is critical to ensure high yield and purity. This guide provides an objective comparison of two common reagents, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), supported by available experimental data and generalized protocols to inform reagent selection.
Performance Comparison at a Glance
While direct comparative experimental data for the synthesis of this compound is limited in publicly available literature, the following table summarizes typical performance metrics based on general knowledge of these reagents and data from analogous reactions.
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Typical Yield | Good to Excellent | High to Excellent |
| Purity of Crude Product | Good; may require distillation | High; often used without further purification |
| Reaction Temperature | Reflux (typically 60-80 °C) | Room Temperature to mild heating |
| Reaction Time | Several hours | 1-3 hours |
| Catalyst | Not typically required, but can be accelerated by DMF | Catalytic DMF is standard |
| Byproducts | SO₂(g), HCl(g)[1] | CO(g), CO₂(g), HCl(g) |
| Work-up | Removal of excess reagent by distillation | Removal of excess reagent and solvent by evaporation |
| Cost | Less expensive | More expensive |
Notably, a modern approach using triphosgene, a solid and safer alternative to phosgene (B1210022) with reactivity similar to oxalyl chloride, in a continuous flow microreactor for the synthesis of this compound has been reported to achieve a high yield of 91%.[1] This suggests that oxalyl chloride-type reactivity can be highly effective for this transformation.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound using thionyl chloride and oxalyl chloride. Researchers should optimize these conditions for their specific setup and scale.
Synthesis using Thionyl Chloride
Materials:
-
3,5,5-Trimethylhexanoic acid
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., toluene, dichloromethane (B109758), or neat)
-
Anhydrous conditions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ gas, add 3,5,5-trimethylhexanoic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the carboxylic acid. The reaction can be performed neat or in an inert solvent.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used, or the boiling point of thionyl chloride if used neat) and maintain for 2-4 hours, or until the evolution of gas ceases.
-
After cooling to room temperature, carefully remove the excess thionyl chloride and solvent (if used) by distillation, initially at atmospheric pressure and then under reduced pressure.
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure.
Synthesis using Oxalyl Chloride
Materials:
-
3,5,5-Trimethylhexanoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous conditions
Procedure:
-
Dissolve 3,5,5-trimethylhexanoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Slowly add oxalyl chloride (typically 1.2 to 1.5 equivalents) to the stirred solution at room temperature. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically complete when gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride by rotary evaporation. The resulting crude this compound is often of high purity and may be used directly in subsequent steps. If further purification is required, it can be distilled under reduced pressure.
Reaction Mechanisms and Experimental Workflow
The choice between thionyl chloride and oxalyl chloride often depends on the substrate's sensitivity to heat and acidic conditions, as well as cost and scale considerations. The following diagrams illustrate the general experimental workflow and the mechanistic pathways for both reagents.
Caption: Comparative workflow for the synthesis of this compound.
Caption: Simplified reaction mechanisms of thionyl chloride and oxalyl chloride.
Concluding Remarks
For the synthesis of this compound, both thionyl chloride and oxalyl chloride are effective reagents.
-
Thionyl chloride represents a cost-effective and robust method suitable for larger-scale synthesis. However, the higher reaction temperatures may not be ideal for sensitive substrates, and purification by distillation is often necessary.
-
Oxalyl chloride , particularly with a DMF catalyst, offers a milder and often more efficient conversion at room temperature, yielding a high-purity product with a simpler work-up. This makes it an excellent choice for smaller-scale laboratory synthesis and for substrates that are sensitive to heat. The higher cost of oxalyl chloride is a key consideration for scaling up.
The steric hindrance of 3,5,5-trimethylhexanoic acid may slow the reaction rate compared to unhindered carboxylic acids. Therefore, the milder yet highly reactive nature of the Vilsmeier reagent formed from oxalyl chloride and DMF may offer a significant advantage in achieving a complete and clean conversion. Researchers should weigh the factors of scale, cost, substrate sensitivity, and available equipment to select the optimal reagent for their specific needs.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Hindered Esters
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Modern Esterification Methods
The synthesis of sterically hindered esters is a persistent challenge in organic chemistry, particularly in the fields of natural product synthesis and drug development, where complex molecular architectures are common. Overcoming the steric repulsion between bulky carboxylic acids and alcohols often necessitates the use of powerful and efficient coupling reagents. This guide provides an objective, data-driven comparison of the leading modern alternatives for the synthesis of hindered esters, offering insights into their performance, scope, and reaction conditions to assist researchers in selecting the optimal method for their specific synthetic needs.
Executive Summary
While classical methods like Fischer esterification have their place, they often fall short when dealing with sterically demanding substrates. Modern activating agents have revolutionized the formation of hindered ester linkages. This guide focuses on a comparative analysis of three prominent methods: Yamaguchi esterification, Steglich esterification, and the Mitsunobu reaction. Additionally, we will explore specialized macrolactonization techniques, namely the Keck and Shiina methods, which are crucial for the synthesis of cyclic hindered esters. The Yamaguchi and Shiina esterifications, in particular, have emerged as highly effective for constructing sterically demanding esters, with the Yamaguchi protocol being especially notable for its application in macrolactonization.[1]
Performance Comparison of Key Esterification Methods
The selection of an appropriate esterification method depends on a variety of factors, including the steric bulk of the substrates, the presence of sensitive functional groups, and desired reaction conditions. The following table provides a summary of quantitative data for the Yamaguchi, Steglich, and Mitsunobu reactions, highlighting their performance in the synthesis of hindered esters.
| Method/Reagent | Activating Agent | Typical Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride (TCBC) | Et₃N, DMAP | Toluene (B28343), THF | 0–25 | 1–12 | 80–99 | Highly effective for macrolactonization and hindered esters.[1][2] |
| Steglich Esterification | Dicyclohexylcarbodiimide (B1669883) (DCC) or EDC | DMAP | CH₂Cl₂, DMF | 0–25 | 2–24 | 70–95 | Widely used, but purification can be challenging due to urea (B33335) byproducts.[3][4] |
| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD) or DIAD | (with PPh₃) | THF, Toluene | 0–25 | 2–24 | 60–90 | Proceeds with inversion of stereochemistry; byproduct removal can be difficult.[5] |
| Shiina Esterification | 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) | DMAP, Et₃N | Toluene, CH₂Cl₂ | 0–25 | 1–6 | 85–98 | High yields and short reaction times for hindered systems.[1] |
Detailed Experimental Protocols
To provide a practical comparison, the following are detailed experimental protocols for the synthesis of a representative hindered ester, methyl 2,4,6-tri-tert-butylbenzoate, using the Yamaguchi, Steglich, and Mitsunobu methods.
Case Study: Synthesis of Methyl 2,4,6-tri-tert-butylbenzoate
Substrates:
-
Carboxylic Acid: 2,4,6-tri-tert-butylbenzoic acid
-
Alcohol: Methanol (B129727)
Yamaguchi Esterification Protocol:
-
To a solution of 2,4,6-tri-tert-butylbenzoic acid (1.0 equiv) in anhydrous toluene (0.2 M) is added triethylamine (B128534) (1.5 equiv).
-
The mixture is stirred at room temperature for 10 minutes.
-
2,4,6-Trichlorobenzoyl chloride (1.2 equiv) is added, and the reaction is stirred for 2 hours.
-
A solution of methanol (2.0 equiv) and 4-(dimethylamino)pyridine (DMAP, 2.0 equiv) in toluene is added.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction mixture is quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Steglich Esterification Protocol:
-
To a solution of 2,4,6-tri-tert-butylbenzoic acid (1.0 equiv), methanol (1.5 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane (B109758) (0.2 M) at 0 °C is added dicyclohexylcarbodiimide (DCC, 1.1 equiv).[6]
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 24 hours.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄ and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Mitsunobu Reaction Protocol:
-
To a solution of 2,4,6-tri-tert-butylbenzoic acid (1.2 equiv), methanol (1.0 equiv), and triphenylphosphine (B44618) (1.5 equiv) in anhydrous THF (0.2 M) at 0 °C is added diethyl azodicarboxylate (DEAD, 1.5 equiv) dropwise.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the reduced DEAD byproduct.
Method Selection and Logical Relationships
The choice of an esterification method is often guided by the specific characteristics of the substrates and the desired outcome. The following diagram illustrates a simplified decision-making workflow for selecting an appropriate method for hindered ester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Yamaguchi Esterification [organic-chemistry.org]
- 3. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
A Comparative Guide to N-Substituted Amides Derived from 3,5,5-Trimethylhexanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative characterization of N-substituted amides synthesized from 3,5,5-trimethylhexanoyl chloride. The inherent steric hindrance of the 3,5,5-trimethylhexanoyl group can influence the physicochemical and biological properties of the resulting amides, making them interesting candidates for various applications, including pharmaceuticals and agrochemicals. This document presents a comparative analysis of a representative set of N-alkyl and N-aryl amides, supported by hypothetical yet chemically plausible experimental data. Detailed experimental protocols for their synthesis and characterization are also provided.
Comparative Data of N-Substituted 3,5,5-Trimethylhexanamides
The following table summarizes the key physicochemical and spectroscopic data for a selection of N-substituted amides derived from this compound. These values are representative and intended for comparative purposes.
| Compound ID | N-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm, CDCl3) | FT-IR (cm-1) |
| 1 | Phenyl | C15H23NO | 233.35 | 115-117 | 7.55 (d, 2H), 7.30 (t, 2H), 7.10 (t, 1H), 2.15 (t, 2H), 1.70 (m, 1H), 1.30 (d, 2H), 0.95 (s, 9H), 0.90 (d, 3H) | 3290 (N-H), 1660 (C=O), 1600, 1490 (C=C, aromatic) |
| 2 | Benzyl | C16H25NO | 247.38 | 88-90 | 7.35-7.25 (m, 5H), 5.80 (br s, 1H), 4.45 (d, 2H), 2.05 (t, 2H), 1.65 (m, 1H), 1.25 (d, 2H), 0.90 (s, 9H), 0.85 (d, 3H) | 3300 (N-H), 1645 (C=O) |
| 3 | n-Butyl | C13H27NO | 213.36 | 55-57 | 5.40 (br s, 1H), 3.25 (q, 2H), 2.00 (t, 2H), 1.60 (m, 1H), 1.50 (m, 2H), 1.35 (m, 2H), 1.20 (d, 2H), 0.90 (s, 9H), 0.85 (d, 3H), 0.80 (t, 3H) | 3295 (N-H), 1640 (C=O) |
| 4 | Cyclohexyl | C15H29NO | 239.40 | 128-130 | 5.30 (br d, 1H), 3.80 (m, 1H), 2.00 (t, 2H), 1.90-1.60 (m, 5H), 1.40-1.10 (m, 5H), 0.90 (s, 9H), 0.85 (d, 3H) | 3280 (N-H), 1635 (C=O) |
Experimental Protocols
A general and reliable method for the synthesis of N-substituted amides from this compound is the Schotten-Baumann reaction, which involves the reaction of an acyl chloride with an amine in the presence of a base.
General Synthesis of N-Substituted 3,5,5-Trimethylhexanamides
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, benzylamine, n-butylamine, cyclohexylamine)
-
10% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Hydrochloric acid (HCl), 1M aqueous solution
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in dichloromethane.
-
To this solution, add 10% aqueous sodium hydroxide solution (2.0 equivalents).
-
Cool the mixture to 0°C in an ice bath with vigorous stirring.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel.
Characterization Methods
-
Melting Point: Determined using a standard melting point apparatus.
-
1H NMR Spectroscopy: Spectra are recorded on a 400 MHz spectrometer using CDCl3 as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of the N-substituted amides.
Caption: General workflow for the synthesis of N-substituted 3,5,5-trimethylhexanamides.
Caption: Logical flow for the characterization and comparison of N-substituted amides.
A Comparative Analysis of Reactivity: Linear vs. Branched Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Acyl chlorides are highly reactive and versatile reagents in organic synthesis, serving as powerful acylating agents for a wide range of nucleophiles. Their reactivity, however, is not uniform and is significantly influenced by the steric and electronic nature of the alkyl group attached to the carbonyl. This guide provides an objective comparison of the reactivity of linear versus branched acyl chlorides, supported by experimental data, to aid in the selection of the appropriate reagent for specific synthetic transformations.
Executive Summary
In nucleophilic acyl substitution reactions, the reactivity of acyl chlorides is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the steric accessibility of this carbon to the incoming nucleophile. While both linear and branched acyl chlorides benefit from the strong electron-withdrawing effects of the chlorine and oxygen atoms, which enhance the electrophilicity of the carbonyl carbon, steric hindrance plays a decisive role in differentiating their reaction rates. Generally, linear acyl chlorides exhibit greater reactivity than their branched-chain isomers due to reduced steric congestion around the reaction center.
Data Presentation: Comparative Solvolysis Rates
A key method for quantifying the reactivity of acyl chlorides is by measuring their rates of solvolysis, where the acyl chloride reacts with the solvent. The following table summarizes kinetic data for the solvolysis of a series of linear and branched acyl chlorides in 97% w/w trifluoroethanol (TFE)-water at 25°C.
| Acyl Chloride (R-COCl) | R Group | Classification | Rate Constant (k) at 25°C (s⁻¹) |
| Pivaloyl chloride | t-Butyl | Branched (tertiary) | 3.1 x 10⁻⁹ |
| Isobutyryl chloride | Isopropyl | Branched (secondary) | 1.2 x 10⁻⁷ |
| Propionyl chloride | Ethyl | Linear | 1.8 x 10⁻⁵ |
| Acetyl chloride | Methyl | Linear | 1.0 x 10⁻⁴ |
Data sourced from Bentley, T. W. (2008). Structural effects on the solvolytic reactivity of carboxylic and sulfonic acid chlorides.[1]
The data clearly indicates that as steric bulk increases around the carbonyl group, from the linear methyl and ethyl groups to the branched isopropyl and tertiary-butyl groups, the rate of solvolysis dramatically decreases.[1] This trend underscores the critical role of steric hindrance in modulating the reactivity of acyl chlorides. It is important to note that this observed order of reactivity (tertiary < secondary < primary) in this specific solvent system is considered a significant deviation from what might be expected based solely on carbocation stability, suggesting that the reaction proceeds with substantial nucleophilic solvent assistance, characteristic of an SN2-like pathway.[1]
Factors Influencing Reactivity
The difference in reactivity between linear and branched acyl chlorides can be attributed to the interplay of electronic and steric effects.
Electronic Effects
The carbonyl carbon in acyl chlorides is highly electrophilic due to the inductive electron-withdrawing effects of both the chlorine and oxygen atoms. This makes the carbon atom susceptible to attack by nucleophiles. Alkyl groups are generally considered to be weakly electron-donating, which would slightly decrease the electrophilicity of the carbonyl carbon. However, the primary electronic influence in acyl chlorides remains the powerful inductive withdrawal by the oxygen and chlorine atoms.
Steric Hindrance
Steric hindrance is the dominant factor differentiating the reactivity of linear and branched acyl chlorides. The nucleophilic attack on the carbonyl carbon proceeds through a tetrahedral intermediate. The presence of bulky alkyl groups, such as isopropyl or t-butyl, adjacent to the carbonyl group creates steric congestion, impeding the approach of the nucleophile and destabilizing the crowded tetrahedral intermediate. This increases the activation energy of the reaction, leading to a slower reaction rate.
Mandatory Visualizations
Logical Relationship: Factors Affecting Acyl Chloride Reactivity
Caption: Factors influencing the reactivity of acyl chlorides.
Experimental Workflow: Determining Hydrolysis Rate by Conductometry
Caption: Workflow for a kinetic study of acyl chloride hydrolysis.
Experimental Protocols
Determination of the Rate of Hydrolysis of an Acyl Chloride by Conductometry
This protocol outlines a general method for determining the pseudo-first-order rate constant for the hydrolysis of an acyl chloride in an acetone-water mixture. The reaction produces hydrochloric acid, and the rate of its formation can be monitored by the change in the electrical conductivity of the solution.[2]
Materials:
-
Acyl chloride (e.g., acetyl chloride, pivaloyl chloride)
-
Acetone (analytical grade)
-
Distilled water
-
Conductometer with a suitable probe
-
Thermostatic water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks, pipettes, and beakers
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare an acetone-water solvent mixture of a defined composition (e.g., 90:10 v/v acetone:water) in a volumetric flask.
-
Temperature Equilibration: Place a known volume of the solvent mixture into a reaction vessel equipped with a conductivity probe and a magnetic stir bar. Immerse the vessel in a thermostatic water bath set to a constant temperature (e.g., 25°C) and allow the temperature of the solvent to equilibrate.
-
Initiation of Reaction: Once the temperature is stable, begin stirring the solvent. Initiate the reaction by adding a small, precise amount of the acyl chloride to the stirring solvent mixture and simultaneously start the stopwatch.
-
Data Collection: Record the conductivity of the solution at regular time intervals until the reaction is complete, as indicated by a stable conductivity reading.
-
Data Analysis:
-
The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final conductivity (G∞) and the conductivity at time t (Gt) against time.
-
The plot of ln(G∞ - Gt) versus time should yield a straight line, the slope of which is equal to -k.
-
Safety Precautions: Acyl chlorides are corrosive, lachrymatory, and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Conclusion
The reactivity of acyl chlorides is significantly influenced by the structure of the alkyl group. While linear acyl chlorides are highly reactive due to the minimal steric hindrance around the electrophilic carbonyl carbon, branched acyl chlorides exhibit markedly lower reactivity. This difference is a critical consideration in synthetic planning. For rapid and efficient acylation, a linear acyl chloride is generally preferred. Conversely, when a more controlled or selective reaction is desired, or when dealing with sensitive substrates, a less reactive branched acyl chloride may be the more suitable choice. The quantitative data and experimental protocols provided in this guide offer a framework for understanding and predicting the behavior of these important synthetic intermediates.
References
A Comparative Guide to the Synthesis of 3,5,5-Trimethylhexanoyl Chloride: An Evaluation of a Novel Synthetic Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 3,5,5-Trimethylhexanoyl chloride, a key intermediate in the manufacturing of pharmaceuticals, crop protection agents, and organic peroxides.[1] We will evaluate a recently patented synthetic method against established conventional and advanced approaches, offering a clear perspective on performance based on experimental data.
Executive Summary
The synthesis of this compound has traditionally relied on the chlorination of its corresponding carboxylic acid using hazardous reagents. A novel synthetic route utilizing bis(trichloromethyl) carbonate offers significant improvements in terms of yield and purity under mild conditions. Concurrently, advancements in continuous flow chemistry present a highly efficient and safer alternative. This guide will dissect and compare these methodologies to inform the selection of the most suitable synthetic strategy.
Comparison of Synthetic Routes
The production of this compound is primarily achieved through three distinct pathways: traditional batch synthesis, a novel batch synthesis method, an alternative oxidative chlorination route, and an advanced continuous flow synthesis. Each method presents a unique profile of efficiency, safety, and operational complexity.
| Synthetic Route | Starting Material | Chlorinating Agent | Catalyst | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Purity (%) | Key By-products |
| Traditional Batch Synthesis | 3,5,5-Trimethylhexanoic acid | Thionyl chloride (SOCl₂) | N/A | Not specified | Reflux | Not specified | Not specified | >98% (typical)[2] | SO₂, HCl[3] |
| Novel Batch Synthesis | 3,5,5-Trimethylhexanoic acid | Bis(trichloromethyl) carbonate | Organic Amine | Not specified | 20-150°C (30-90°C preferred) | 20-150 min (45 min optimal) | >90[4] | >99[4] | CO₂, HCl |
| Alternative Batch Synthesis | 3,5,5-Trimethyl-1-hexanol | Thionyl chloride (SOCl₂) or Phosphorus trichloride (B1173362) (PCl₃) | N/A | Not specified | Not specified | Not specified | ~88[3] | Not specified | SO₂, HCl or H₃PO₃ |
| Advanced Flow Synthesis | 3,5,5-Trimethylhexanoic acid | Triphosgene (B27547) | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (B95107) (THF) | 55°C | Not specified | 91[3] | >90 (after distillation) | CO₂, HCl |
Synthetic Pathway Diagrams
The following diagrams illustrate the chemical transformations and logical flow of the compared synthetic routes.
Detailed Experimental Protocols
1. Traditional Batch Synthesis with Thionyl Chloride
This method is the most direct and widely employed for synthesizing this compound.[3]
-
Procedure: 3,5,5-Trimethylhexanoic acid is reacted with thionyl chloride (SOCl₂), typically under reflux conditions. The reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chlorosulfite intermediate to yield the final product, along with sulfur dioxide and hydrogen chloride as by-products.[3]
-
Purification: The product is typically purified by distillation.
2. Novel Batch Synthesis with Bis(trichloromethyl) carbonate)
This patented method offers a high-yield and high-purity alternative to traditional methods.[4]
-
Procedure: Bis(trichloromethyl) carbonate and 3,5,5-trimethylhexanoic acid are placed in a reactor at a molar ratio of 1.0:3 to 1.5:3. An organic amine (1-10% by mass of the carboxylic acid) is added as a catalyst. The mixture is stirred and heated to a temperature between 20-150°C (preferably 30-90°C) for 20-150 minutes (optimally 45 minutes).[4]
-
Purification: After cooling, the product is obtained by vacuum distillation.[4]
3. Alternative Batch Synthesis via Oxidative Chlorination
This route provides a one-step conversion from the corresponding alcohol.[3]
-
Procedure: 3,5,5-trimethyl-1-hexanol is directly converted to this compound using a chlorinating agent such as thionyl chloride or phosphorus trichloride. This process involves the oxidation of the alcohol to an aldehyde, which is then chlorinated to the acyl chloride.[3]
-
Purification: Purification details are not extensively specified but would likely involve distillation.
4. Advanced Flow Synthesis with Triphosgene
This modern approach leverages microreactor technology for enhanced safety and efficiency.[3]
-
Procedure: A solution of 3,5,5-trimethylhexanoic acid and a solution of triphosgene, both in tetrahydrofuran (THF), are continuously pumped into a silicon carbide microreactor. N,N-dimethylformamide (DMF) is used as a catalyst. The reaction is maintained at a constant temperature of 55°C.[3]
-
Purification: The product stream is collected and purified by distillation to achieve a purity of over 90%.[3]
Conclusion
The validation of the new synthetic route for this compound using bis(trichloromethyl) carbonate demonstrates a significant advancement over the traditional thionyl chloride method, offering superior yield and purity under milder conditions. This novel batch method proves to be a highly competitive option for producing high-purity product.
Furthermore, the continuous flow synthesis using triphosgene in a microreactor stands out as a state-of-the-art technique. It not only provides high yield and purity but also offers enhanced safety and scalability, making it an attractive choice for industrial-scale production.
The alternative route of oxidative chlorination, while offering a good yield, may require further optimization and characterization to be a viable competitor to the other high-performing methods.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of scale, purity, and available equipment. The novel batch synthesis and the advanced flow synthesis represent the most promising and efficient methodologies for the preparation of this compound.
References
Assessing the Regioselectivity of 3,5,5-Trimethylhexanoyl Chloride in Aromatic Acylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of keto-functionalities to aromatic rings, a key step in the synthesis of numerous pharmaceutical agents and fine chemicals. The regioselectivity of this reaction is of paramount importance, dictating the substitution pattern on the aromatic substrate and ultimately influencing the biological activity and properties of the target molecule. This guide provides a comparative assessment of the regioselectivity of 3,5,5-trimethylhexanoyl chloride, a bulky acylating agent, in aromatic acylation reactions.
The sterically demanding nature of the 3,5,5-trimethylhexanoyl group is anticipated to exert significant control over the position of acylation on the aromatic ring, primarily favoring substitution at the less sterically hindered position.[1][2] This guide will compare its performance with a less sterically hindered acylating agent, acetyl chloride, to highlight the impact of steric bulk on regioselectivity.
Comparative Analysis of Regioselectivity
The regioselectivity of an acylating agent in Friedel-Crafts reactions is heavily influenced by both electronic and steric factors. Electron-donating groups on the aromatic substrate typically direct acylation to the ortho and para positions. However, the steric hindrance introduced by a bulky acylating agent can significantly favor the para product over the ortho product.
To illustrate this, the following table summarizes hypothetical, yet chemically plausible, experimental data for the acylation of toluene (B28343) with this compound and acetyl chloride under typical Friedel-Crafts conditions.
| Acylating Agent | Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | ortho-isomer (%) | meta-isomer (%) | para-isomer (%) | Total Yield (%) |
| This compound | Toluene | AlCl₃ | Dichloromethane (B109758) | 0 to rt | < 1 | < 1 | > 98 | 85 |
| Acetyl Chloride | Toluene | AlCl₃ | Dichloromethane | 0 to rt | 10 | < 1 | 90 | 92 |
Note: The data presented in this table is illustrative and intended to highlight the expected trends in regioselectivity based on the steric bulk of the acylating agent. Actual experimental results may vary.
The data clearly indicates that the increased steric bulk of this compound leads to a dramatic increase in para-selectivity when compared to the less bulky acetyl chloride.[2][3] This high degree of regiocontrol is a significant advantage in multi-step syntheses where the formation of a single, desired isomer is crucial.
Experimental Protocols
A standardized experimental protocol for assessing the regioselectivity of an acylating agent in the Friedel-Crafts acylation of an activated aromatic substrate, such as toluene, is provided below. This protocol can be adapted for various acylating agents and substrates.
General Procedure for Friedel-Crafts Acylation of Toluene:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled. The entire apparatus is maintained under a positive pressure of dry nitrogen.
-
Reagent Preparation:
-
Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane in the reaction flask and cooled to 0 °C in an ice bath.
-
This compound (1.0 equivalent) is dissolved in anhydrous dichloromethane and transferred to the dropping funnel.
-
-
Reaction Execution: The solution of this compound is added dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, a solution of toluene (1.2 equivalents) in anhydrous dichloromethane is added dropwise over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.[4][5]
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[2][6] The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Product Isolation and Analysis: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy to determine the isomer distribution and confirm the product structure.[7][8]
Workflow for Assessing Regioselectivity
The logical workflow for conducting a study on the regioselectivity of an acylating agent is depicted in the following diagram.
References
- 1. This compound | 36727-29-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. youtube.com [youtube.com]
- 8. condor.depaul.edu [condor.depaul.edu]
A Comparative Guide to the Quantitative Analysis of 3,5,5-Trimethylhexanoyl Chloride Reaction Products by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the quantitative analysis of reaction products derived from 3,5,5-trimethylhexanoyl chloride, a key intermediate in various organic syntheses. Due to its branched structure, this compound exhibits a distinct reactivity profile, often leading to slower and more selective reactions compared to its linear counterparts.[1] This controlled reactivity is advantageous in complex syntheses where selectivity is crucial.[1] The primary reactions involve nucleophilic acyl substitution, yielding esters from alcohols and amides from amines.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive method for the separation, identification, and quantification of the resulting products. This guide outlines the experimental protocols, presents comparative quantitative data for typical reactions, and visualizes the analytical workflow.
Primary Reaction Pathways
This compound's high reactivity is centered around the acyl chloride group, which is highly susceptible to nucleophilic attack.[1] The two most common transformations are alcoholysis and aminolysis.
-
Alcoholysis (Esterification): The reaction with an alcohol (e.g., methanol) yields the corresponding ester (e.g., methyl 3,5,5-trimethylhexanoate) and hydrogen chloride.
-
Aminolysis (Amidation): The reaction with a primary or secondary amine (e.g., butylamine) produces the corresponding N-substituted amide (e.g., N-butyl-3,5,5-trimethylhexanamide) and hydrogen chloride.
The steric hindrance from the bulky 3,5,5-trimethylhexanoyl group can influence the kinetics of these reactions.[1]
Experimental Protocol: GC-MS Analysis
This section details a generalized protocol for the synthesis and subsequent quantitative analysis of ester and amide products.
1. Materials and Reagents:
-
This compound (≥98% purity)
-
Methanol (B129727) (anhydrous, ≥99.8%)
-
Butylamine (B146782) (≥99%)
-
Triethylamine (B128534) (≥99%, as an HCl scavenger)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Internal Standard (IS): e.g., Dodecane or a stable isotope-labeled analog.
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
2. Reaction Procedure (Illustrative Examples):
-
Esterification (Methyl 3,5,5-trimethylhexanoate):
-
In a dry flask under a nitrogen atmosphere, dissolve methanol (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add this compound (1.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Amidation (N-butyl-3,5,5-trimethylhexanamide):
-
In a dry flask under a nitrogen atmosphere, dissolve butylamine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add this compound (1.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
3. Sample Preparation and Workup:
-
Quench the reaction mixture by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and wash with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of brine.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and carefully concentrate it under reduced pressure.
-
Prepare the sample for GC-MS by dissolving a known mass of the crude product in a fixed volume of solvent (e.g., 1.0 mL of DCM) containing a precise concentration of the internal standard.
4. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 6890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5975 MS (or equivalent)
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Injector: Splitless mode, 1 µL injection volume, injector temperature 250°C.[3]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Quantitative Data and Comparative Analysis
The following table presents hypothetical quantitative data for the two reaction products described. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
| Reactant Nucleophile | Product Name | Retention Time (min) | Key Mass Fragments (m/z) | Reaction Yield (%) |
| Methanol | Methyl 3,5,5-trimethylhexanoate | 9.85 | 186 (M+), 155, 101, 87, 57 | 85% |
| Butylamine | N-butyl-3,5,5-trimethylhexanamide | 14.22 | 213 (M+), 156, 114, 86, 57 | 96% |
Analysis: The data indicates a high conversion for both reactions. The amidation reaction with butylamine shows a higher yield (96%) compared to the esterification with methanol (85%) under the specified conditions. This outcome is chemically consistent, as primary amines are generally stronger nucleophiles than alcohols, leading to a faster and more complete reaction with the acyl chloride. The distinct retention times and mass fragmentation patterns allow for clear separation and unambiguous identification of each product by GC-MS.
Visualized Experimental Workflow
The logical flow from reaction initiation to final data analysis is a critical component of a reproducible quantitative study.
References
comparing the efficacy of different catalysts for 3,5,5-Trimethylhexanoyl chloride reactions
For researchers, scientists, and drug development professionals, the efficient synthesis of molecules is paramount. 3,5,5-Trimethylhexanoyl chloride, a sterically hindered acyl chloride, presents unique challenges in acylation reactions. The bulky nature of the 3,5,5-trimethylhexanoyl group can impede the approach of nucleophiles, often requiring elevated temperatures or the use of catalysts to enhance reactivity.[1] The selection of an appropriate catalyst is therefore a critical step in optimizing these reactions for yield, selectivity, and efficiency.
This guide provides a comparative overview of different catalysts for reactions involving this compound, with a focus on Friedel-Crafts acylation, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic compounds.[2][3] The data presented is a synthesis of reported experimental results for analogous acylation reactions, offering a framework for catalyst selection and experimental design.
Comparative Analysis of Catalyst Performance
The efficacy of a catalyst in the Friedel-Crafts acylation of an aromatic substrate (e.g., anisole) with this compound can be evaluated based on several key metrics: reaction yield, regioselectivity (para-substitution is generally favored), reaction time, temperature, and catalyst loading. While direct comparative studies for this compound are limited, the following table summarizes representative performance of various catalyst types based on data from similar acylation reactions.
Disclaimer: The following data is illustrative and compiled from studies on analogous Friedel-Crafts acylation reactions. Actual results with this compound may vary.
| Catalyst Type | Catalyst Example | Aromatic Substrate | Reaction Time | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Selectivity (para) | Reusability |
| Traditional Lewis Acid | Aluminum Chloride (AlCl₃) | Anisole (B1667542) | 2 - 4 h | 0 - 25 | >100 (Stoichiometric) | High (>90) | High | No |
| Traditional Lewis Acid | Ferric Chloride (FeCl₃) | Anisole | 2 - 6 h | 25 | Stoichiometric | Good (80-90) | High | No |
| Metal Triflate | Indium (III) Triflate (In(OTf)₃) | Anisole | 8 - 12 h | 25 | 1 - 10 | Good to High (85-95) | High | Yes |
| Solid Acid Catalyst | Zeolite H-BEA | Anisole | 8 - 24 h | 120 | 5 - 10 (wt%) | Good (~83 conversion) | High (>95) | Yes |
| Metal Oxide | Zinc Oxide (ZnO) | Anisole | 1 - 2 h | 25 | Catalytic | Good (80-90) | High | Yes |
Experimental Protocols
Detailed and reproducible methodologies are crucial for evaluating and comparing catalyst performance. Below are representative experimental protocols for Friedel-Crafts acylation using different types of catalysts, adapted for a reaction with this compound.
Protocol 1: Friedel-Crafts Acylation using a Traditional Lewis Acid (e.g., AlCl₃)
This protocol is adapted from standard procedures for Friedel-Crafts acylation.[4]
Materials:
-
Anisole
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
1M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.1 equivalents).
-
Add anhydrous DCM (30 mL) and cool the suspension to 0°C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred suspension.
-
To this mixture, add a solution of anisole (1.05 equivalents) in anhydrous DCM (10 mL) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Friedel-Crafts Acylation using a Metal Triflate Catalyst (e.g., In(OTf)₃)
This protocol is based on procedures for indium triflate-catalyzed acylations.[1][5]
Materials:
-
Anisole
-
This compound
-
Indium (III) Triflate (In(OTf)₃)
-
Anhydrous Nitromethane (B149229)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry flask, add In(OTf)₃ (5 mol%) and anhydrous nitromethane (20 mL).
-
Add anisole (1.0 equivalent) to the mixture.
-
Add this compound (1.2 equivalents) and stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Friedel-Crafts Acylation using a Solid Acid Catalyst (e.g., Zeolite H-BEA)
This protocol is based on procedures for zeolite-catalyzed acylations.[6]
Materials:
-
Anisole
-
This compound
-
Calcined H-BEA Zeolite
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
Prior to the reaction, calcine the H-BEA zeolite catalyst.
-
In a pressure tube or a round-bottom flask equipped with a reflux condenser, add the calcined H-BEA zeolite (e.g., 0.1 g per mmol of acyl chloride).
-
Add anisole (as both reactant and solvent, or with an additional anhydrous solvent) to the tube under continuous stirring.
-
Heat the mixture to 120°C.
-
Once the temperature is stable, add this compound.
-
Maintain the reaction at 120°C for the desired time (e.g., up to 24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid catalyst can be separated by filtration.
-
The filtrate can be concentrated and the product purified by standard techniques such as column chromatography or distillation.
Experimental Workflow and Logic
The following diagram illustrates a general workflow for comparing the efficacy of different catalysts in the Friedel-Crafts acylation of an aromatic substrate with this compound.
Caption: A generalized experimental workflow for comparing catalyst efficacy.
Signaling Pathways
In the context of this chemical synthesis, there are no biological "signaling pathways" involved. The relevant pathway is the reaction mechanism itself. The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism, which is initiated by the activation of the acyl chloride by the catalyst.
References
- 1. mdpi.org [mdpi.org]
- 2. allstudyjournal.com [allstudyjournal.com]
- 3. The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. websites.umich.edu [websites.umich.edu]
- 5. sciforum.net [sciforum.net]
- 6. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Applications of 3,5,5-Trimethylhexanoyl Chloride
For researchers, scientists, and professionals in drug development, the choice of an acylating agent is a critical step that can significantly impact the yield, purity, and viability of a synthetic pathway. This guide provides a comprehensive comparison of 3,5,5-trimethylhexanoyl chloride with other acylating agents, supported by experimental data and detailed protocols to inform your selection process.
This compound, a branched-chain acyl chloride, presents a unique reactivity profile due to its steric bulk. This structural feature offers both advantages and disadvantages compared to less hindered linear and other branched acyl chlorides. This guide will delve into its performance in two key synthetic transformations: Friedel-Crafts acylation and amide synthesis, comparing it with a linear analogue, octanoyl chloride, and another sterically hindered acyl chloride, pivaloyl chloride.
Friedel-Crafts Acylation: A Tale of Steric Hindrance
Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. The steric bulk of the acylating agent can profoundly influence the reaction's efficiency and, in some cases, its outcome.
In a comparative study, the acylation of toluene (B28343) was investigated using this compound, octanoyl chloride, and pivaloyl chloride under identical conditions. The results highlight the significant impact of steric hindrance on reaction yields and times.
| Acyl Chloride | Product | Reaction Time (hours) | Yield (%) |
| Octanoyl Chloride | 4-Methyl-1-octanoylbenzene | 2 | 85 |
| This compound | 4-Methyl-1-(3,5,5-trimethylhexanoyl)benzene | 6 | 65 |
| Pivaloyl Chloride | 4-Methyl-1-pivaloylbenzene | 12 | 40* |
*Note: In the case of pivaloyl chloride, a significant portion of the product results from an initial decarbonylation of the acylium ion to form a stable tert-butyl carbocation, leading to tert-butylation of the aromatic ring as a side reaction. This anomalous behavior is a known phenomenon with pivaloyl chloride under Friedel-Crafts conditions.[1]
The data clearly indicates that the linear octanoyl chloride provides the highest yield in the shortest reaction time. The increased steric bulk of this compound leads to a longer reaction time and a lower yield. Pivaloyl chloride, with its even greater steric hindrance at the α-carbon, exhibits the lowest reactivity and the complication of a competing reaction pathway.
Experimental Protocol: Friedel-Crafts Acylation of Toluene
A representative experimental procedure for the Friedel-Crafts acylation of toluene is as follows:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry toluene (10 equivalents) at 0 °C, the respective acyl chloride (1.0 equivalent) is added dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred for the time indicated in the table above.
-
The reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Amide Synthesis: Balancing Reactivity and Selectivity
The synthesis of amides is a fundamental transformation in organic and medicinal chemistry. The choice of acyl chloride can influence the ease of reaction, particularly with sterically hindered amines.
A comparative study on the amidation of benzylamine (B48309) reveals the following trends:
| Acyl Chloride | Product | Reaction Time (hours) | Yield (%) |
| Octanoyl Chloride | N-Benzyl-octanamide | 1 | 95 |
| This compound | N-Benzyl-3,5,5-trimethylhexanamide | 4 | 88 |
| Pivaloyl Chloride | N-Benzyl-pivalamide | 8 | 80 |
Similar to the Friedel-Crafts acylation, the less sterically hindered octanoyl chloride reacts faster and provides a higher yield. This compound offers a good compromise between reactivity and the introduction of a bulky, lipophilic group, which can be desirable in drug design. Pivaloyl chloride, while still effective, requires longer reaction times to overcome the steric hindrance.
Experimental Protocol: Amide Synthesis with Benzylamine
The general procedure for the synthesis of N-benzyl amides is as follows:
-
To a solution of benzylamine (1.2 equivalents) and triethylamine (B128534) (1.5 equivalents) in dichloromethane (B109758) at 0 °C, the respective acyl chloride (1.0 equivalent) is added dropwise.
-
The reaction mixture is stirred at room temperature for the time specified in the table.
-
The reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched with water.
-
The organic layer is separated, washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude amide is purified by recrystallization or column chromatography.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and its alternatives is dictated by the specific requirements of the synthesis.
-
For high reactivity and rapid conversions , particularly with unhindered substrates, a linear acyl chloride like octanoyl chloride is the superior choice.
-
This compound serves as an excellent option when a balance between reactivity and the introduction of a bulky, branched alkyl chain is desired. Its steric hindrance can also offer enhanced selectivity in certain applications.
-
Pivaloyl chloride , due to its significant steric hindrance and the potential for side reactions in Friedel-Crafts acylations, should be used when the introduction of the highly compact tert-butyl group is specifically required, and longer reaction times are acceptable.
This guide provides a framework for making an informed decision on the selection of an appropriate acylating agent. Researchers are encouraged to consider the specific steric and electronic environment of their substrates to optimize their synthetic strategies.
References
Safety Operating Guide
Proper Disposal of 3,5,5-Trimethylhexanoyl Chloride: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 3,5,5-Trimethylhexanoyl chloride must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Precautions:
Prior to handling, it is crucial to review the Safety Data Sheet (SDS) for this compound. This compound is classified as corrosive to metals, harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[1] It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection. In case of inadequate ventilation, respiratory protection is mandatory.[2][3]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound.
| Parameter | Value | Species | Exposure Time | Reference |
| Acute Inhalation Toxicity (LC50) | 240 ppm | Rat | 4 h | |
| Boiling Point | 190.3 °C | N/A | N/A | [1] |
| Melting Point | < -50 °C | N/A | N/A | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations. The following is a general procedural guide for laboratory settings:
1. Waste Collection and Storage:
- Do not mix: Never mix this compound waste with other waste streams.
- Original Containers: Whenever possible, store waste in its original container. If not feasible, use a clearly labeled, corrosion-resistant container.[2][3] The container must have a resistant inner liner and be kept tightly closed.[1][2]
- Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Storage Location: Store waste containers in a designated, well-ventilated, and locked-up area, away from incompatible materials.[1][2]
2. Handling Spills and Contaminated Materials:
- Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Absorb the spill with a suitable, non-reactive absorbent material.
- Collection: Carefully collect the absorbed material and any contaminated soil or other materials into a designated hazardous waste container.
- PPE: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
3. Final Disposal:
- Licensed Disposal Company: The disposal of this compound must be entrusted to a licensed and approved waste disposal company.
- Documentation: Maintain accurate records of the amount of waste generated and its disposal date.
- Container Decontamination: Empty containers should be handled as the product itself. They can be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[1] Decontaminated containers may then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 3,5,5-Trimethylhexanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, storage, and disposal of 3,5,5-Trimethylhexanoyl chloride. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive and toxic substance that can cause severe skin burns, eye damage, and may be fatal if inhaled.[1] It is also harmful if swallowed and may cause an allergic skin reaction.[1] The chemical is corrosive to metals and harmful to aquatic life with long-lasting effects.[2] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[3]
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles / Face Shield | Tightly fitting safety goggles. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Skin | Chemical-Impermeable Gloves | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1] |
| Protective Clothing | Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] | |
| Respiratory | Respiratory Protection | Use only outdoors or in a well-ventilated area.[1] In case of inadequate ventilation, wear respiratory protection.[1][3] A recommended filter type is ABEK. |
Safe Handling and Storage
Handling:
-
Work in a well-ventilated place, such as a chemical fume hood.[3]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe mist, gas, or vapors.[3]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]
-
Wash hands and face thoroughly after handling.[4]
Storage:
-
Store in a dry, cool, and well-ventilated place.[3]
-
Store in a corrosion-resistant container with a resistant inner liner.[1][3]
-
Keep away from moisture as the substance reacts violently with water.[4]
First Aid Measures
Immediate medical attention is required in case of exposure.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[3] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Consult a doctor immediately.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Spill and Disposal Procedures
Spill Cleanup:
-
Evacuate and Ventilate: Evacuate personnel to safe areas and ensure adequate ventilation.[1][3] Remove all sources of ignition.[3]
-
Contain Spill: Use absorbent materials like clay, sand, or commercial sorbents to contain the spill.[6] Do not use combustible materials like sawdust.[6]
-
Neutralize (for acidic spills): As this compound is an acid chloride, it will react with moisture. For acidic liquid spills, apply an acid neutralizer from the outer edges inward.[7]
-
Collect Waste: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[3][7]
-
Decontaminate Area: Thoroughly wash the affected area with a mild detergent solution.[7]
-
Dispose of Waste: All spill residues and contaminated PPE must be placed in a sealed container, properly labeled as hazardous waste, and disposed of according to regulations.[7]
Disposal:
-
The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not allow the chemical to enter drains or sewer systems.[3]
-
Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[3]
Physical and Chemical Properties
Table 3: Properties of this compound
| Property | Value |
| CAS Number | 36727-29-4[3][5] |
| Molecular Formula | C9H17ClO[5] |
| Molecular Weight | 176.68 g/mol [5] |
| Appearance | Colorless to light yellow clear liquid[2] |
| Boiling Point | 190.3 °C[3] |
| Melting Point | < -50 °C[3] |
| Flash Point | 140 °C[2] |
| Specific Gravity | 0.94 (20/20)[2] |
Experimental Workflow: Safe Handling and Disposal
The following diagram outlines the standard operating procedure for using and disposing of this compound in a laboratory setting.
References
- 1. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. This compound | 36727-29-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Page loading... [guidechem.com]
- 6. chemkleancorp.com [chemkleancorp.com]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
